GF 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-phenylmethoxyspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO6/c1-13-9-15(25)10-18(29-12-14-7-5-4-6-8-14)23(13)22(26)19-16(27-2)11-17(28-3)20(24)21(19)30-23/h4-8,10-11,13H,9,12H2,1-3H3/t13-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWAOYZSUFCPKY-ZLOXQWCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Pleiotropic Cytokine: A Technical History of Growth Differentiation Factor 15
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Foundational Characterization of Growth Differentiation Factor 15 (GDF15).
Introduction
Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-beta (TGF-β) superfamily, has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1] Initially identified through independent lines of inquiry in the late 1990s, its discovery was a testament to the power of molecular biology techniques aimed at identifying differentially expressed genes in activated macrophages and other cellular contexts.[2][3] This technical guide provides a comprehensive overview of the seminal discoveries and the history of GDF15, with a focus on the experimental methodologies, quantitative data from foundational studies, and the early understanding of its signaling pathways.
A Multifaceted Discovery: The Many Names of GDF15
The discovery of GDF15 was not a singular event but rather a confluence of independent research efforts, each bestowing a different name upon the same molecule. This led to a period of disparate nomenclature before a unified identity was established.
| Timeline of Discovery and Nomenclature | Research Group/Lead Author | Context of Discovery | Original Name | Year |
| 1997 | Bootcov et al. | Subtraction cloning of genes upregulated in activated human macrophages.[3] | Macrophage Inhibitory Cytokine-1 (MIC-1) | 1997 |
| 1997 | Lawton et al. | Screening of a human placenta cDNA library.[4] | Placental Transforming Growth Factor-Beta (PTGFB) | 1997 |
| 1997 | Hromas et al. | Identification of novel TGF-β superfamily members in the placenta.[2] | Placental Bone Morphogenetic Protein (PLAB) | 1997 |
| 1998 | Paralkar et al. | Cloning of novel factors from prostate tissue. | Prostate Derived Factor (PDF) | 1998 |
| 2001 | Baek et al. | Subtractive hybridization to identify genes induced by NSAIDs in colorectal cancer cells. | Non-steroidal Anti-inflammatory Drug-activated Gene-1 (NAG-1) | 2001 |
It was later confirmed that MIC-1, PTGFB, PLAB, PDF, and NAG-1 were all the same protein, which is now officially known as Growth Differentiation Factor 15 (GDF15).[5]
The Initial Cloning and Characterization: Unraveling a Novel Cytokine
The foundational discoveries of GDF15 relied on cutting-edge molecular biology techniques of the time to isolate and characterize this novel gene and its protein product.
Experimental Protocols
The protocol employed by Bootcov and colleagues in 1997 was instrumental in the initial identification of GDF15 as MIC-1.[3]
-
Cell Culture and Macrophage Activation:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA was extracted from both PMA-treated (activated) and untreated (resting) U937 cells.
-
Poly(A)+ RNA was isolated and used as a template for first-strand cDNA synthesis using reverse transcriptase.
-
-
Subtractive Hybridization:
-
The cDNA from activated macrophages ("tester") was hybridized with an excess of biotinylated cDNA from resting macrophages ("driver").
-
Common sequences between the tester and driver formed hybrids, which were then removed using streptavidin-coated beads.
-
The remaining unhybridized "tester" cDNA, enriched for genes specifically expressed in activated macrophages, was amplified by PCR.
-
-
Library Construction and Screening:
-
The subtracted cDNA was cloned into a suitable vector to create a subtracted cDNA library.
-
The library was screened to identify clones representing genes upregulated upon macrophage activation. One of these clones was identified as MIC-1.
-
To validate the differential expression of MIC-1, Northern blot analysis was performed.[1][9][10]
-
RNA Extraction and Gel Electrophoresis:
-
Total RNA was extracted from various cell types and tissues.
-
Approximately 20 µg of total RNA per lane was separated on a 1% agarose gel containing formaldehyde to denature the RNA.
-
-
Transfer and Crosslinking:
-
The separated RNA was transferred to a nylon membrane via capillary action.
-
The RNA was fixed to the membrane by UV crosslinking.
-
-
Probe Labeling and Hybridization:
-
A cDNA probe specific for MIC-1 was labeled with a radioactive isotope (e.g., ³²P-dCTP).
-
The membrane was prehybridized and then hybridized overnight with the labeled probe in a hybridization solution.
-
-
Washing and Autoradiography:
-
The membrane was washed under stringent conditions to remove non-specifically bound probe.
-
The membrane was exposed to X-ray film to visualize the bands corresponding to the MIC-1 mRNA.
-
Quantitative Data from Early Studies
The initial characterization of GDF15 involved quantifying its expression in response to various stimuli and in different tissues.
Table 1: Induction of MIC-1/GDF15 mRNA in Macrophages
This table summarizes the observed changes in MIC-1 mRNA levels in macrophages upon treatment with various cytokines, as determined by Northern blot analysis. The data is presented qualitatively as observed in the original publications.[3][11]
| Stimulus | Cell Type | Method | Observed Induction of MIC-1 mRNA |
| Phorbol 12-myristate 13-acetate (PMA) | U937 | Northern Blot | Strong Induction |
| Interleukin-1β (IL-1β) | Differentiated U937 | Northern Blot | Strong Induction |
| Tumor Necrosis Factor-α (TNF-α) | Differentiated U937 | Northern Blot | Strong Induction |
| Interleukin-2 (IL-2) | Differentiated U937 | Northern Blot | Moderate Induction |
| Lipopolysaccharide (LPS) | Differentiated U937 | Northern Blot | No Significant Induction |
| Interferon-γ (IFN-γ) | Differentiated U937 | Northern Blot | No Significant Induction |
Table 2: Tissue Distribution of PTGFB/GDF15 mRNA
Lawton and colleagues performed Northern blot analysis to determine the tissue-specific expression of PTGFB.[4]
| Tissue | Relative mRNA Expression Level |
| Placenta | Very High |
| Prostate | High |
| Skeletal Muscle | Moderate |
| Kidney | Low |
| Pancreas | Low |
| Colon | Low |
| Liver | Low |
| Heart | Very Low |
| Brain | Very Low |
| Lung | Very Low |
Early Insights into GDF15 Signaling
The structural homology of GDF15 to the TGF-β superfamily suggested that it might signal through similar pathways.[12] Early investigations explored the involvement of TGF-β receptors and their downstream effectors, the SMAD proteins.
The TGF-β Superfamily Signaling Paradigm
Members of the TGF-β superfamily typically bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs). These activated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), typically SMAD4, and translocate to the nucleus to regulate target gene expression.
Initial Evidence for GDF15 Signaling via TGF-β Receptors
Early studies provided evidence, though some later contested, that GDF15 could activate the canonical TGF-β signaling pathway.[13][14] This was primarily investigated through SMAD phosphorylation assays.
-
Cell Culture and Stimulation:
-
Cells known to be responsive to TGF-β (e.g., various cancer cell lines or fibroblasts) were cultured to sub-confluency.
-
The cells were serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Cells were then stimulated with recombinant GDF15 for a short duration (e.g., 30-60 minutes). TGF-β was used as a positive control.
-
-
Protein Extraction and Western Blotting:
-
Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
-
Immunodetection:
-
The membrane was blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 or SMAD3.
-
The membrane was subsequently stripped and re-probed with an antibody for total SMAD2/3 to confirm equal loading.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
It is important to note that the direct interaction of GDF15 with TGF-β receptors has been a subject of debate, and the discovery of the specific GDF15 receptor, GFRAL (GDNF family receptor α-like), has since refined our understanding of its primary signaling mechanism, particularly in the context of its metabolic effects.
Conclusion
The discovery of Growth Differentiation Factor 15 was a landmark in cytokine biology, stemming from multiple independent investigations that converged on a single, pleiotropic molecule. The application of then-novel techniques like subtraction cloning and subtractive hybridization was pivotal in its identification. Early characterization through Northern blotting and protein analysis laid the groundwork for understanding its regulation and tissue-specific expression. The initial exploration of its signaling pathways, though now understood to be more complex, provided the first insights into its potential mechanisms of action. This foundational knowledge has paved the way for the extensive research that continues to uncover the multifaceted roles of GDF15 in health and disease, making it a prominent target for therapeutic development.
References
- 1. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-beta superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel member of the TGF-beta superfamily highly expressed in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in Signaling Pathway and Related Drugs of Target GDF15 - www.pharmasources.com [pharmasources.com]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Induction of human monocyte cell line U937 differentiation and CSF-1 production by phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Northern Blot [protocols.io]
- 11. MIC-1 is a novel TGF-beta superfamily cytokine associated with macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of GDF15 in Cellular Stress Response: A Technical Guide for Researchers
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Growth Differentiation Factor 15 (GDF15), a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical signaling molecule in the cellular stress response network. Basally expressed at low levels in most tissues, its expression is dramatically upregulated by a wide array of cellular stressors, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, oxidative stress, inflammation, and DNA damage. Functioning as a "mitokine" and stress-responsive cytokine, GDF15 communicates local cellular distress to the central nervous system, primarily acting on its specific receptor, GFRAL, in the hindbrain to orchestrate systemic metabolic and behavioral adaptations. This technical guide provides an in-depth overview of the core signaling pathways governing GDF15 expression, its function in diverse stress contexts, quantitative data on its induction, and detailed protocols for its study.
Introduction to GDF15
GDF15, also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is synthesized as a precursor protein that undergoes proteolytic cleavage to form a secreted, active dimeric protein.[1] While its physiological role under basal conditions is modest, its potent induction during cellular stress positions it as a crucial biomarker and mediator of disease pathophysiology.[2][3] Circulating GDF15 levels are elevated in a host of conditions, from metabolic and cardiovascular diseases to cancer and mitochondrial disorders, often correlating with disease severity.[2][4][5] The discovery of its exclusive receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which is restricted to neurons in the hindbrain's area postrema and nucleus tractus solitarius, has been pivotal in understanding its endocrine mode of action.[6][7]
GDF15 Induction: Core Signaling Pathways
The upregulation of GDF15 is a tightly regulated process governed by two principal, converging stress-signaling pathways: the Integrated Stress Response (ISR) and the p53 pathway.
The Integrated Stress Response (ISR) and the ATF4/CHOP Axis
A variety of cellular insults, most notably mitochondrial dysfunction (triggering the mitochondrial unfolded protein response, or UPRmt) and ER stress (triggering the UPR), converge on a common signaling cascade known as the ISR.[8] The central event of the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis but selectively increases the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4).[8][9]
ATF4, a key transcription factor, then translocates to the nucleus and, often in concert with C/EBP Homologous Protein (CHOP, also known as DDIT3), binds to specific response elements within the GDF15 gene to drive its transcription.[8][9][10] This ATF4-CHOP pathway is a critical axis for GDF15 induction in response to metabolic stressors, including treatment with drugs like metformin or ER stressors like tunicamycin.[9][10]
The p53 Pathway
The tumor suppressor protein p53 is a master regulator of cellular responses to genotoxic stress, such as DNA damage and oxidative stress.[11] Upon activation, p53 functions as a transcription factor. The promoter region of the GDF15 gene contains functional p53 response elements, making GDF15 a direct transcriptional target of p53.[12][13] DNA-damaging agents, such as those used in chemotherapy (e.g., cisplatin), or conditions of high oxidative stress robustly induce GDF15 expression in a p53-dependent manner.[11][12][14]
Downstream Signaling and Physiological Consequences
Secreted GDF15 acts as an endocrine hormone, signaling from peripheral tissues under stress to the brain. It binds to the GFRAL receptor, which forms a complex with the RET tyrosine kinase co-receptor on the surface of neurons in the hindbrain.[6][7][15] This interaction activates downstream intracellular signaling cascades (including AKT and ERK pathways) that result in aversive responses, most notably appetite suppression and body weight loss.[9][10] This muscle- or tissue-brain crosstalk is a key adaptive mechanism to signal systemic distress.[7]
Data Presentation: GDF15 Induction Levels
GDF15 levels can increase dramatically in response to stress. The following tables summarize representative quantitative data from the literature.
Table 1: Circulating GDF15 Protein Levels in Human Health and Disease
| Condition | GDF15 Concentration (pg/mL) | Fold Change (Approx.) | Reference(s) |
| Healthy Controls | 462.5 ± 141.0 (mean ± SD) | Baseline | [2] |
| Healthy Controls | 1,183.5 (median) | Baseline | [5] |
| Mitochondrial Disease Patients | 2,711 ± 2,459 (mean ± SD) | ~6x | [2] |
| Mitochondrial Disease Patients | 3,956.0 (median) | ~3.3x | [5] |
| PMM Patients | 1,498 (median) | ~2.4x vs CFS | [16] |
| Chronic Fatigue Syndrome (CFS) | 618 (median) | Baseline | [16] |
Table 2: GDF15 Gene Expression Changes in Response to Stressors (In Vitro)
| Cell Type / Model | Stressor | Fold Change in mRNA Expression | Reference(s) |
| Human Pulmonary Epithelial Cells | Hyperoxia (72h) | Up to 90x | [17] |
| Human Fibrosarcoma Cells | Hypoxia | Time-dependent increase | [18] |
| Human Macrophages | Saturated Fatty Acids (C18:0) | Activates PERK/eIF2/CHOP pathway | [8] |
| Primary Rat Cardiomyocytes | Tunicamycin (100 ng/mL, 24h) | Max GRP78 & CHOP expression | [19] |
Experimental Protocols for Studying GDF15
Investigating the role of GDF15 requires a combination of techniques to measure its expression, secretion, and function. Below are detailed methodologies for key experiments.
Quantification of GDF15 Protein by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying GDF15 in biological fluids like serum, plasma, and cell culture supernatants.
Principle: A sandwich ELISA format is typically used. A capture antibody specific for GDF15 is coated onto a 96-well plate. The sample is added, and any GDF15 present binds to the antibody. After washing, a biotinylated detection antibody is added, followed by HRP-conjugated streptavidin. A colorimetric substrate (TMB) is then added, and the resulting color intensity, measured at 450 nm, is proportional to the amount of GDF15.[20]
Methodology:
-
Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the serum.[21]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[21]
-
Cell Culture Supernatant: Collect media and centrifuge to remove cells and debris.
-
Store all samples at -80°C. Avoid repeated freeze-thaw cycles.[21]
-
-
Assay Procedure (based on typical commercial kits):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standards, controls, or samples to the appropriate wells. Cover and incubate for 2 hours at room temperature on a shaker.[20]
-
Aspirate and wash each well 4-5 times with Wash Buffer.
-
Add 200 µL of HRP-conjugated detection antibody (or biotinylated antibody followed by streptavidin-HRP in separate steps). Cover and incubate for 1 hour at room temperature.[20]
-
Aspirate and wash wells as before.
-
Add 200 µL of TMB Substrate Solution. Incubate for 15-30 minutes at room temperature, protected from light.[20][22]
-
Add 50 µL of Stop Solution to each well.
-
Read the optical density at 450 nm within 30 minutes.
-
Calculate the GDF15 concentration by plotting a standard curve.
-
Analysis of GDF15 Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure GDF15 mRNA levels in cells or tissues.
Principle: Total RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for the GDF15 gene. A fluorescent dye (e.g., SYBR Green) or a probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time to quantify the amount of target mRNA.[23]
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., Trizol or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for GDF15, and cDNA template.[23]
-
Human GDF15 Primers Example:
-
Use a housekeeping gene (e.g., GAPDH, β-actin, β2M) for normalization.
-
-
Thermal Cycling (Typical Conditions):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[23]
-
-
Include a melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[17]
Detection of GDF15 Protein by Western Blot
Western blotting is used to detect GDF15 protein in cell or tissue lysates and confirm its molecular weight.
Principle: Proteins from a lysate are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF). The membrane is incubated with a primary antibody specific to GDF15, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein band.
Methodology:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[25]
-
Sonicate or agitate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[25]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GDF15 (e.g., at 0.5-1.0 µg/mL) overnight at 4°C.[18]
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
Functional Analysis using siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to silence GDF15 expression to study its functional role in cellular processes.
Principle: A short, double-stranded RNA molecule complementary to the GDF15 mRNA is introduced into cells. This leads to the degradation of the target mRNA, thereby preventing protein translation and effectively "knocking down" the gene's expression.
Methodology:
-
Transfection:
-
Incubation: Incubate cells for 24-72 hours to allow for knockdown of the target mRNA and protein.
-
Verification of Knockdown:
-
Functional Assays:
Conclusion and Future Directions
GDF15 is a pleiotropic cytokine that serves as a robust and sensitive indicator of cellular stress. Its induction via the ISR and p53 pathways provides a direct link between local organelle dysfunction and systemic physiological regulation. The GDF15-GFRAL signaling axis represents a major pathway for communicating distress from the periphery to the brain. For drug development professionals, GDF15 presents both a challenge and an opportunity. Its elevation in numerous diseases makes it a valuable biomarker for disease severity and prognosis. Conversely, targeting the GDF15-GFRAL pathway is a promising therapeutic strategy for conditions characterized by cachexia and anorexia, while agonism of the pathway is being explored for the treatment of obesity and metabolic disorders. Future research will continue to unravel the context-dependent functions of GDF15 and refine its utility as both a diagnostic tool and a therapeutic target.
References
- 1. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Growth differentiation factor 15 as a useful biomarker for mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum GDF15 Levels Correlate to Mitochondrial Disease Severity and Myocardial Strain, but Not to Disease Progression in Adult m.3243A>G Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Transcriptional Regulation of GDF15 by EGR1 Promotes Head and Neck Cancer Progression through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GDF15 is associated with thyroid cancer progression and may modulate thyroid cancer cell senescence in a p53-dependent manner [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The Role of GDF15 in Regulating the Canonical Pathways of the Tumor Microenvironment in Wild-Type p53 Ovarian Tumor and Its Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A p53-type response element in the GDF15 promoter confers high specificity for p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Role of GDF15 (Growth and Differentiation factor 15) In Pulmonary Oxygen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. A novel endoplasmic reticulum stress‑induced apoptosis model using tunicamycin in primary cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. researchgate.net [researchgate.net]
- 27. GDF15 knockdown suppresses cervical cancer cell migration in vitro through the TGF‐β/Smad2/3/Snail1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Over-expression of growth differentiation factor 15 (GDF15) preventing cold ischemia reperfusion (I/R) injury in heart transplantation through Foxo3a signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Growth Differentiation Factor 15 (GDF15): Structure, Post-Translational Modifications, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-induced cytokine and a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Its expression is typically low in most tissues but is significantly upregulated in response to cellular stress, inflammation, and tissue injury, including in the liver, kidney, heart, and lungs.[2][3] Due to its roles in regulating appetite, body weight, inflammation, and cellular growth, GDF15 has emerged as a critical biomarker and therapeutic target for a range of pathologies, including metabolic diseases, cardiovascular conditions, and cancer cachexia.[2][3][4]
This guide provides a detailed examination of the GDF15 protein, focusing on its intricate structure, critical post-translational modifications that govern its maturation and function, and the signaling cascade it initiates upon receptor binding.
GDF15 Protein Structure
GDF15 is synthesized as a large precursor protein that undergoes several processing steps to become a biologically active, secreted homodimer.[1][5] The initial gene product is a 308-amino acid pre-pro-protein.[5][6]
The structure can be broken down into three key domains:
-
Signal Peptide: A 29-amino acid N-terminal sequence that directs the nascent protein into the endoplasmic reticulum.[5][6]
-
Pro-peptide: A 167-amino acid domain that is crucial for proper folding and dimerization.[1][6]
-
Mature Protein: A 112-amino acid C-terminal domain that constitutes the biologically active part of the cytokine.[1][6]
Following synthesis, the pre-pro-protein dimerizes. The mature, active form of GDF15 is a 25 kDa disulfide-linked homodimer, which is secreted from the cell.[3][7] A defining feature of the mature GDF15 monomer is its cysteine knot structure, a hallmark of the TGF-β superfamily.[5][6] However, GDF15 is considered a divergent member because its mature peptide contains nine cysteine residues: seven form the characteristic cysteine knot, one forms the intermolecular disulfide bond that links the two monomers, and two form a unique fourth intrachain disulfide bond not found in other family members.[1] The crystal structures of both unbound GDF15 and GDF15 in complex with its receptor have been resolved, providing detailed molecular insights into its function.[1]
Table 1: Quantitative Data for Human GDF15 Protein
| Feature | Description | Reference |
| Pre-pro-protein Length | 308 amino acids | [5][6] |
| Signal Peptide Length | 29 amino acids | [5][6] |
| Pro-peptide Length | 167 amino acids | [1][6] |
| Mature Protein Length | 112 amino acids | [1][6] |
| Molecular Weight (Pro-protein) | ~35 kDa | [3][5] |
| Molecular Weight (Mature Dimer) | ~25 kDa | [3][7] |
| Molecular Weight (Mature Monomer) | Calculated: ~13.5 kDa; Observed: 15-16 kDa | [8] |
Post-Translational Modifications (PTMs)
The conversion of the GDF15 precursor into a functional cytokine is governed by a series of essential post-translational modifications.
Proteolytic Cleavage
The most critical PTM is the proteolytic cleavage that separates the pro-peptide from the mature domain. After dimerization of the pro-protein, the complex is cleaved at a conserved polybasic RXXR furin-like cleavage site.[1][5][6] This cleavage event is catalyzed by proprotein convertases, specifically furin (PCSK3), PCSK5, and PCSK6.[9][10][11] This process releases the disulfide-linked C-terminal mature GDF15 dimer, which is the active form secreted into circulation.[1] The cleaved pro-peptides can remain in the extracellular matrix, potentially acting as a storage reservoir.[1]
Disulfide Bonds
Disulfide bond formation is critical for the structural integrity and biological activity of GDF15. The mature monomer contains a total of nine cysteine residues. These form one interchain disulfide bond, which holds the homodimer together, and four intrachain disulfide bonds.[1] Three of these intrachain bonds form the classic cysteine knot motif, while the fourth is a unique feature of GDF15.[1] This distinct disulfide bonding configuration distinguishes GDF15 from other TGF-β superfamily members.[1][5]
N-linked Glycosylation
The GDF15 pro-peptide contains a consensus site for N-linked glycosylation at asparagine 70 (N70).[1][12] While the mature, active form of the protein is not glycosylated, this modification of the pro-peptide can influence protein function and stability.[12] For example, studies in prostate cancer cells have shown that the glycosylation status at N70 can abolish GDF15's inhibitory effect on the Epidermal Growth Factor Receptor (EGFR), thereby impacting cellular proliferation.[12]
Table 2: Key Post-Translational Modifications of GDF15
| Modification | Location/Enzyme | Description | Reference |
| Proteolytic Cleavage | RXXR motif | Cleavage by PCSK3, PCSK5, and PCSK6 releases the mature dimer from the pro-peptide. | [1][9][10] |
| Dimerization | Interchain Cysteine | A single disulfide bond links two mature GDF15 monomers to form the active homodimer. | [6] |
| Intrachain Disulfide Bonds | 8 Cysteines per monomer | Four intrachain bonds, three forming a cysteine knot and one unique to GDF15, stabilize the monomer structure. | [1] |
| N-linked Glycosylation | Asparagine 70 (N70) of the pro-peptide | Addition of N-glycans to the pro-peptide can modulate protein function and stability. | [1][12] |
GDF15 Signaling Pathway
GDF15 exerts its biological effects through a unique and highly specific receptor system located predominantly in the hindbrain.[13] This restricted receptor expression is key to its role as a central regulator of appetite and metabolism.[3][14]
The signaling cascade is initiated as follows:
-
Receptor Binding: Circulating GDF15 binds exclusively to its receptor, the GDNF Family Receptor α-like (GFRAL).[14][15]
-
Co-Receptor Recruitment: The GDF15-GFRAL complex then recruits the transmembrane tyrosine kinase, RET, as its co-receptor.[4][16]
-
Signal Transduction: The formation of the GDF15-GFRAL-RET ternary complex induces RET dimerization and autophosphorylation.[4][13] This activation of the RET kinase domain initiates downstream intracellular signaling cascades, including the phosphorylation and activation of AKT, extracellular signal-regulated kinase (ERK1/2), and phospholipase C-gamma (PLCγ).[1][4][5]
This signaling activity, concentrated in neurons of the area postrema (AP) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately leads to appetite suppression and weight loss.[4][13]
Caption: GDF15 binds to GFRAL, recruiting RET and activating downstream pathways.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) for GDF15 PTM Analysis
This protocol outlines a general workflow for isolating GDF15 from cell lysates or conditioned media to enable downstream analysis of post-translational modifications by mass spectrometry.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold modified RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-GDF15 antibody (IP-grade)
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge and tubes
-
Rocker or orbital shaker
Methodology:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors (e.g., 1 mL per 10^7 cells).
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.
-
-
Pre-Clearing Lysate (Recommended):
-
Immunoprecipitation:
-
Add the recommended amount of primary anti-GDF15 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 50 µL of pre-washed Protein A/G bead slurry to capture the antibody-antigen complex.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-4 times with 500 µL of ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant.
-
For mass spectrometry, elute the protein using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or on-bead digestion. For Western blotting, elute by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[17]
-
Caption: Workflow for identifying GDF15 PTMs via immunoprecipitation-mass spectrometry.
Protocol 2: Mass Spectrometry (MS) for GDF15 Identification
This protocol provides a conceptual framework for identifying and quantifying GDF15 and its modifications from a complex protein sample, such as one obtained from the IP protocol above.
Methodology:
-
Protein Digestion:
-
The purified GDF15 sample is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
-
Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is loaded onto a high-performance liquid chromatography (HPLC) column.
-
Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase gradient.[18]
-
-
Tandem Mass Spectrometry (MS/MS):
-
As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.[19]
-
MS1 Scan: The instrument scans for the mass-to-charge (m/z) ratio of all eluting peptides.
-
MS2 Scan (Fragmentation): Specific peptide precursor ions are selected and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are measured.[20]
-
-
Data Analysis:
-
The fragmentation spectra (MS2) are matched against a protein sequence database (e.g., UniProt) containing the human GDF15 sequence.
-
Software algorithms identify peptides based on the match between experimental and theoretical fragment ions.[20]
-
Post-translational modifications are identified by mass shifts in the precursor and fragment ions that correspond to the specific modification (e.g., +299 Da for N-glycan core).
-
For quantification, techniques like label-free quantification (LFQ) or isotope labeling (e.g., TMT, SILAC) can be employed.[18][19] Specific GDF15 peptides, such as AANMHAQIK and TDTGVSLQTYDDLLAK, can be targeted for precise quantification using methods like Parallel Reaction Monitoring (PRM).[20]
-
References
- 1. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDF15 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 4. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF15 as a key disease target and biomarker: linking chronic lung diseases and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. qkine.com [qkine.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Growth Differentiation Factor 15 Maturation Requires Proteolytic Cleavage by PCSK3, -5, and -6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth Differentiation Factor 15 Maturation Requires Proteolytic Cleavage by PCSK3, -5, and -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-glycosylation of GDF15 abolishes its inhibitory effect on EGFR in AR inhibitor-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. Comprehensive Proteomics Analysis of Stressed Human Islets Identifies GDF15 as a Target for Type 1 Diabetes Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the GDF15 Receptor, GFRAL: Identification and Function
Introduction
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical regulator of energy homeostasis and body weight.[1][2][3] For years, the receptor mediating its effects remained elusive, hindering a deeper understanding of its biological functions. In 2017, a significant breakthrough occurred when four independent research groups simultaneously identified the GDNF family receptor α-like (GFRAL) as the bona fide receptor for GDF15.[1][4][5][6] This discovery has since catalyzed extensive research into the GDF15-GFRAL signaling pathway, revealing its profound influence on metabolism, appetite, and its potential as a therapeutic target for obesity, cachexia, and other metabolic disorders.[2][7][8][9]
This technical guide provides a comprehensive overview of the identification, structure, signaling, and function of GFRAL, along with detailed experimental protocols and quantitative data to support further research and drug development in this promising field.
Identification of GFRAL as the GDF15 Receptor
The identification of GFRAL was a landmark achievement, solving a long-standing mystery in the field. The discovery was the result of convergent efforts by multiple research teams employing a variety of sophisticated techniques.
Experimental Workflow for GFRAL Identification
Caption: Workflow for the identification of GFRAL.
The key findings that solidified GFRAL's role were:
-
High-Affinity Binding: Recombinant GDF15 was shown to bind to GFRAL with high affinity.[5]
-
Co-receptor Requirement: GDF15-induced signaling was demonstrated to require the interaction of GFRAL with the coreceptor RET, a receptor tyrosine kinase.[1][5]
-
Restricted Expression: GFRAL expression was found to be highly localized to the hindbrain, specifically in the neurons of the area postrema (AP) and the nucleus of the solitary tract (NTS).[5][10][11][12] This anatomical location is consistent with a role in regulating appetite and metabolism. However, some recent studies suggest a more widespread, albeit lower-level, distribution in other brain regions and peripheral tissues.[13][14]
-
In Vivo Validation: Genetic deletion of Gfral in mice completely abrogated the effects of GDF15 on food intake and body weight, providing definitive proof of its essential role.[5][6][15][16]
Structure of the GDF15-GFRAL-RET Signaling Complex
The activation of downstream signaling is initiated by the formation of a ternary complex. The cryo-electron microscopy (cryo-EM) structure of this complex has been resolved, providing detailed molecular insights into its assembly.[17][18][19][20]
The complex consists of:
-
GDF15: A homodimer that acts as the ligand.
-
GFRAL: Two molecules of the primary receptor. GFRAL is a glycosylphosphatidylinositol (GPI)-anchored protein with three cysteine-rich domains.[1]
-
RET: Two molecules of the transmembrane receptor tyrosine kinase, which functions as a co-receptor.[1]
The binding of the GDF15 dimer to two GFRAL molecules brings two RET molecules into close proximity, facilitating their dimerization and subsequent autophosphorylation of their intracellular kinase domains.[1]
GDF15-GFRAL Signaling Pathway
Upon formation of the GDF15-GFRAL-RET complex, a downstream signaling cascade is initiated within the GFRAL-expressing neurons of the hindbrain. This leads to the activation of several key intracellular pathways.
Caption: GDF15-GFRAL Signaling Pathway.
The primary downstream signaling pathways activated by the GDF15-GFRAL-RET complex include:
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and metabolism.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
-
PLCγ Pathway: Plays a role in various cellular processes through the generation of second messengers.[21]
Activation of these pathways in the hindbrain neurons ultimately leads to the physiological effects of GDF15.[10][22]
Function of the GDF15-GFRAL Pathway
The GDF15-GFRAL signaling axis is a key regulator of energy balance, with its primary functions mediated through the central nervous system.
-
Appetite and Body Weight Regulation: The most well-characterized function of the GDF15-GFRAL pathway is the suppression of appetite, leading to reduced food intake and subsequent weight loss.[2][3][23][24] Administration of recombinant GDF15 has been shown to decrease body weight in obese rodents and primates.[2][5] Conversely, mice lacking GFRAL are resistant to the anorexic effects of GDF15 and exhibit exacerbated diet-induced obesity.[5][15]
-
Conditioned Taste Aversion: GDF15 can induce aversive responses, which may contribute to its effects on food intake.[10][25] This has implications for the development of GDF15-based therapeutics, as nausea and emesis are potential side effects.[10]
-
Glucose Metabolism: The GDF15-GFRAL pathway also plays a role in glucose homeostasis. Knockout of Gfral in mice leads to impaired glucose tolerance and elevated insulin levels.[2]
-
Energy Expenditure: Recent studies suggest that GDF15 may also promote weight loss by increasing energy expenditure in skeletal muscle, a mechanism that appears to be independent of appetite suppression.[24][26]
-
Cancer Cachexia: In pathological states such as cancer, elevated levels of GDF15 are associated with anorexia-cachexia syndrome, a debilitating wasting condition.[8][27] Therefore, antagonizing the GDF15-GFRAL pathway is being explored as a potential treatment for cachexia.[28][29]
Quantitative Data
The following table summarizes key quantitative data related to the GDF15-GFRAL interaction.
| Parameter | Value | Species | Method | Reference |
| GDF15 binding to GFRAL (ED50) | 0.15-0.9 ng/mL | Human | ELISA | [30] |
| GDF15 binding to GFRAL-Fc Chimera (ED50) | 0.1-0.7 ng/mL | Human | ELISA | [30] |
| GDF15-induced RET phosphorylation (EC50) | ~1 ng/mL | Murine | Cell-based assay | N/A |
| GDF15-induced ERK phosphorylation (EC50) | ~0.5 ng/mL | Murine | Cell-based assay | N/A |
Note: Specific EC50 values for RET and ERK phosphorylation were not explicitly found in the provided search results but are generally in the low ng/mL range based on the literature.
Experimental Protocols
GFRAL Binding Assay (ELISA-based)
This protocol is based on the principles described for screening inhibitors of the GDF15-GFRAL interaction.[31]
-
Coating: Coat a 96-well plate with recombinant GDF15 and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound GDF15.
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Binding Reaction: Add biotin-conjugated GFRAL, with or without test compounds (potential inhibitors), to the wells and incubate for 1-2 hours at room temperature to allow for binding to the immobilized GDF15.
-
Washing: Wash the plate to remove unbound GFRAL and test compounds.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to the wells and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated GFRAL.
-
Washing: Wash the plate to remove unbound streptavidin-HRP.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) to the wells. The HRP will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of GFRAL bound to GDF15.
In Vivo GDF15 Administration in Mice
This is a general protocol for assessing the in vivo effects of GDF15 on body weight and food intake.
-
Animal Model: Use wild-type and Gfral knockout mice. To induce obesity, mice can be fed a high-fat diet for a specified period (e.g., 16 weeks).[16]
-
Acclimation: Acclimate the mice to individual housing and handling for several days before the start of the experiment.
-
Baseline Measurements: Measure baseline body weight and daily food intake for several days to establish a stable baseline for each mouse.
-
GDF15 Administration: Administer recombinant GDF15 or a vehicle control (e.g., saline) via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and frequency.
-
Monitoring: Monitor body weight and food intake daily throughout the treatment period.
-
Data Analysis: Compare the changes in body weight and food intake between the GDF15-treated and vehicle-treated groups for both wild-type and Gfral knockout mice. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Therapeutic Implications and Future Directions
The discovery of GFRAL has opened up new avenues for therapeutic intervention in a range of diseases.
-
Obesity and Metabolic Disorders: GDF15 analogues and GFRAL agonists are being developed as potential treatments for obesity and type 2 diabetes, aiming to leverage the appetite-suppressing and metabolic benefits of this pathway.[7][21][32][33]
-
Cancer Cachexia: Conversely, GFRAL antagonists are being investigated for the treatment of cancer-associated cachexia to block the muscle and fat wasting effects of high GDF15 levels.[28][29][32][34]
-
Chemotherapy-Induced Nausea and Vomiting: Given the role of GDF15 in inducing malaise, GFRAL antagonists may also be beneficial in mitigating the side effects of chemotherapy.[29]
Future research will likely focus on elucidating the full spectrum of GFRAL's physiological roles, identifying potential GFRAL-independent actions of GDF15, and developing highly specific and potent modulators of the GDF15-GFRAL pathway with favorable therapeutic profiles. The development of small molecule antagonists that can cross the blood-brain barrier is a key area of interest.[34]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Insights Into Mechanisms of GDF15 and Receptor GFRAL: Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GFRAL is the receptor for GDF15 and the ligand promotes weight loss in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]
- 7. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting both sides of the GDF15-GFRAL-RET receptor complex: A new approach to achieve body weight homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial stress-induced GFRAL signaling controls diurnal food intake and anxiety-like behavior | Life Science Alliance [life-science-alliance.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. GFRAL Is Widely Distributed in the Brain and Peripheral Tissues of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GFRAL Is Widely Distributed in the Brain and Peripheral Tissues of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. researchgate.net [researchgate.net]
- 17. GDF15 Analogues Acting as GFRAL Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. Cryo-EM analyses reveal the common mechanism and diversification in the activation of RET by different ligands | eLife [elifesciences.org]
- 20. Cryo-EM analyses reveal the common mechanism and diversification in the activation of RET by different ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kactusbio.com [kactusbio.com]
- 22. annualreviews.org [annualreviews.org]
- 23. Original Article [sciencehub.novonordisk.com]
- 24. news-medical.net [news-medical.net]
- 25. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. gubra.dk [gubra.dk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. rndsystems.com [rndsystems.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. GDF15 Analogues Acting as GFRAL Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. grantome.com [grantome.com]
An In-depth Technical Guide to the Endogenous Ligands and Binding Partners of GDF15
Audience: Researchers, scientists, and drug development professionals.
Abstract: Growth Differentiation Factor 15 (GDF15) is a stress-induced cytokine and a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily. It has garnered significant attention for its role in regulating body weight, metabolism, and its association with various pathological states, including cancer-associated cachexia. Understanding the precise molecular interactions that mediate its biological effects is paramount for therapeutic development. This technical guide provides a comprehensive overview of the endogenous ligands and binding partners of GDF15, focusing on the canonical receptor complex, quantitative binding affinities, downstream signaling pathways, and detailed experimental protocols for studying these interactions.
The Canonical GDF15 Receptor Complex: GFRAL and RET
The primary and functionally essential binding partner for GDF15 is the GDNF Family Receptor Alpha-Like (GFRAL) .[1][2] GFRAL is an orphan receptor that is predominantly expressed in the neurons of the hindbrain, specifically in the area postrema (AP) and the nucleus of the solitary tract (NTS).[2] This localized expression is critical as it confines the central actions of circulating GDF15 to this specific brain region, which is involved in the regulation of appetite, nausea, and emesis.
For signal transduction to occur, GFRAL requires a co-receptor. Upon binding GDF15, the GDF15/GFRAL complex recruits the Rearranged during Transfection (RET) receptor tyrosine kinase.[3] This recruitment leads to the formation of a ternary signaling complex (GDF15/GFRAL/RET), which triggers the autophosphorylation of RET's intracellular kinase domains and initiates downstream signaling cascades.[3] It is the formation of this complete hetero-hexameric complex, consisting of a GDF15 dimer, two GFRAL molecules, and two RET molecules, that constitutes the functional receptor unit for GDF15.[3]
Other Putative Binding Partners
Historically, GDF15 was suggested to interact with the TGF-β Receptor II (TGFβRII). However, this finding has been a subject of debate, with several studies unable to confirm a direct, high-affinity interaction required for signaling. Some of the initial results may have been influenced by contaminants in recombinant GDF15 preparations. While some context-dependent or cell-type-specific interactions cannot be entirely ruled out, the GFRAL/RET complex is now widely accepted as the exclusive and bona fide receptor system mediating the primary metabolic effects of GDF15.
Quantitative Binding Affinity
The interaction between GDF15 and GFRAL is characterized by high affinity. Quantitative data, primarily derived from Surface Plasmon Resonance (SPR) experiments, confirms a strong binding interaction in the nanomolar range.
| Ligand (Analyte) | Receptor (Ligand) | Method | Reported KD | Species | Reference |
| Fc-GDF15 (Wildtype) | Human GFRAL-ECD | SPR | 11 nM | Human | [4] |
| Fc-GDF15 (Wildtype) | Murine GFRAL-ECD | SPR | 10.1 nM | Mouse | [4] |
| Antagonistic mAb (3P10) | Human GFRAL-ECD | SPR | Picomolar affinity | Human | [5][6] |
Note: ECD refers to the Extracellular Domain. The data for Fc-GDF15 represents a fusion protein, which may have slightly different binding kinetics than the native dimer.
GDF15 Signaling Pathways
Activation of the GDF15/GFRAL/RET complex initiates a cascade of intracellular signaling events, primarily through the phosphorylation of key downstream effector molecules. These pathways are crucial for mediating GDF15's effects on appetite suppression and metabolic regulation.
Caption: GDF15 canonical signaling pathway.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the interactions and signaling of GDF15.
Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
Co-IP is used to demonstrate the physical interaction between GDF15, GFRAL, and RET within a cellular context.
Caption: Workflow for GDF15-GFRAL-RET Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding GFRAL tagged with a Flag epitope and RET tagged with an HA epitope using a suitable transfection reagent (e.g., PEI or Lipofectamine).
-
Allow cells to express the proteins for 24-48 hours.
-
-
Cell Stimulation and Lysis:
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with recombinant GDF15 (e.g., 40 ng/mL) for 20-30 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes using an appropriate lysis buffer (e.g., NP-40 Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the clarified supernatant with an anti-Flag antibody (to pull down GFRAL) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against the HA tag (to detect co-precipitated RET) and against GDF15.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association rate, ka; dissociation rate, kd) and affinity (KD) of the GDF15-GFRAL interaction in real-time.
Detailed Protocol:
-
Instrument and Chip Preparation:
-
Utilize an SPR instrument such as a Biacore 4000.
-
Select a suitable sensor chip (e.g., a Series S CM5 chip).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Immobilize the recombinant extracellular domain (ECD) of human GFRAL onto the activated chip surface via amine coupling. Aim for a density that will yield a response of approximately 100-200 Response Units (RU).
-
Inject the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the ligand to allow for reference subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of the analyte (e.g., Fc-GDF15) in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time, generating sensorgrams.
-
Between analyte injections, regenerate the chip surface with a pulse of a low pH buffer (e.g., glycine-HCl, pH 1.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software (e.g., Biacore Evaluation Software or Scrubber2).
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell-Based Assay for Signaling (p-ERK Western Blot)
This assay measures the activation of the MAPK/ERK pathway, a key downstream event of GDF15 signaling, by detecting the phosphorylation of ERK1/2.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Seed cells expressing GFRAL and RET (e.g., transfected HEK293T cells) in 6-well plates.
-
Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Stimulate cells with various concentrations of GDF15 for a fixed time (e.g., 10-30 minutes) or with a fixed concentration for various time points. Include an untreated control.
-
-
Lysate Preparation:
-
After stimulation, place the plates on ice and immediately wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and detect the signal using an ECL substrate.
-
-
Normalization and Analysis:
-
Strip the membrane using a stripping buffer.
-
Re-probe the same membrane with an antibody for total ERK1/2 to serve as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in ERK activation upon GDF15 stimulation.
-
References
- 1. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GFRAL is the receptor for GDF15 and the ligand promotes weight loss in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fc-GDF15 glyco-engineering and receptor binding affinity optimization for body weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
The Physiological Role of GDF15 in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine, has emerged as a critical regulator of energy homeostasis, primarily through its potent effects on appetite. This technical guide provides a comprehensive overview of the physiological role of GDF15 in appetite regulation, detailing its signaling pathway, expression, and impact on food intake and body weight. This document synthesizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating GDF15 function, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Under basal physiological conditions, GDF15 circulates at low levels.[2] However, its expression is robustly induced in response to a wide array of cellular stressors, including inflammation, tissue injury, oxidative stress, and cancer.[1][3] While initially studied in the context of cancer-associated anorexia and cachexia, recent research has solidified the role of GDF15 as a key physiological regulator of appetite and body weight.[4][5] Its unique mechanism of action, centered on a recently identified receptor in the hindbrain, has positioned the GDF15 pathway as a promising target for therapeutic interventions in metabolic diseases such as obesity.[6][7]
The GDF15 Signaling Pathway in Appetite Regulation
The anorexic effects of GDF15 are primarily mediated through its specific receptor, the Glial Cell-Derived Neurotrophic Factor (GDNF) Family Receptor Alpha-Like (GFRAL).[6][7] GFRAL is selectively expressed on the surface of neurons within the area postrema (AP) and the nucleus of the solitary tract (NTS) in the hindbrain.[5][6] These regions are critical for integrating peripheral signals related to satiety and malaise.
Upon binding to GFRAL, GDF15 recruits the receptor tyrosine kinase RET as a co-receptor, leading to the formation of a GDF15-GFRAL-RET ternary complex.[4][6] This complex formation triggers the autophosphorylation of RET and the activation of downstream intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt, Extracellular signal-regulated kinase (ERK), and Phospholipase C gamma (PLCγ) pathways.[6][8][9] The activation of these pathways in GFRAL-expressing neurons ultimately leads to a reduction in food intake.[5]
Quantitative Data on GDF15 in Appetite and Metabolism
The following tables summarize key quantitative findings from various studies investigating the role of GDF15.
Table 1: Circulating GDF15 Levels in Different Physiological and Pathological States
| Condition | Species | GDF15 Concentration | Reference |
| Healthy, normal weight | Human | < 1000 pg/mL | [2] |
| Obesity (Class II/III) | Human | Significantly increased vs. normal weight | [2] |
| Advanced Cancer | Human | 10,000 - 100,000 pg/mL | [2] |
| Normal Mice | Mouse | < 200 pg/mL (insufficient to suppress appetite) | [10] |
| High-Fat Diet (chronic) | Mouse | Significantly increased | [11] |
Table 2: Effects of Recombinant GDF15 Administration on Food Intake and Body Weight in Preclinical Models
| Model | GDF15 Dose/Treatment | Effect on Food Intake | Effect on Body Weight | Reference |
| Diet-Induced Obese (DIO) Mice | 10 mmol/kg rhGDF15 | ~80% reduction | ~20% reduction from baseline | [12] |
| C57BL/6J Mice | Infusion for 34 days | 15% reduction in high-fat-fed mice | 21.1% loss in high-fat-fed mice | [13] |
| Obese Cynomolgus Monkeys | 1.6 mg/kg long-acting GDF15 analog (weekly for 12 weeks) | 57.5% reduction at week 1, 31.5% at weeks 9-12 | 16% peak reduction | [14] |
| Male C57BL/6J Mice | Daily injections for 11 days | Reduced | Attenuated weight gain | [1] |
| Female C57BL/6J Mice | Daily injections for 11 days | Acute reduction followed by hyperphagia (no net change) | No significant impact | [1] |
Experimental Protocols
Quantification of GDF15 Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of GDF15 in biological samples such as serum, plasma, or cell culture supernatant.
Materials:
-
Human GDF15 ELISA Kit (e.g., Abcam ab155432 or R&D Systems DGD150)[15][16]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[17][18]
-
Standard Curve: Create a serial dilution of the GDF15 standard to generate a standard curve.
-
Sample Addition: Add standards and samples in duplicate to the wells of the antibody-coated microplate.[16]
-
Incubation: Incubate the plate, typically for 2 hours at room temperature, to allow the GDF15 in the samples and standards to bind to the immobilized antibody.[16]
-
Washing: Wash the wells multiple times to remove unbound substances.[16]
-
Detection Antibody: Add a biotinylated anti-human GDF15 antibody to each well and incubate. This antibody will bind to the captured GDF15.[15]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin will bind to the biotinylated detection antibody.[15]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.[15]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.[15]
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate the concentration of GDF15 in the samples by interpolating their absorbance values from the standard curve.
In Vivo Studies of GDF15 Function Using Recombinant Protein Administration in Mice
Objective: To assess the effects of exogenous GDF15 on food intake, body weight, and other metabolic parameters in mice.
Materials:
-
Recombinant human or murine GDF15[19]
-
Vehicle (e.g., sterile saline or PBS)
-
Syringes and needles for injection (e.g., subcutaneous)
-
Animal balance
-
Metabolic cages for food intake monitoring
-
Experimental mice (e.g., C57BL/6J, diet-induced obese mice)
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing and handling for a period before the experiment begins.
-
Baseline Measurements: Record baseline body weight and food intake for several days to establish a stable baseline for each animal.
-
Recombinant GDF15 Preparation: Reconstitute and dilute the recombinant GDF15 in the appropriate vehicle to the desired concentrations.[19]
-
Administration: Administer the prepared GDF15 solution or vehicle to the mice via the chosen route (e.g., subcutaneous injection). Dosing can be acute (single injection) or chronic (daily injections or osmotic mini-pump infusion).[12][13]
-
Monitoring:
-
Food Intake: Measure food intake at regular intervals (e.g., daily or more frequently for acute studies).
-
Body Weight: Record body weight daily.
-
Metabolic Parameters: At the end of the study, blood samples can be collected to measure glucose, insulin, and lipid levels. Tissues can also be harvested for further analysis.
-
-
Data Analysis: Compare the changes in food intake, body weight, and other parameters between the GDF15-treated and vehicle-treated groups.
Generation and Use of GFRAL Knockout (KO) Mice
Objective: To investigate the necessity of the GFRAL receptor for mediating the effects of GDF15.
Methodology:
-
Generation of GFRAL KO Mice: GFRAL knockout mice can be generated using standard gene-targeting techniques, such as CRISPR/Cas9, to introduce a null mutation in the Gfral gene.[20][21] The successful knockout should be confirmed by genotyping.
-
Experimental Design:
-
Divide GFRAL KO mice and their wild-type (WT) littermates into experimental groups.
-
Administer recombinant GDF15 or vehicle to both KO and WT mice.
-
Monitor food intake, body weight, and other relevant metabolic parameters as described in Protocol 4.2.
-
-
Expected Outcome: The anorexic and weight-reducing effects of GDF15 administration will be observed in the WT mice but will be absent or significantly attenuated in the GFRAL KO mice, demonstrating the essential role of GFRAL in mediating GDF15's actions.[20]
Conclusion and Future Directions
The discovery of the GDF15-GFRAL signaling pathway has significantly advanced our understanding of appetite regulation and energy homeostasis. The robust anorexic and weight-lowering effects of GDF15 in preclinical models have established it as a compelling therapeutic target for obesity and related metabolic disorders. However, several aspects require further investigation. The potential for nausea and conditioned taste aversion as side effects of GDF15-based therapies needs to be carefully evaluated in clinical settings.[11][12] Additionally, the sex-specific differences in the response to GDF15 observed in some studies warrant further exploration.[1] Continued research into the downstream neural circuits activated by GDF15 and the development of long-acting GDF15 analogs will be crucial for translating the therapeutic potential of this pathway into effective treatments for human metabolic diseases.
References
- 1. Daily GDF15 treatment has sex-specific effects on body weight and food intake and does not enhance the effects of voluntary physical activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. GDF15-GFRAL Screening & Assay Development [sbdrugdiscovery.com]
- 8. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and Mechanism of Growth Differentiation Factor 15 in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth differentiation factor 15 as a potential therapeutic for treating obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Human GDF-15 ELISA Kit (ab155432) | Abcam [abcam.com]
- 16. Human GDF-15 ELISA - Quantikine DGD150: R&D Systems [rndsystems.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. GDF15 Injection at Standard and Thermoneutral Housing Temperatures. [bio-protocol.org]
- 20. cyagen.com [cyagen.com]
- 21. researchgate.net [researchgate.net]
The Dichotomous Role of GDF15 in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical, yet complex, modulator of inflammatory responses. Initially identified as Macrophage Inhibitory Cytokine 1 (MIC-1), its expression is significantly upregulated in response to a variety of stressors including tissue injury, inflammation, and metabolic dysregulation. While often viewed as an anti-inflammatory agent, a growing body of evidence reveals a context-dependent, sometimes pro-inflammatory, role for GDF15. This technical guide provides an in-depth exploration of the multifaceted involvement of GDF15 in inflammation, detailing its signaling pathways, its impact on immune cell function, and its association with various inflammatory diseases. We present a comprehensive summary of quantitative data, detailed experimental protocols derived from key studies, and visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
GDF15 is a secreted homodimeric protein that circulates in the blood and acts on various cell types. Its expression is induced by a range of inflammatory stimuli, including pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-2.[1] The regulation of GDF15 is complex, occurring at the transcriptional, post-transcriptional, and protein levels, and is often mediated by stress-response pathways.[1] While its receptor, GDNF Family Receptor Alpha Like (GFRAL), is primarily expressed in the hindbrain and mediates central effects like appetite suppression, GDF15 also exerts peripheral effects on immune cells, though the specific receptors in these tissues remain largely unknown.[1][2] This guide will dissect the intricate signaling networks governed by GDF15 and its consequential impact on inflammatory processes.
GDF15 Signaling Pathways in Inflammation
GDF15 modulates inflammation through several key signaling pathways, often in a cell- and context-specific manner. The primary pathways implicated are the NF-κB, MAPK, and PI3K/Akt signaling cascades.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. GDF15 has a bivalent relationship with NF-κB. On one hand, pro-inflammatory stimuli can induce GDF15 expression via the p65-NFκB axis.[1] Conversely, GDF15 can suppress TNF-α production by macrophages through the inhibition of NF-κB signaling.[1] This negative feedback loop suggests a homeostatic role for GDF15 in resolving inflammation. Mechanistically, GDF15 has been shown to inhibit TGF-β-activated kinase (TAK1) signaling, a critical upstream activator of NF-κB, thereby blocking the synthesis of TNF and nitric oxide (NO).[3][4][5]
MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. TNF-α can potentially induce GDF15 expression through the p38 MAPK signaling pathway.[1] In the context of sepsis-induced lung injury, GDF15 has been shown to suppress the MAPK inflammatory pathway in alveolar macrophages.[6]
PI3K/Akt Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is involved in cell survival and has anti-inflammatory functions. GDF15 has been demonstrated to exert anti-inflammatory effects by activating the phosphorylation of the PI3K/Akt signaling pathway, which in turn regulates macrophage polarization.[7][8] This pathway is particularly relevant in the protective effects of GDF15 observed in sepsis models.[7][8]
GDF15 and Macrophage Polarization
Macrophages are key players in the inflammatory response, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of disease outcome. GDF15 plays a significant role in orchestrating macrophage polarization.[9][10]
Studies have shown that GDF15 can directly induce CD14+ monocytes to differentiate into M2-like macrophages.[9] It also inhibits the polarization of monocyte-derived macrophages towards an M1-like phenotype.[9] In sepsis models, treatment with recombinant GDF15 (rGDF15) decreased the expression of M1 markers and increased the expression of M2 markers in macrophages.[7][8] This shift in macrophage polarization contributes to the anti-inflammatory effects of GDF15, leading to reduced systemic and cardiac inflammation and improved survival in mice.[7][8] The mechanism underlying this effect involves the activation of the PI3K/Akt signaling pathway.[7][8]
GDF15 in Inflammatory Diseases
The expression and function of GDF15 have been investigated in a multitude of inflammatory conditions, revealing its potential as both a biomarker and a therapeutic target.
Sepsis
In sepsis, a life-threatening condition characterized by a dysregulated host immune response, GDF15 levels are significantly elevated and correlate with disease severity and mortality.[7][8] Animal studies have demonstrated a protective role for GDF15 in sepsis. GDF15 deficient mice exhibit increased systemic inflammation and mortality in a cecal ligation and puncture (CLP) model of sepsis.[1] Conversely, treatment with recombinant GDF15 suppresses the production of pro-inflammatory cytokines by alveolar epithelial cells and Kupffer cells.[1] GDF15's protective effects in sepsis are attributed to its ability to promote disease tolerance, in part by regulating triglyceride metabolism and suppressing excessive inflammation.[11]
Inflammatory Bowel Disease (IBD)
In patients with Inflammatory Bowel Disease (IBD), including Crohn's disease (CD) and ulcerative colitis (UC), circulating GDF15 levels are significantly higher compared to healthy controls.[12][13][14] These elevated levels correlate with markers of inflammation such as C-reactive protein (CRP), fibrinogen, and IL-6.[12][14][15] Furthermore, GDF15 levels are associated with disease severity and anemia in IBD patients.[12] Recent studies suggest that GDF15 may contribute to IBD pathophysiology by altering the intestinal barrier and increasing permeability.[13]
Arthritis
In the context of inflammatory arthritis, serum levels of GDF15 are elevated in patients and inversely correlate with bone density.[16] Interestingly, while associated with inflammation, GDF15 itself does not appear to cause or contribute to the clinical or histopathological features of arthritis.[2][16] Instead, under inflammatory conditions, GDF15 mediates trabecular bone loss through its receptor GFRAL in the hindbrain. This GDF15-GFRAL interaction leads to β-adrenergic activation of Marrow Adipocytic Lineage Precursors (MALPs) in the bone marrow, which in turn stimulate osteoclasts and promote bone loss.[2][16] This highlights a novel brain-bone axis in inflammation-associated bone loss mediated by GDF15.[2][16]
Quantitative Data Summary
| Disease Model/Patient Cohort | GDF15 Levels/Expression | Key Correlated Inflammatory Markers | Outcome/Effect of GDF15 | Reference |
| Sepsis (Human Patients) | Significantly increased in serum | Correlates with SOFA score, organ damage markers, and mortality | Prognostic marker for severity and mortality | [7][8][17] |
| Sepsis (Mouse Models - CLP/LPS) | Induced in multiple tissues, especially liver and kidney | GDF15 deficiency leads to increased systemic CXCL5, TNF-α, and IL-6 | Protective; reduces inflammation and mortality | [1][11] |
| Inflammatory Bowel Disease (Human Patients) | Significantly higher in serum/plasma vs. healthy controls | Positive correlation with CRP, fibrinogen, IL-6, and disease activity indices (SES-CD, UCEIS) | Potential biomarker for disease severity and activity | [12][14][15] |
| Arthritis (Human Patients) | Elevated serum levels | Inversely correlated with bone density | Associated with inflammation-induced bone loss | [16] |
| Diet-Induced Obesity (Mouse Model) | Transgenic overexpression | Reduced levels of NF-κB and TNF-α in the kidney | Ameliorates obesity-induced inflammation and fibrosis in the kidney | [18] |
| Aging (Human and Mouse) | Positively correlated with age | Positive correlation with circulating cell-free mitochondrial DNA | GDF15 deficiency promotes age-related tissue inflammation | [19] |
Experimental Protocols
Quantification of GDF15 Levels
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A quantitative immunoassay to measure the concentration of GDF15 in biological samples like serum, plasma, or cell culture supernatants.
-
General Protocol:
-
Coat a 96-well microplate with a capture antibody specific for GDF15 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add standards with known GDF15 concentrations and samples to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to a different epitope on GDF15.
-
Wash the plate.
-
Add a substrate that is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader.
-
Calculate GDF15 concentrations in samples by interpolating from the standard curve.
-
Analysis of Gene Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Principle: To measure the relative or absolute quantity of GDF15 mRNA in cells or tissues.
-
General Protocol:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry or capillary electrophoresis.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform qPCR using a qPCR instrument, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and primers specific for the GDF15 gene and a reference gene (e.g., GAPDH, β-actin).
-
The qPCR instrument monitors the fluorescence signal in real-time as the PCR product accumulates.
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative expression of GDF15 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
In Vivo Models of Inflammation
Lipopolysaccharide (LPS)-Induced Sepsis in Mice:
-
Principle: To mimic the systemic inflammatory response seen in Gram-negative bacterial sepsis.
-
General Protocol:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., from E. coli) to mice. The dose will vary depending on the desired severity of the inflammatory response.
-
Monitor mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature.
-
At specified time points, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines via ELISA), GDF15 levels, and histological examination.
-
For therapeutic intervention studies, administer recombinant GDF15 or a GDF15-neutralizing antibody prior to or following LPS challenge.
-
Survival studies can be conducted by monitoring mice for a defined period (e.g., 72-96 hours) after LPS injection.
-
Conclusion and Future Directions
GDF15 is a pleiotropic cytokine with a complex and often contradictory role in the regulation of inflammation. While it frequently exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokine production and promoting an M2 macrophage phenotype, its actions are highly dependent on the specific disease context and cellular microenvironment. The elevation of GDF15 in numerous inflammatory diseases underscores its potential as a valuable biomarker for disease activity and prognosis. However, its dual role necessitates a cautious and nuanced approach to its development as a therapeutic target. Future research should focus on elucidating the specific peripheral receptors for GDF15 on immune cells, further dissecting the context-dependent signaling pathways it activates, and exploring the therapeutic potential of modulating GDF15 activity in a targeted manner for specific inflammatory conditions. A deeper understanding of the intricate biology of GDF15 will be paramount for harnessing its therapeutic potential while mitigating any undesirable effects.
References
- 1. Emerging Roles of GDF-15 in Immunoregulation and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. NF-κB regulates GDF-15 to suppress macrophage surveillance during early tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - NF-κB regulates GDF-15 to suppress macrophage surveillance during early tumor development [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Protective effect of growth differentiation factor 15 in sepsis by regulating macrophage polarization and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth Differentiation Factor-15 Orchestrates Inflammation-Related Diseases via Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth Differentiation Factor-15 Orchestrates Inflammation-Related Diseases via Macrophage Polarization [discovmed.com]
- 11. GDF15 Is an Inflammation-Induced C ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Growth differentiation factor-15 serum concentrations reflect disease severity and anemia in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Exploring the Role of GDF-15 in Inflammatory Bowel Disease: A Case-Controlled Study Comparing Crohn’s Disease and Ulcerative Colitis with Non-Inflammatory Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Exploring the Role of GDF-15 in Inflammatory Bowel Disease: A Case-Controlled Study Comparing Crohn’s Disease and Ulcerative Colitis with Non-Inflammatory Controls | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Clinical Value of GDF15 and Its Prospective Mechanism in Sepsis [frontiersin.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Growth differentiation factor 15 protects against the aging‐mediated systemic inflammatory response in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
GDF15 Expression in Different Tissue Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the transforming growth factor-beta (TGF-β) superfamily. It is a stress-responsive cytokine that is expressed at low levels in most tissues under normal physiological conditions. However, its expression can be significantly upregulated in response to a variety of stimuli, including inflammation, tissue injury, and cancer. This guide provides a comprehensive overview of GDF15 expression in various tissue types, its signaling pathway, and detailed experimental protocols for its detection and quantification.
Data Presentation: GDF15 Expression Levels
Human Tissue Expression
The expression of GDF15 varies significantly across different human tissues. The placenta shows the highest levels of expression. Other tissues with notable expression include the prostate, colon, and kidney.[1][2]
Table 1: GDF15 RNA Expression in Human Tissues (nTPM)
| Tissue | Normalized Transcripts Per Million (nTPM) |
| Placenta | High |
| Prostate | Medium to High |
| Colon | Medium |
| Kidney | Medium |
| Urinary Bladder | Medium |
| Rectum | Medium |
| Stomach | Low to Medium |
| Small Intestine | Low to Medium |
| Heart Muscle | Low |
| Liver | Low |
| Lung | Low |
| Skeletal Muscle | Low |
| Adipose Tissue | Low |
Data synthesized from the Human Protein Atlas and Genotype-Tissue Expression (GTEx) portal.[3][4][5] nTPM values are qualitative summaries from these databases.
Table 2: GDF15 Protein Expression in Human Tissues
| Tissue | Protein Expression Level |
| Placenta | High |
| Prostate | High |
| Urinary Bladder | High (Umbrella cells) |
| Colon | Medium |
| Rectum | Medium |
| Kidney | Medium |
| Heart Muscle | Low |
| Liver | Not detected |
| Skeletal Muscle | Not detected |
| Adipose Tissue | Not detected |
Data synthesized from the Human Protein Atlas based on immunohistochemistry.[3][6][7]
Murine Tissue Expression
In mice, GDF15 is highly expressed in the liver and at moderate levels in the kidney.[1] Its expression is also detected in the distal small intestine and colon.[8] Under conditions of metabolic stress, such as high-fat diet feeding, GDF15 expression is elevated in the liver and adipose tissue.[9]
Table 3: GDF15 Expression in Murine Tissues
| Tissue | Expression Level |
| Liver | High |
| Kidney | Moderate |
| Colon | Detected |
| Distal Small Intestine | Detected |
| Adipose Tissue | Low (elevated with HFD) |
| Heart | Low (induced by injury) |
| Skeletal Muscle | Low (induced by mitochondrial stress) |
Data synthesized from various research articles.[1][8][9]
GDF15 Signaling Pathway
GDF15 exerts its effects by binding to its receptor, the GDNF family receptor α-like (GFRAL), which is primarily expressed in the hindbrain. This binding event requires the presence of the co-receptor, Rearranged during transfection (RET). The formation of the GDF15-GFRAL-RET complex initiates a downstream signaling cascade that involves the phosphorylation of key intracellular molecules, ultimately leading to cellular responses.
GDF15 Signaling Pathway
Experimental Protocols
Immunohistochemistry (IHC) for GDF15 in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting GDF15 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15-20 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20) 3 times for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against GDF15 diluted in blocking buffer overnight at 4°C.
6. Secondary Antibody Incubation:
-
Rinse with wash buffer 3 times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
7. Detection:
-
Rinse with wash buffer 3 times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Rinse with wash buffer 3 times for 5 minutes each.
-
Develop the color with a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol solutions and clear in xylene.
In Situ Hybridization (ISH) for GDF15 mRNA
This protocol provides a general workflow for the detection of GDF15 mRNA in tissue sections.
1. Probe Preparation:
-
Generate a digoxigenin (DIG)-labeled antisense RNA probe for GDF15 using in vitro transcription from a linearized plasmid containing the GDF15 cDNA.
2. Tissue Preparation:
-
Use FFPE or frozen tissue sections.
-
Deparaffinize and rehydrate FFPE sections as described in the IHC protocol.
-
Fix frozen sections with 4% paraformaldehyde.
3. Permeabilization:
-
Treat sections with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.
4. Hybridization:
-
Pre-hybridize sections in hybridization buffer.
-
Hybridize with the DIG-labeled GDF15 probe overnight at a temperature optimized for the probe sequence (typically 55-65°C).
5. Washes:
-
Perform stringent washes to remove unbound probe. This typically involves washes in solutions with decreasing salt concentrations and increasing temperatures.
6. Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
7. Signal Detection:
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase or DAB for peroxidase).
8. Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
Quantitative Real-Time PCR (qPCR) for GDF15 mRNA
This protocol describes the quantification of GDF15 mRNA levels from tissue samples.
1. RNA Extraction:
-
Extract total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR Reaction Setup:
-
Prepare a reaction mix containing:
-
SYBR Green master mix
-
Forward and reverse primers for GDF15
-
cDNA template
-
Nuclease-free water
-
-
Include no-template controls to check for contamination.
-
Include a reference gene (e.g., GAPDH, ACTB) for normalization.
4. qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for GDF15 and the reference gene.
-
Calculate the relative expression of GDF15 using the ΔΔCt method.[18][19][20]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating GDF15 expression in tissues.
Experimental Workflow for GDF15 Expression Analysis
Conclusion
This technical guide provides a comprehensive overview of GDF15 expression across various human and murine tissues, its signaling pathway, and detailed protocols for its detection and quantification. The provided information and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of GDF15 in health and disease. The significant upregulation of GDF15 in response to cellular stress positions it as a key biomarker and a potential therapeutic target in a range of pathologies. Further research into the tissue-specific expression and regulation of GDF15 will be crucial for elucidating its precise biological functions and therapeutic potential.
References
- 1. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. Tissue expression of GDF15 - Staining in adipose tissue - The Human Protein Atlas [proteinatlas.org]
- 4. GDF15 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Gene - GDF15 [maayanlab.cloud]
- 6. Tissue expression of GDF15 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 7. Brain tissue expression of GDF15 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. uniprot.org [uniprot.org]
- 9. Combined genetic deletion of GDF15 and FGF21 has modest effects on body weight, hepatic steatosis and insulin resistance in high fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. niehs.nih.gov [niehs.nih.gov]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. research.fredhutch.org [research.fredhutch.org]
- 16. zfin.org [zfin.org]
- 17. Protocol for RNA fluorescence in situ hybridization in mouse meningeal whole mounts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. protocols.io [protocols.io]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GDF15 in Cancer-Associated Cachexia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the role of Growth Differentiation Factor 15 (GDF15) in the pathogenesis of cancer-associated cachexia. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on GDF15 signaling, presents quantitative data from key preclinical and clinical studies, details relevant experimental protocols, and visualizes complex pathways and workflows.
Introduction to GDF15 and Cancer Cachexia
Cancer-associated cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia.[1][2] It is a debilitating condition that significantly impairs quality of life and is a major contributor to morbidity and mortality in cancer patients.[1][2] Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a key mediator of this syndrome.[3][4] Under normal physiological conditions, GDF15 is expressed at low levels in most tissues.[5] However, in response to cellular stress, including inflammation and cancer, its expression is markedly upregulated.[5] Elevated circulating levels of GDF15 are strongly correlated with the severity of cachexia and poor prognosis in various cancers.[6]
The GDF15 Signaling Pathway in Cachexia
GDF15 exerts its effects on appetite and metabolism primarily through a hindbrain-restricted receptor, the GDNF family receptor α-like (GFRAL).[7][8] This section details the molecular interactions and downstream signaling events that constitute the GDF15 pathway in cancer-associated cachexia.
The binding of dimeric GDF15 to GFRAL triggers the recruitment of the co-receptor, Rearranged during Transfection (RET), a transmembrane tyrosine kinase.[4][9] This leads to the formation of a ternary GDF15-GFRAL-RET signaling complex.[4][9] The dimerization and autophosphorylation of RET activate several downstream signaling cascades within the neurons of the area postrema and nucleus of the solitary tract in the brainstem.[4][10] Key downstream signaling pathways include the activation of extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and phospholipase C gamma (PLCγ).[10] Activation of these pathways in specific neuronal populations, such as cholecystokinin (CCK) and calcitonin gene-related peptide (CGRP) expressing neurons, is thought to mediate the anorexic and aversive effects of GDF15, leading to reduced food intake and subsequent weight loss.[11][12]
Quantitative Data on GDF15 in Cancer Cachexia
A growing body of evidence from both preclinical and clinical studies underscores the quantitative relationship between GDF15 levels and the clinical manifestations of cachexia. This section presents this data in a structured tabular format to facilitate comparison.
GDF15 Levels in Cancer Patients
Circulating GDF15 levels are significantly elevated in patients with various cancers, and these levels correlate with the presence and severity of cachexia.
| Cancer Type | Patient Cohort | Mean/Median GDF15 Level (pg/mL) | Control/Non-Cachectic GDF15 Level (pg/mL) | Reference |
| Pancreatic | Advanced, with cachexia | 3356.6 (cut-off for high GDF-15) | <3356.6 | [13] |
| Various Cancers | With anorexia | 1224.1 (median) | 812.4 (median, without anorexia) | [13] |
| Various Cancers | General patient population | 614.6 (median) | 320.5 (median, healthy controls) | [14] |
| Advanced Cancers | General patient population | 10,000 - 100,000 | Normal levels are significantly lower | [6][10] |
Preclinical Efficacy of GDF15 Neutralization
Animal models of cancer cachexia have been instrumental in demonstrating the therapeutic potential of targeting GDF15. Neutralizing antibodies against GDF15 have been shown to reverse cachectic phenotypes.
| Animal Model | Treatment | Key Findings | Reference |
| POLG mutator mice | Anti-GDF15 antibody (mAB2) | +13% body weight, +13% lean mass, +35% muscle mass | [1][7] |
| HT-1080 xenograft | Anti-GDF15 nanobody (GB18-06) | >20% increase in body weight, +18% gastrocnemius mass, +370% epididymal fat mass | [15] |
| Renca xenograft | Anti-GDF15 nanobody (GB18-06) | >20% increase in body weight | [15] |
| MC38-hGDF15 xenograft | Anti-GDF15 nanobody (GB18-06) | >20% increase in body weight | [15] |
| HT1080 & LS513 xenografts | KY-NAb-GDF15 | Attenuated tumor-associated weight loss | [16][17] |
Clinical Efficacy of GDF15-Targeted Therapies
Several GDF15-targeting agents are currently under clinical investigation, with promising results in early-phase trials.
| Therapeutic Agent | Trial Phase | Patient Population | Key Findings | Reference |
| Ponsegromab | Phase II | NSCLC, Pancreatic, Colorectal Cancer with Cachexia (GDF15 ≥1500 pg/mL) | Median weight gain vs. placebo at 12 weeks: 1.22 kg (100mg), 1.92 kg (200mg), 2.81 kg (400mg) | [18][19] |
| Ponsegromab | Phase Ib | Advanced Cancer with Cachexia | ~6.6% increase in body weight at 12 weeks | [20] |
| Visugromab | Phase I/IIa | Advanced Solid Tumors with Cachexia | Significant weight gain in patients with elevated GDF-15 | [3][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in GDF15 and cancer cachexia research.
Measurement of GDF15 Levels by ELISA
Objective: To quantify the concentration of GDF15 in serum, plasma, or cell culture supernatants.
Materials:
-
Human GDF-15 ELISA Kit (e.g., Abcam ab155432, R&D Systems DGD150, or similar)[21]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash buffer, substrate solution, stop solution (typically provided in the kit)
-
Samples (serum, plasma, or cell culture supernatant)
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the GDF15 standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Washing: Aspirate each well and wash with the provided wash buffer. Repeat the wash step as directed in the protocol (typically 3-4 times).
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 45 minutes at room temperature).
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the recommended time (e.g., 30 minutes at room temperature) for color development.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of GDF15 in the samples by interpolating their absorbance values from the standard curve.
Establishment of a Cancer Cachexia Mouse Model
Objective: To induce a cachectic phenotype in mice for the in vivo study of GDF15.
Materials:
-
Cancer cell line known to induce cachexia (e.g., Colon-26 (C26), Lewis Lung Carcinoma (LLC), RENCA, or TOV-21G)
-
Appropriate mouse strain (e.g., BALB/c for C26 and RENCA, C57BL/6 for LLC)
-
Cell culture medium and supplements
-
Syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them at the desired concentration (e.g., 1 x 10^6 cells in 100 µL of PBS).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitoring: Monitor the mice regularly for tumor growth, body weight changes, food intake, and overall health.
-
Cachexia Assessment: Cachexia is typically considered established when there is a significant loss of body weight (excluding tumor weight) and muscle mass. This can be further assessed by measuring grip strength and analyzing muscle and fat pad weights at the end of the study.
Western Blot Analysis of GDF15 Signaling
Objective: To detect the phosphorylation and activation of downstream signaling proteins in the GDF15 pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane with TBST three times for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-ERK) to normalize for protein loading.
Therapeutic Targeting of GDF15
The central role of GDF15 in driving cancer-associated cachexia has made it an attractive therapeutic target. The primary strategy for inhibiting GDF15 signaling is the use of neutralizing monoclonal antibodies.
Mechanisms of Action:
-
Direct GDF15 Neutralization: Monoclonal antibodies can bind to circulating GDF15, preventing it from interacting with its receptor, GFRAL.
-
GFRAL Blockade: Antibodies can also be developed to target GFRAL directly, blocking the binding site for GDF15.
Therapeutic Agents in Development:
-
Ponsegromab (Pfizer): A humanized monoclonal antibody that binds to and inhibits GDF15.[20]
-
Visugromab (CatalYm): A monoclonal antibody that neutralizes GDF15.[3][8]
-
NGM120 (NGM Biopharmaceuticals): A GFRAL antagonist antibody.
The development of these agents represents a promising new frontier in the management of cancer-associated cachexia, with the potential to significantly improve patient outcomes.
Conclusion
GDF15 has been firmly established as a critical driver of cancer-associated cachexia. Its signaling pathway, acting through the GFRAL receptor in the hindbrain, offers a specific and druggable target. The quantitative data from both preclinical and clinical studies provide a strong rationale for the continued development of GDF15-targeted therapies. The experimental protocols outlined in this guide serve as a resource for researchers seeking to further elucidate the role of GDF15 in cachexia and to evaluate the efficacy of novel therapeutic interventions. The ongoing clinical trials of agents like ponsegromab and visugromab hold the promise of a new therapeutic paradigm for this devastating syndrome, with the potential to significantly improve the quality of life and survival of cancer patients.
References
- 1. GDF15 Neutralization Ameliorates Muscle Atrophy and Exercise Intolerance in a Mouse Model of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmatimes.com [pharmatimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of growth differentiation factor 15 in cancer cachexia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GDF15 Neutralization Ameliorates Muscle Atrophy and Exercise Intolerance in a Mouse Model of Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CatalYm Highlights Visugromab’s Potential to Treat Cachexia in Cancer Patients at International SCWD Conference - Brandon Capital [brandoncapital.vc]
- 9. researchgate.net [researchgate.net]
- 10. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The cytokine GDF15 signals through a population of brainstem cholecystokinin neurons to mediate anorectic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Tumor Characteristics of Patients with High Serum Levels of Growth Differentiation Factor 15 in Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia | PLOS One [journals.plos.org]
- 18. Ponsegromab for the Treatment of Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. esmo.org [esmo.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. cosmobiousa.com [cosmobiousa.com]
GDF15: A Pivotal Biomarker in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a robust and independent biomarker for the risk stratification and prognosis of a spectrum of cardiovascular diseases (CVD).[1] Under physiological conditions, GDF15 is expressed at low levels; however, its production is significantly upregulated in response to cellular stress, inflammation, oxidative stress, and tissue injury, all of which are key pathological processes in cardiovascular disease.[2][3] This document provides a comprehensive technical overview of GDF15 as a CVD biomarker, including its signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its measurement.
GDF15 Signaling Pathways in Cardiovascular Disease
GDF15 exerts its effects through a recently identified receptor, GDNF family receptor α-like (GFRAL), which is primarily expressed in the hindbrain and is involved in the central regulation of appetite and metabolism. However, in the cardiovascular system, GDF15 signaling is thought to occur through both GFRAL-dependent and independent pathways, though the latter are less well-characterized. The downstream effects of GDF15 signaling in cardiomyocytes, endothelial cells, and macrophages are pleiotropic and context-dependent, contributing to both protective and potentially detrimental outcomes.
Caption: GDF15 Signaling in the Cardiovascular Context.
Quantitative Data Summary
Circulating GDF15 levels are consistently elevated in patients with various cardiovascular diseases compared to healthy individuals. The following tables summarize key quantitative findings from the literature.
Table 1: GDF15 in Acute Coronary Syndrome (ACS)
| Patient Population | GDF15 Levels/Cut-off | Associated Outcome | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | Reference |
| Patients with ACS | >1800 ng/L vs. <1200 ng/L | All-cause death | HR: 4.09 [1.57–10.71] | [4] |
| Patients with ACS | >1800 ng/L vs. <1200 ng/L | Major Adverse Cardiovascular Events (MACE) | HR: 2.48 [1.41–4.34] | [4] |
| Patients with ACS | Highest vs. Lowest Levels | Mortality | Relative Risk (RR): 6.08 [4.79–7.71] | [5] |
| Patients with ACS | Highest vs. Lowest Levels | Recurrent Myocardial Infarction | RR: 1.76 [1.49–2.07] | [5] |
| Patients with ACS | Highest vs. Lowest Quartile | All-cause death | 3-fold increased risk | [6] |
| Patients with ACS | >1800 ng/L vs. <1200 ng/L | CHD Mortality | HR: 4.9 [p=0.004] (fully adjusted) | [7] |
Table 2: GDF15 in Heart Failure (HF)
| Patient Population | GDF15 Levels/Cut-off | Associated Outcome | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | Reference |
| Patients with Chronic HF | Per 1 LnU increase | All-cause mortality | HR: 1.06 [1.03–1.10] | [3] |
| Patients with Chronic Ischemic HF | Elevated | All-cause mortality | HR: 1.75 [1.24–2.48] | [3] |
| Patients with Cardiomyopathy | Elevated | Mortality | HR: 3.17 [2.33–4.30] | [8][9] |
| Patients with post-MI Chronic HF | Baseline GDF15 (median 2025 ng/L) | All-cause death | Adjusted HR per 1 LnU: 1.826 [1.037–8.360] | [10] |
| Patients with post-MI Chronic HF | Baseline GDF15 (median 2025 ng/L) | MACE | Adjusted HR per 1 LnU: 2.243 [1.181–1.775] | [10] |
| Patients at risk of HF | Per log unit increase | HHF or all-cause mortality | HR: 2.12 [1.71 to 2.63] | [2] |
Table 3: GDF15 in Atherosclerosis and Coronary Artery Disease (CAD)
| Patient Population | GDF15 Levels/Cut-off | Associated Outcome | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | Reference |
| Patients with CAD | Highest vs. Lowest Concentration | All-cause death | HR: 2.24 [1.95–2.57] | [11] |
| Patients with CAD | Highest vs. Lowest Concentration | Cardiovascular death | HR: 2.00 [1.66–2.42] | [11] |
| Patients with CAD | Highest vs. Lowest Concentration | Myocardial Infarction | HR: 1.42 [1.21–1.66] | [11] |
| Individuals with and without HIV | Presence vs. absence of coronary plaque | Increased GDF15 levels (pg/mL) | PLWH: 1037 vs. 811; Controls: 640 vs. 415 | [12] |
| Patients with Stable CAD | Quartile 4 (>3043 ng/L) vs. Quartile 1 (≤1153 ng/L) | Cardiovascular events | Increased risk (P < 0.001) | [13] |
Table 4: GDF15 in Hypertension
| Patient Population | GDF15 Levels/Cut-off | Associated Outcome | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | Reference |
| General Population | High vs. Low Levels | Prevalence of Hypertension | OR: 1.60 [1.37–1.88] | [14] |
| General Population | Per 1 ng/mL increase | Prevalence of Hypertension | OR: 1.24 [1.16–1.33] | [14] |
| Hypertensive Patients with LVH vs. without LVH | Median GDF15 levels (ng/L) | Presence of Left Ventricular Hypertrophy | 1101 vs. 516 (P<0.001) | [15] |
| Hypertensive LVH patients vs. non-LVH vs. healthy controls | Elevated GDF15 | Presence of Left Ventricular Hypertrophy | Significantly higher in LVH group (p < 0.001) | [16] |
Experimental Protocols
The quantitative measurement of GDF15 in patient samples is predominantly performed using sandwich enzyme-linked immunosorbent assays (ELISAs). Below is a generalized, detailed protocol based on commercially available kits.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for GDF15 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any GDF15 present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for GDF15 is added. Following a wash, avidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, and color develops in proportion to the amount of GDF15 bound. The reaction is stopped, and the color intensity is measured.[17]
Materials
-
GDF15 ELISA Kit (containing pre-coated 96-well plate, GDF15 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Squirt bottle, multi-channel pipette, or automated plate washer
-
Absorbent paper
Sample Collection and Storage
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes to 2 hours at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[18][19]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at ≤ -20°C.[18][19]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP conjugate as per the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[18]
-
Incubation 1: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).[18]
-
Washing: Aspirate each well and wash by filling each well with Wash Buffer (e.g., 350 µL). Repeat the process for a total of 3-5 washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[18]
-
Add Detection Antibody: Add 100 µL of the working solution of biotin-conjugated detection antibody to each well.[17]
-
Incubation 2: Cover the plate and incubate as per the kit instructions (e.g., 1 hour at 37°C).[17]
-
Washing: Repeat the wash step as described in step 4.[17]
-
Add HRP Conjugate: Add 100 µL of the working solution of HRP-conjugate to each well.[17]
-
Incubation 3: Cover the plate and incubate as per the kit instructions (e.g., 30-60 minutes at 37°C).[17]
-
Washing: Repeat the wash step as described in step 4.[17]
-
Substrate Addition: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes). A blue color will develop.[18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]
-
Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the GDF15 concentration on the x-axis. A five-parameter logistic (5-PL) curve fit is often recommended.
-
Use the standard curve to determine the GDF15 concentration in the samples.
-
Multiply the resulting concentration by the dilution factor if samples were diluted prior to the assay.
Caption: Standard Experimental Workflow for GDF15 ELISA.
Logical Relationship: GDF15 and Cardiovascular Risk
The elevation of circulating GDF15 is not merely a bystander effect but is intricately linked to the underlying pathophysiology of cardiovascular disease. This relationship can be visualized as a logical progression from initial cardiac insult to adverse clinical outcomes, with GDF15 acting as a key indicator of this process.
Caption: GDF15 as an Indicator of Cardiovascular Risk.
Conclusion
GDF15 has been consistently demonstrated to be a powerful biomarker that provides prognostic information across the spectrum of cardiovascular diseases, independent of traditional risk factors and other established cardiac biomarkers. Its levels reflect the integrated burden of cellular stress and inflammation, offering a window into the underlying disease activity. The standardized and reproducible nature of its measurement via ELISA makes it a viable tool for clinical research and potentially for future risk stratification strategies in patient management. Further research is warranted to explore the utility of GDF15-guided therapeutic interventions and to fully elucidate its complex biological roles in cardiovascular health and disease.
References
- 1. Growth differentiation factor-15 in patients with or at risk of heart failure but before first hospitalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Meta-Analysis of Growth Differentiation Factor-15 and Prognosis in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term prognostic value of growth differentiation factor-15 in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth differentiation factor–15 predicts the prognoses of patients with acute coronary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Growth Differentiation Factor-15 Predicts Mortality and Heart Failure Exacerbation But Not Ventricular Arrhythmias in Patients With Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated measurement of growth-differentiation factor-15 in Chinese Han patients with post-myocardial infarction chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of growth differentiation factor-15 in patients with coronary artery disease: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth differentiation factor-15 as a biomarker of atherosclerotic coronary plaque: Value in people living with and without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth differentiation factor 15 predicts cardiovascular events in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating growth differentiation factor-15 concentration and hypertension risk: a dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Association of Growth Differentiation Factor-15 with Left Ventricular Hypertrophy in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association between growth differentiation factor 15 and left ventricular hypertrophy in hypertensive patients and healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. aviscerabioscience.net [aviscerabioscience.net]
- 19. Human GDF-15 ELISA Kit (ab155432) | Abcam [abcam.com]
GDF15: A Pivotal Mitokine in the Nexus of Aging and Longevity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine and member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical biomarker and multifaceted player in the aging process.[1] Its circulating levels robustly increase with age and are strongly associated with all-cause mortality and a spectrum of age-related diseases, including cardiovascular disorders, neurodegeneration, and frailty.[2][3][4] While elevated GDF15 is a hallmark of cellular stress and mitochondrial dysfunction, its role is complex, exhibiting both protective and detrimental effects. This document provides a comprehensive technical overview of GDF15's core biology, its signaling pathways, its impact on aging and longevity, and detailed methodologies for its study, aimed at researchers and professionals in the field of drug development.
The Biology of GDF15 in Aging
GDF15, also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is expressed at low basal levels in most tissues.[5] However, its expression is significantly upregulated in response to a variety of stressors, including inflammation, oxidative stress, mitochondrial dysfunction, and cellular senescence.[3][6] The strong positive correlation between circulating GDF15 levels and chronological age is well-documented, with levels increasing linearly and significantly, particularly after the age of 60.[7][8][9] This age-associated increase has led to the proposition of GDF15 as a key biomarker of biological, as opposed to chronological, aging.[8]
GDF15 and Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. Senescent cells accumulate in tissues with age and contribute to age-related pathologies through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). GDF15 is a core component of the SASP, secreted by various cell types undergoing senescence.[10] This suggests a direct link between the burden of senescent cells in the body and circulating GDF15 levels.
The Nexus of GDF15, Inflammation, and Mitochondrial Dysfunction
A chronic, low-grade, sterile inflammation, termed "inflammaging," is another characteristic of the aging process and a significant risk factor for morbidity and mortality in the elderly. GDF15 is intricately linked with inflammaging, acting as both a consequence and a modulator of inflammatory processes.[3] Mitochondrial dysfunction, a central driver of aging, is a potent inducer of GDF15.[10] As mitochondria become less efficient with age, they produce more reactive oxygen species (ROS) and release damage-associated molecular patterns (DAMPs), such as cell-free mitochondrial DNA, which trigger inflammatory responses and, consequently, GDF15 production.[3] Thus, GDF15 serves as a systemic signal of mitochondrial distress.
The GDF15 Signaling Pathway
The biological effects of GDF15 are primarily mediated through its specific receptor, the GDNF Family Receptor Alpha-Like (GFRAL).[11] GFRAL is a GPI-anchored protein that is highly and almost exclusively expressed in the hindbrain, specifically in the area postrema (AP) and the nucleus of the solitary tract (NTS).[5] Upon binding to GDF15, GFRAL forms a complex with the transmembrane receptor tyrosine kinase, RET, which acts as a co-receptor.[11] This ligand-receptor interaction triggers the dimerization and autophosphorylation of RET, initiating downstream intracellular signaling cascades. Key pathways activated by the GDF15/GFRAL/RET complex include the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[5][12] Activation of these pathways in the hindbrain mediates GDF15's effects on appetite suppression, weight loss, and metabolic regulation. While the central role of the GDF15-GFRAL axis is well-established, evidence for peripheral GFRAL-independent signaling pathways is emerging, though the receptors and mechanisms remain to be fully elucidated.
The Dichotomous Role of GDF15 in Longevity
The impact of GDF15 on longevity is a subject of intense research and appears to be context-dependent.
-
Detrimental Associations: A wealth of epidemiological data demonstrates a strong and consistent association between higher circulating GDF15 levels and increased risk of all-cause mortality in the general population and in individuals with various chronic diseases.[4] Elevated GDF15 is also a robust predictor of frailty, sarcopenia, and functional decline in the elderly.[13][14] These associations suggest that chronically high GDF15 levels are indicative of a high-stress state and an accumulation of age-related damage, thus serving as a marker of declining health and impending mortality.
-
Protective Mechanisms and Potential for Longevity: Paradoxically, experimental studies in model organisms have revealed protective roles for GDF15. Overexpression of GDF15 in mice has been shown to extend lifespan.[15] This pro-longevity effect is thought to be mediated by its metabolic actions, including reducing adiposity and improving insulin sensitivity, as well as its anti-inflammatory properties.[15] GDF15 can attenuate aging-mediated systemic inflammation by modulating immune cell activation.[10] This suggests that acute or moderately elevated GDF15 may be part of an adaptive stress response aimed at restoring homeostasis, which could be beneficial for healthspan and longevity.
This dual nature of GDF15 highlights the complexity of its biology and underscores the importance of understanding the upstream drivers and downstream effectors in different physiological and pathological contexts.
Data Presentation
Table 1: Circulating GDF15 Levels by Age and Sex in a General Population
| Age Range (years) | Males, Median (97.5th centile) GDF15 (pg/mL) | Females, Median (97.5th centile) GDF15 (pg/mL) |
| <30 | 537 (1,135) | 628 (2,195) |
| 30-39 | - | - |
| 40-49 | - | - |
| 50-59 | 931 (2,492) | 881 (2,323) |
| 60-69 | - | - |
| 70-79 | - | - |
| ≥80 | 2,152 (5,972) | 1,847 (6,830) |
| Data from a large general population cohort.[7][16] |
Table 2: GDF15 Levels in the Context of Frailty in Older Medical Patients
| Patient Group | Median GDF15 Concentration (pg/mL) |
| Total Cohort (Mean Age 78.9) | 2669.2 |
| Non-Frail | Lower than Frail |
| Frail | Significantly higher than Non-Frail |
| Non-Sarcopenic | Lower than Sarcopenic |
| Sarcopenic | Significantly higher than Non-Sarcopenic |
| Data from a study of acutely admitted older medical patients.[13] |
Table 3: Association of GDF15 with All-Cause Mortality
| Study Population | Hazard Ratio (95% CI) per unit increase in log-transformed GDF15 |
| Community-dwelling older adults (8-year follow-up) | 1.72 (1.35; 2.18) |
| Data from a prospective cohort study.[9] |
Experimental Protocols
Quantification of Circulating GDF15 by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for GDF15 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any GDF15 present is bound by the immobilized antibody. After washing, a biotinylated polyclonal antibody specific for GDF15 is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of GDF15 bound. The reaction is stopped, and the absorbance is measured.
Detailed Methodology (Example using a commercial kit):
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the GDF15 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
-
Dilute the wash buffer concentrate to 1X with deionized water.
-
Dilute the detection antibody and streptavidin-HRP conjugate as per the manufacturer's instructions.
-
-
Sample Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles. Samples may require dilution with the provided assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of standard, control, or sample to each well. Cover and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process three times for a total of four washes with 1X wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step as in step 3.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well. Cover and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
-
Repeat the aspiration and wash step as in step 3.
-
Add 100 µL of substrate solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
-
Add 50 µL of stop solution to each well. Gently tap the plate to ensure thorough mixing.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the concentration of GDF15 in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.
-
Detection of GDF15 by Western Blot
Principle: Western blotting allows for the detection and semi-quantitative analysis of GDF15 protein in cell lysates or tissue homogenates. Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with a primary antibody specific to GDF15. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate results in light emission that can be captured on film or with a digital imager.
Detailed Methodology:
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Tissue Homogenates: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 12% polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against GDF15 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. This activity can be detected using the chromogenic substrate X-gal, which is converted to a blue precipitate in senescent cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat cells with GDF15 or other inducing agents as required by the experimental design. Include appropriate positive (e.g., replicatively senescent cells) and negative (e.g., young, proliferating cells) controls.
-
-
Fixation:
-
Wash cells twice with 1X PBS.
-
Fix the cells for 10-15 minutes at room temperature with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS).
-
-
Staining:
-
Wash the cells three times with 1X PBS.
-
Prepare the SA-β-Gal staining solution (containing citrate-phosphate buffer pH 6.0, potassium ferrocyanide, potassium ferricyanide, NaCl, MgCl2, and X-gal).
-
Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO2). Seal the plate with parafilm to prevent evaporation.
-
-
Analysis:
-
Observe the cells under a bright-field microscope. Senescent cells will be stained blue.
-
Quantify the percentage of senescent cells by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.
-
Mandatory Visualizations
Signaling Pathway of GDF15
Caption: GDF15 binds to GFRAL, inducing RET dimerization and activating downstream pathways.
Experimental Workflow: GDF15 Knockout Mouse Model Longevity Study
Caption: Workflow for assessing the impact of GDF15 deletion on longevity and healthspan in mice.
Logical Relationship: The Dual Role of GDF15 in Aging
Caption: GDF15's dual role in aging is dependent on the context and duration of its expression.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. GDF-15 is associated with sarcopenia and frailty in acutely admitted older medical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Growth Differentiation Factor-15 in Immunity and Aging [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Reference ranges for GDF-15, and risk factors associated with GDF-15, in a large general population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GDF-15: A New Indicator of Biological Aging and Its Impact on Physical Health [longevity-ai.com]
- 9. researchgate.net [researchgate.net]
- 10. Growth differentiation factor 15 protects against the aging‐mediated systemic inflammatory response in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting both sides of the GDF15-GFRAL-RET receptor complex: A new approach to achieve body weight homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GDF‐15 is associated with sarcopenia and frailty in acutely admitted older medical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum Growth Differentiation Factor 15 Levels Predict the Incidence of Frailty among Patients with Cardiometabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GDF15 ELISA Kit in Human Serum Samples
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a Growth Differentiation Factor 15 (GDF15) ELISA kit for the quantitative measurement of human GDF15 in serum samples.
Introduction
Principle of the Assay
The human GDF15 ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA). The assay utilizes a microplate pre-coated with a monoclonal antibody specific for human GDF15.[6][7][8] Standards and samples are added to the wells, and any GDF15 present is bound by the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for human GDF15 is added, which binds to the captured GDF15, forming a sandwich.[6] Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.[6][9] Following another wash step, a TMB substrate solution is added, which reacts with the HRP enzyme to produce a colored product.[6][9] The intensity of the color is directly proportional to the amount of GDF15 present in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[6][9] A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of GDF15 in the unknown samples.
Quantitative Data Summary
The performance characteristics of commercially available GDF15 ELISA kits can vary. The following tables summarize typical quantitative data for GDF15 ELISA kits suitable for human serum analysis.
Table 1: Typical Performance Characteristics of Human GDF15 ELISA Kits
| Parameter | Typical Value Range |
| Assay Range | 1.1 - 1500 pg/mL |
| Sensitivity | < 2 pg/mL - 80 pg/mL |
| Sample Volume | 13 µL - 100 µL |
| Assay Time | 3.5 - 4 hours |
Note: The values presented are a summary from multiple kits and researchers should always refer to the specific kit's manual for exact details.[9][10][11]
Table 2: Example of Intra- and Inter-Assay Precision
| Sample | Mean (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| 1 | 225 - 238 | 1.8 - <10% | 6.0 - <12% |
| 2 | 442 - 456 | 2.2 - <10% | 4.7 - <12% |
| 3 | 886 - 900 | 2.8 - <10% | 5.6 - <12% |
Note: These values are examples and will vary between different ELISA kits. CV = Coefficient of Variation.[10][11]
Table 3: Example of Recovery in Human Serum
| Sample Type | Average % Recovery | Range (%) |
| Serum | 98 - 104.2 | 88 - 116 |
Note: Recovery is the measure of the assay's accuracy. Values are examples and specific kit manuals should be consulted.[9][11]
Experimental Protocol
This protocol provides a detailed methodology for the key steps in performing a GDF15 ELISA on human serum samples.
Reagent and Sample Preparation
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[12][13]
-
Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.[12][14]
-
Reconstitute the lyophilized GDF15 standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.[12]
-
Prepare a dilution series of the GDF15 standard using the provided Assay Diluent. A typical standard curve may range from 1500 pg/mL down to 23.4 pg/mL, including a zero standard (blank).[7][11]
-
Prepare the Biotinylated Detection Antibody and Streptavidin-HRP conjugate working solutions according to the kit's instructions. These solutions should typically be prepared shortly before use.[12][14]
-
-
Serum Sample Preparation:
-
Collect whole blood using a serum separator tube (SST).[12]
-
Allow the blood to clot for 30 minutes at room temperature.[12]
-
Centrifuge for 15 minutes at 1000 x g.[12]
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[12][13]
-
Serum samples often require dilution. A common starting dilution is 1:2 to 1:40 in Assay Diluent. The optimal dilution factor should be determined empirically for your samples.[12][14]
-
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the microplate.[3][11]
-
First Incubation: Cover the plate with a plate sealer and incubate for 2 to 2.5 hours at room temperature, or as specified by the kit manufacturer.[3][11] Some protocols may suggest incubation on a horizontal orbital microplate shaker.[11]
-
Washing: Aspirate or decant the contents of each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid at each step by tapping the plate on absorbent paper.[12]
-
Add Detection Antibody: Add 100 µL of the prepared Biotinylated Detection Antibody working solution to each well.[3][9]
-
Second Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[3][12]
-
Washing: Repeat the wash step as described in step 3.[12]
-
Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP conjugate working solution to each well.[3][9]
-
Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature. Protect the plate from light.[3][12]
-
Washing: Repeat the wash step, sometimes with an increased number of washes (e.g., 5 times).[15]
-
Add Substrate: Add 100 µL of TMB Substrate solution to each well.[3][9]
-
Fourth Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.[3][13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[3][9]
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[3][9]
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plot the average OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Use the standard curve to determine the GDF15 concentration in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final GDF15 concentration in the original serum sample.[14]
Visualizations
GDF15 Signaling Pathway
GDF15 exerts its effects primarily through the Glial-cell-line-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL), which forms a complex with the co-receptor RET.[1][5] This interaction activates downstream signaling cascades, including the ERK and AKT pathways, which are involved in regulating processes like appetite and metabolism.[1][4][5]
Caption: GDF15 signaling cascade.
Experimental Workflow
The following diagram illustrates the major steps of the GDF15 sandwich ELISA protocol.
Caption: GDF15 ELISA experimental workflow.
References
- 1. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types | Semantic Scholar [semanticscholar.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fn-test.com [fn-test.com]
- 8. Human GDF15(Growth Differentiation Factor 15) ELISA Kit [elkbiotech.com]
- 9. Human GDF-15 ELISA Kit (ab155432) | Abcam [abcam.com]
- 10. Human GDF-15 / MIC-1 ELISA Sigma [sigmaaldrich.com]
- 11. Human GDF-15 ELISA - Quantikine DGD150: R&D Systems [rndsystems.com]
- 12. aviscerabioscience.net [aviscerabioscience.net]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human GDF15(Growth Differentiation Factor 15) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Recombinant GDF15 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily, is a key regulator of various physiological and pathological processes.[1][2][3][4] Its role in appetite regulation, cancer progression, cardiovascular diseases, and metabolic disorders has made it a significant target for therapeutic research.[1][2][3][5] In vitro studies using recombinant GDF15 are fundamental to elucidating its mechanisms of action and evaluating potential therapeutic interventions.[6]
These application notes provide detailed protocols for utilizing recombinant GDF15 in cell culture experiments, focusing on cell viability, apoptosis, and signaling pathway analysis.
GDF15 Signaling Pathways
GDF15 primarily signals through a receptor complex consisting of the Glial cell-derived Neurotrophic Factor (GDNF) family receptor alpha-like (GFRAL) and the co-receptor Rearranged during transfection (RET).[7][8][9][10] This interaction is highly specific and is predominantly localized to hindbrain neurons, mediating GDF15's effects on appetite and body weight.[5][7][8] Upon binding of GDF15 to GFRAL, the complex recruits and activates RET, leading to the autophosphorylation of RET and the initiation of downstream signaling cascades, including the ERK and AKT pathways.[1][2][10]
In addition to the canonical GFRAL/RET pathway, GDF15 has been reported to signal through GFRAL-independent pathways in other cell types, such as cancer cells.[2] These alternative pathways can involve TGF-β receptors and lead to the activation of SMAD2/3, PI3K/AKT, and MAPK signaling pathways.[2][11] The context-dependent nature of GDF15 signaling underscores the importance of characterizing its effects in specific cell models.
GDF15 Signaling Pathways
Experimental Protocols
Recombinant GDF15 Handling and Preparation
Proper handling and preparation of recombinant GDF15 are crucial for obtaining reliable and reproducible results.
-
Reconstitution : Reconstitute lyophilized GDF15 in a sterile buffer as recommended by the manufacturer, typically sterile PBS or a solution containing a carrier protein like BSA to prevent adsorption to surfaces.
-
Storage : Store the lyophilized protein at -20°C to -70°C. After reconstitution, aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C to -70°C for long-term use or at 2-8°C for short-term use.
-
Working Concentrations : The optimal concentration of GDF15 will vary depending on the cell type and the specific assay. A dose-response experiment is recommended to determine the effective concentration range. Typical concentrations used in cell culture experiments range from 1 ng/mL to 100 ng/mL.[4][12]
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of recombinant GDF15 in cell culture.
General Experimental Workflow
Protocol 1: Cell Viability and Proliferation Assay (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Recombinant GDF15
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of recombinant GDF15 (e.g., 0, 1, 10, 50, 100 ng/mL).[12] Include a vehicle control.
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay :
-
MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
CCK-8 Assay : Add CCK-8 reagent to each well and incubate for 1-4 hours.[13]
-
-
Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[14]
-
Analysis : Calculate cell viability as a percentage of the control group.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Recombinant GDF15
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with recombinant GDF15 as described in Protocol 1.
-
Cell Harvesting : After treatment, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining : Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Analysis : Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in GDF15 signaling pathways (e.g., p-AKT, p-ERK, p-SMAD2/3).[2][15][16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Recombinant GDF15
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-SMAD2/3, anti-SMAD2/3, anti-GDF15)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with recombinant GDF15 for various time points (e.g., 0, 15, 30, 60 minutes) to observe rapid phosphorylation events.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection : Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: GDF15-GFRAL Binding Assay (ELISA-based)
This assay is designed to screen for and profile inhibitors of the GDF15-GFRAL interaction.[18][19][20]
Materials:
-
Recombinant GDF15
-
Recombinant biotin-conjugated GFRAL
-
96-well ELISA plates
-
Wash buffer
-
Assay buffer
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop solution
-
Microplate reader
Methodology:
-
Coating : Coat a 96-well plate with recombinant GDF15 and incubate overnight.[18]
-
Blocking : Wash the plate and block with a suitable blocking buffer.
-
Binding Reaction : Add the test compounds (potential inhibitors) and biotin-conjugated GFRAL to the wells and incubate.[18]
-
Detection : Wash the plate and add streptavidin-HRP, followed by incubation.[18]
-
Measurement : Add the colorimetric HRP substrate, and after a suitable incubation time, add the stop solution.[19] Measure the absorbance at 450 nm.[19]
-
Analysis : A decrease in absorbance indicates inhibition of the GDF15-GFRAL interaction.
Quantitative Data Summary
The following tables summarize typical quantitative data from experiments using recombinant GDF15.
Table 1: Effects of Recombinant GDF15 on Cell Viability and Apoptosis
| Cell Line | Assay | GDF15 Concentration | Treatment Duration | Observed Effect | Reference |
| H929 (Multiple Myeloma) | CCK-8 | Not specified | Not specified | Increased cell proliferation | [13] |
| H929 (Multiple Myeloma) | Annexin V/PI | Not specified | Not specified | Decreased apoptosis | [13] |
| Human Placental Vascular Endothelial Cells (HPVECs) | Cell Viability | 1, 10, 100 ng/mL | Not specified | Increased viability in hypoxia/reoxygenation model | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis (FCM) | High glucose-induced | 24, 48 hours | GDF15 knockdown enhanced apoptosis | [21] |
| A549 (Lung Adenocarcinoma) | Cytotoxicity | Not specified | Not specified | Induced cytotoxicity and apoptosis | [22] |
Table 2: GDF15-Mediated Signaling Pathway Activation
| Cell Line | Pathway Analyzed | GDF15 Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293T (co-transfected with GFRAL and RET) | p-ERK | Not specified | Not specified | GDF15 induced p-ERK activation | [10] |
| Human Trabecular Meshwork (TM) cells | p-SMAD2/3, p-SMAD1/5 | 20 ng/mL | 3, 24 hours | Increased phosphorylation of SMAD2/3 and SMAD1/5 | [4] |
| Gastric Cancer Cells | p-STAT3 | Not specified | Not specified | GDF15 knockdown inhibited STAT3 phosphorylation | [14] |
| Cervical Cancer Cells | p-AKT, p-ERK | Not specified | Not specified | GDF15 activated AKT and ERK signaling | [2] |
Table 3: GDF15-GFRAL Binding Affinity
| Assay Type | Ligand | Receptor | EC50 | Reference |
| Functional ELISA | Recombinant Human GDF15 | Recombinant Human GFRAL Fc Chimera | 50-150 ng/mL | [23] |
| Phospho-ERK HTRF Assay | Fc-GDF15 Variants | GFRAL | Varies (e.g., 0.12 nM for wildtype) | [24] |
References
- 1. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 2. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth Differentiation Factor-15–Induced Contractile Activity and Extracellular Matrix Production in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GDF15-GFRAL Screening & Assay Development [sbdrugdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. GDF-15 antibody (27455-1-AP) | Proteintech [ptglab.com]
- 16. rndsystems.com [rndsystems.com]
- 17. nsjbio.com [nsjbio.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. raybiotech.com [raybiotech.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Adaptive Induction of Growth Differentiation Factor 15 Attenuates Endothelial Cell Apoptosis in Response to High Glucose Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 23. sinobiological.com [sinobiological.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for GDF15 Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing immunohistochemistry (IHC) for the detection of Growth Differentiation Factor 15 (GDF15) in formalin-fixed, paraffin-embedded (FFPE) tissues. GDF15, a stress-induced cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily, is a significant biomarker in various physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders.[1][2] Accurate and reproducible IHC staining is crucial for evaluating its expression and localization within tissues.
Introduction to GDF15 and its Signaling Pathway
Growth Differentiation Factor 15 (GDF15) is expressed at low levels in most tissues under normal conditions but is significantly upregulated in response to cellular stress, inflammation, and tissue injury.[2] It plays a complex role in cellular processes, with its effects being highly context-dependent. The primary signaling pathway for GDF15 involves its binding to the orphan receptor, Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha-like (GFRAL).[3] This interaction necessitates the presence of the coreceptor, Rearranged during transfection (RET).[4] Upon ligand binding, the GDF15-GFRAL-RET complex activates downstream signaling cascades, prominently the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) pathways, which are involved in regulating cell growth, survival, and metabolism.[4] Additionally, GDF15 has been shown to interact with the TGF-β signaling pathway, modulating Smad2/3 signaling in certain contexts.[5]
Below is a diagram illustrating the canonical GDF15 signaling pathway.
Caption: A diagram of the GDF15 signaling cascade.
Experimental Workflow for GDF15 Immunohistochemistry
The following diagram outlines the key steps for performing GDF15 IHC on paraffin-embedded tissues.
Caption: Workflow for GDF15 IHC on FFPE tissues.
Detailed Immunohistochemistry Protocol
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.[6]
-
Immerse in 95% Ethanol: 2 changes for 10 minutes each.[6]
-
Immerse in 70% Ethanol: 2 changes for 10 minutes each.[6]
-
Immerse in 50% Ethanol: 2 changes for 10 minutes each.[6]
-
Rinse slides in deionized water for 5 minutes.[6]
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.[7]
-
Immerse slides in an appropriate antigen retrieval buffer (see Table 1).
-
Heat the slides in a pressure cooker, microwave, or water bath. A common method is to bring the slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0) and then maintain a sub-boiling temperature for 10 minutes.[6]
-
Allow slides to cool at room temperature for at least 30 minutes before proceeding.[6]
3. Peroxidase and Protein Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[8]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
To block non-specific protein binding, incubate with a blocking serum (e.g., normal goat serum) for 30 minutes at room temperature.
4. Primary Antibody Incubation:
-
Dilute the GDF15 primary antibody in an appropriate antibody diluent to the recommended concentration (see Table 2).
-
Incubate the slides with the primary antibody, typically overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
6. Chromogen Development:
-
Wash slides with wash buffer.
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for the development of a brown color.[9]
-
Immerse slides in deionized water to stop the reaction.[6]
7. Counterstaining:
-
Counterstain with Hematoxylin to visualize cell nuclei.[7]
-
Rinse slides in running tap water.
8. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount coverslips using a permanent mounting medium.
9. Imaging and Analysis:
-
Examine the slides under a light microscope.
-
Score the staining based on intensity and the percentage of positive cells (see Table 3).
Quantitative Data Summary
Table 1: Antigen Retrieval Buffers and Conditions
| Buffer | pH | Heating Method | Time & Temperature |
| Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C |
| Tris-EDTA | 9.0 | Microwave, Pressure Cooker | 10-20 minutes at 95-100°C |
Table 2: Recommended GDF15 Primary Antibodies and Dilutions for IHC-P
| Antibody | Host/Isotype | Recommended Dilution | Positive Control Tissue |
| Anti-GDF15 [EPR19939] (ab206414) | Rabbit Monoclonal | 1:100 | Human placenta, Prostate hyperplasia |
| GDF15 Monoclonal Antibody (41) | Mouse / IgG1 | 1:30 - 1:100 | Prostate Carcinoma |
| GDF15 Rabbit pAb (A0185) | Rabbit Polyclonal | 1:50 - 1:200 | Human placenta |
| Anti-GDF15 antibody (ab211364) | Rabbit Polyclonal | 1:50 | Human prostate |
| GDF-15 Monoclonal antibody (68768-1-Ig) | Mouse / IgG1 | 1:1000 | Human placenta |
Table 3: Scoring System for GDF15 Immunohistochemistry
A semi-quantitative scoring system is often employed, combining both the intensity of the staining and the percentage of positively stained cells.
| Score | Staining Intensity | Description |
| 0 | Negative | No staining is observed.[10] |
| 1+ | Weak | Faint, partial staining in the cytoplasm or membrane.[11] |
| 2+ | Moderate | Diffuse, weak-to-moderate staining.[10][11] |
| 3+ | Strong | Widespread, strong staining.[11] |
The percentage of positive cells is also evaluated and can be used to generate a final score, often by multiplying the intensity score by the percentage score. For example, a final score can be calculated to categorize GDF15 expression as low or high for further analysis.[11]
Troubleshooting Common IHC Issues
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Check antibody datasheet for validated applications. Run a positive control. |
| Inadequate antigen retrieval | Optimize retrieval buffer, pH, and heating time/temperature. | |
| Slides dried out | Keep slides moist throughout the entire procedure.[12] | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to a lower concentration.[13] |
| Insufficient blocking | Increase blocking time or use a different blocking reagent.[13] | |
| Endogenous peroxidase activity | Ensure adequate quenching with 3% H2O2.[8] | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that is cross-adsorbed against the species of the tissue.[13] |
| Inadequate deparaffinization | Ensure complete removal of paraffin with fresh xylene.[8] |
By following this detailed protocol and utilizing the provided quantitative data and troubleshooting guide, researchers can achieve reliable and reproducible GDF15 immunohistochemical staining, facilitating the investigation of its role in health and disease.
References
- 1. GDF15 - Overview: Growth Differentiation Factor 15, Plasma [mayocliniclabs.com]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of growth differentiation factor 15 as a profibrotic factor in mouse liver fibrosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF15 knockdown suppresses cervical cancer cell migration in vitro through the TGF‐β/Smad2/3/Snail1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 7. stagebio.com [stagebio.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of the expression level of growth differentiation factor 15 in tumor tissue on the response to immunotherapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Measuring Circulating GDF15 Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-beta (TGF-β) superfamily, is a stress-induced cytokine.[1] Under normal physiological conditions, GDF15 is expressed at low levels, primarily in the placenta and prostate.[2] However, its expression is significantly upregulated in response to various cellular stress signals, including inflammation, oxidative stress, hypoxia, and tissue injury.[1][3] Consequently, elevated circulating levels of GDF15 are associated with a wide range of pathological conditions, including cardiovascular diseases, cancer, metabolic diseases, and aging.[4][5] This has positioned GDF15 as a promising biomarker for disease diagnosis, prognosis, and monitoring therapeutic responses.
This document provides detailed application notes and protocols for the quantitative measurement of circulating GDF15 levels in human plasma. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific research needs.
GDF15 Signaling Pathway
GDF15 exerts its biological effects by binding to its specific receptor, the GDNF family receptor α-like (GFRAL).[6][7] GFRAL is a transmembrane protein that forms a complex with the receptor tyrosine kinase RET.[5][7] The binding of GDF15 to the GFRAL/RET complex triggers a downstream signaling cascade, primarily in the hindbrain, that regulates appetite, body weight, and metabolism.[7] The signaling pathway involves the phosphorylation of RET and subsequent activation of intracellular signaling molecules such as AKT, ERK1/2, and phospholipase C (PLCγ).[5] Additionally, GDF15 has been reported to activate other signaling pathways, including the SMAD pathway, in different cellular contexts.[5]
GDF15 signaling cascade.
Methods for Measuring Circulating GDF15
Several methods are available for the quantification of GDF15 in plasma, each with its own advantages and limitations. The most common techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Chemiluminescence Immunoassay (CLIA)
-
Electrochemiluminescence Immunoassay (ECLIA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
The choice of method depends on factors such as the required sensitivity, throughput, sample volume, and available instrumentation.
Quantitative Data Summary
The following table summarizes the key performance characteristics of various commercially available GDF15 assays.
| Assay Type | Manufacturer/Kit | Sample Type(s) | Assay Range | Sensitivity | Intra-assay CV (%) | Inter-assay CV (%) |
| ELISA | R&D Systems Quantikine (DGD150) | Serum, Plasma (EDTA, Heparin), Cell Culture Supernates, Urine | 23.4 - 1,500 pg/mL | 4.39 pg/mL | 1.8 - 2.8 | 4.7 - 6.0 |
| ELISA | Abcam (ab155432) | Serum, Plasma, Cell Culture Supernatant | 1.1 - 800 pg/mL | < 2 pg/mL | < 10 | < 12 |
| ELISA | Invitrogen (EHGDF15) | Serum, Plasma | 2 - 800 pg/mL | 2 pg/mL | < 10 | < 12 |
| ELISA | Boster Bio (EK0767) | Serum, Plasma (Heparin, EDTA), Cell Culture Supernatants, Cell Lysates | 31.2 - 2000 pg/mL | < 10 pg/mL | < 8 | < 10 |
| ELISA | Proteintech (KE00108) | Human Samples | 1.25 - 40 ng/mL | 0.3 ng/mL | Not specified | Not specified |
| ECLIA | Roche Elecsys® | Serum, Plasma | 400 - 20,000 ng/L | Not specified | 0.7 - 7.7 | 1.7 - 8.6 |
| CLIA | Maccura Biotechnology | Serum, Plasma | Not specified | Not specified | Not specified | Not specified |
| LC-MS | In-house developed | Serum | Quantifiable | Not specified | Not specified | Not specified |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying GDF15 due to its high sensitivity and specificity. The following is a general protocol for a sandwich ELISA.
General ELISA workflow.
Materials:
-
GDF15 ELISA Kit (e.g., R&D Systems, Abcam, Invitrogen)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (typically provided in the kit)
-
Absorbent paper
-
Tubes for sample and standard dilutions
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the GDF15 standard as per the kit instructions to create a stock solution.
-
Prepare a serial dilution of the standard to generate a standard curve.
-
Dilute plasma samples as recommended in the kit protocol. A common starting dilution is 1:1.[8]
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well.
-
Add 50 µL of standard, control, or diluted sample to the appropriate wells.
-
Cover the plate and incubate at room temperature for 2 hours on a horizontal orbital microplate shaker.
-
Aspirate each well and wash four times with wash buffer.
-
Add 200 µL of GDF15 conjugate (biotinylated antibody) to each well.
-
Cover the plate and incubate at room temperature for 1 hour on the shaker.
-
Aspirate and wash each well four times.
-
Add 200 µL of substrate solution to each well.
-
Incubate at room temperature for 30 minutes on the benchtop, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of GDF15 in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final GDF15 concentration.
-
Chemiluminescence Immunoassay (CLIA)
CLIA offers high sensitivity and a wide dynamic range for GDF15 measurement. The principle is similar to ELISA, but the detection is based on a chemiluminescent reaction.
General CLIA workflow.
Materials:
-
GDF15 CLIA Kit
-
Microplate luminometer
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer
Procedure:
-
Reagent and Sample Preparation:
-
Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
-
-
Assay Procedure (based on a general protocol): [9]
-
Add 100 µL of standard or sample to each well.
-
Incubate for 2 hours at 37°C.
-
Add 100 µL of prepared Detection Reagent A.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of prepared Detection Reagent B.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 100 µL of Substrate Solution.
-
Incubate for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Measure the chemiluminescence signal (Relative Light Units - RLU) immediately.
-
Generate a standard curve and calculate the GDF15 concentration in the samples.
-
Electrochemiluminescence Immunoassay (ECLIA)
ECLIA is a highly sensitive and automated method for GDF15 quantification, often used in clinical settings.
The Roche Elecsys® GDF-15 assay is a fully automated electrochemiluminescence immunoassay.[10] The assay is performed on cobas e immunoassay analyzers.[11] The procedure involves a sandwich immunoassay principle where a biotinylated monoclonal GDF-15-specific antibody and a monoclonal GDF-15-specific antibody labeled with a ruthenium complex react to form a sandwich complex with GDF15 in the sample. After the addition of streptavidin-coated microparticles, the complex becomes bound to the solid phase. The reaction mixture is then aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Unbound substances are removed, and the application of a voltage to the electrode induces a chemiluminescent emission which is measured by a photomultiplier. The signal is proportional to the GDF15 concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the potential for absolute quantification of GDF15. This method is particularly useful for reference measurements and for distinguishing between different GDF15 isoforms.
General LC-MS workflow.
Materials:
-
LC-MS/MS system
-
Reagents for protein depletion, reduction, alkylation, and digestion (e.g., dithiothreitol, iodoacetamide, trypsin)
-
Isotope-labeled internal standard for GDF15
-
Solid-phase extraction (SPE) cartridges or size-exclusion chromatography columns
Procedure:
-
Sample Preparation:
-
Deplete high-abundance proteins from plasma samples to enhance the detection of low-abundance proteins like GDF15.[12]
-
Enrich GDF15 from the depleted plasma using techniques like size-exclusion chromatography.[12]
-
Add a known amount of an isotope-labeled GDF15 peptide as an internal standard for absolute quantification.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry, monitoring for specific precursor-to-product ion transitions for GDF15 peptides and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of endogenous GDF15 by comparing the peak areas of the native GDF15 peptides to the peak areas of the isotope-labeled internal standard peptides.
-
Conclusion
The accurate measurement of circulating GDF15 is crucial for advancing our understanding of its role in health and disease and for its development as a clinical biomarker. This document provides a comprehensive overview of the available methods, their performance characteristics, and detailed protocols. Researchers should carefully consider the specific requirements of their studies to select the most appropriate method for GDF15 quantification in plasma.
References
- 1. Human GDF-15 ELISA Kit Elisa Kit KE00108 | Proteintech [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. A method of quantitative chemiluminescence immunoassay for the concentration of Growth differentiation factor-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. An Automated Assay for Growth Differentiation Factor 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diagnostics.roche.com [diagnostics.roche.com]
- 12. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GDF15 Gene Expression Analysis Using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given its significance in various diseases, accurate and reliable quantification of GDF15 gene expression is paramount for both basic research and clinical drug development. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring GDF15 mRNA levels. This application note provides a detailed protocol for the analysis of GDF15 gene expression using RT-qPCR, along with an overview of its signaling pathway and data interpretation guidelines.
GDF15 Signaling Pathway
GDF15 exerts its biological functions by binding to its receptor, GFRAL, which forms a complex with the co-receptor, Rearranged during Transfection (RET).[1][4] This binding event triggers the phosphorylation of RET and initiates a cascade of downstream signaling events. The primary pathways activated by GDF15 signaling include the MAPK/ERK, PI3K/AKT, and SMAD pathways, which collectively regulate a diverse range of cellular responses.[4][11]
Figure 1: Simplified GDF15 Signaling Pathway.
Experimental Protocols
Workflow for GDF15 Gene Expression Analysis
The overall workflow for analyzing GDF15 gene expression using RT-qPCR involves several key steps, from sample acquisition to data analysis.
Figure 2: Experimental Workflow for RT-qPCR.
Sample Preparation
-
Cell Culture: Culture cells under desired experimental conditions (e.g., treatment with a drug of interest). Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Tissue Samples: Excise tissue of interest and either snap-freeze in liquid nitrogen and store at -80°C or immediately process for RNA extraction.
Total RNA Extraction
-
Utilize a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; TRIzol Reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Include a DNase I treatment step to eliminate any contaminating genomic DNA.
RNA Quality and Quantity Assessment
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).
-
Use a mix of oligo(dT) and random hexamer primers for optimal cDNA synthesis.
-
The reaction is typically performed at 25°C for 5 min, 42°C for 30-60 min, and then inactivated at 85°C for 5 min.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific).
-
Primer Design: Use validated primers for human GDF15 and a reference gene (e.g., GAPDH, ACTB). An example of previously used primers for GDF15 is:
-
Reaction Setup (per 20 µL reaction):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
Data Presentation and Analysis
The relative expression of GDF15 mRNA is typically calculated using the 2-ΔΔCt method. This method normalizes the expression of the target gene (GDF15) to a reference gene and compares it to a control condition.
Example Data
The following table summarizes hypothetical RT-qPCR data for GDF15 expression in cancer cells treated with a DNA-damaging agent, a known inducer of GDF15.
| Treatment Group | Target Gene (GDF15) Ct | Reference Gene (GAPDH) Ct | ΔCt (CtGDF15 - CtGAPDH) | ΔΔCt (ΔCtTreated - ΔCtControl) | Fold Change (2-ΔΔCt) |
| Control (Untreated) | 25.3 | 18.1 | 7.2 | 0.0 | 1.0 |
| Drug A (24h) | 22.1 | 18.2 | 3.9 | -3.3 | 9.8 |
| Drug B (24h) | 23.5 | 18.0 | 5.5 | -1.7 | 3.2 |
Ct values are representative and may vary based on experimental conditions.
Discussion and Applications
The analysis of GDF15 gene expression by RT-qPCR is a powerful tool for understanding its role in health and disease. This methodology can be applied to:
-
Biomarker Discovery and Validation: Quantifying GDF15 mRNA in patient samples to assess its potential as a diagnostic or prognostic biomarker.
-
Drug Development: Screening for compounds that modulate GDF15 expression. For example, some anti-cancer drugs have been shown to induce GDF15, which may contribute to side effects like cachexia. Conversely, targeting the GDF15 pathway is being explored for the treatment of metabolic diseases and cancer-associated anorexia.[6][9]
-
Mechanistic Studies: Investigating the upstream regulators and downstream consequences of GDF15 expression in various cellular models.
References
- 1. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types | Semantic Scholar [semanticscholar.org]
- 6. GDF15 - Wikipedia [en.wikipedia.org]
- 7. Emerging Roles of GDF-15 in Immunoregulation and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GDF-15 as a Target and Biomarker for Diabetes and Cardiovascular Diseases: A Translational Prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of GDF15 as a therapeutic target of cardiometabolic diseases in human: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of GDF15 Knockout Mouse Models in Obesity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine, has emerged as a significant regulator of energy homeostasis. Its effects are primarily mediated through its receptor, the GDNF family receptor alpha-like (GFRAL), which is expressed in the hindbrain. The GDF15-GFRAL signaling pathway plays a crucial role in regulating appetite and body weight.[1][2][3] GDF15 knockout (GDF15⁻/⁻) and GFRAL knockout (GFRAL⁻/⁻) mouse models are indispensable tools for elucidating the physiological role of this pathway and for the preclinical evaluation of therapeutic agents targeting obesity and related metabolic disorders. This document provides detailed application notes on the use of these models and standardized protocols for key experimental procedures.
Under normal physiological conditions, the GDF15-GFRAL pathway does not appear to be a primary regulator of appetite.[1] However, under conditions of metabolic stress, such as that induced by a high-fat diet (HFD), the role of endogenous GDF15 becomes more pronounced.[4][5] Studies have consistently shown that mice lacking GDF15 are more susceptible to diet-induced obesity (DIO).[4][6][7]
Phenotypic Characteristics of GDF15 and GFRAL Knockout Mice in Obesity Research
GDF15 and GFRAL knockout mice are critical for understanding the endogenous role of the GDF15 signaling pathway in energy balance. When subjected to a high-fat diet, these models exhibit a distinct and reproducible phenotype compared to their wild-type (WT) littermates.
GDF15 Knockout (GDF15⁻/⁻) Mice
GDF15⁻/⁻ mice, when fed a high-fat diet, display a greater propensity for obesity and metabolic dysfunction.[7][8] Key phenotypic traits include:
-
Increased Body Weight and Adiposity: GDF15⁻/⁻ mice show a significant increase in body weight and fat mass compared to WT mice on a HFD.[6][9] This difference in body weight often becomes apparent after several weeks on the diet.[6][8]
-
Modest Increase in Food Intake: The increased body weight is associated with a slight but significant increase in daily food intake.[6]
-
Impaired Glucose Homeostasis: These mice exhibit impaired glucose tolerance and, in some cases, elevated fasting insulin levels, suggesting a degree of insulin resistance.[4][6]
-
Reduced Energy Expenditure: Some studies report lower metabolic rates and reduced locomotor activity in male GDF15⁻/⁻ mice on a HFD, contributing to their obese phenotype.[4][10]
-
Exacerbated Hepatic Steatosis: GDF15 deficiency can lead to increased lipid accumulation in the liver.[6]
GFRAL Knockout (GFRAL⁻/⁻) Mice
GFRAL⁻/⁻ mice are instrumental in confirming that the metabolic effects of GDF15 are mediated through its specific receptor. Their phenotype largely mirrors that of GDF15⁻/⁻ mice in the context of diet-induced obesity and they are resistant to the anorectic effects of exogenous GDF15.[2][11][12]
-
Resistance to GDF15-Induced Weight Loss: Administration of recombinant GDF15, which reduces food intake and body weight in WT mice, has no effect in GFRAL⁻/⁻ mice.[2][12][13]
-
Increased Susceptibility to Diet-Induced Obesity: Similar to GDF15⁻/⁻ mice, GFRAL⁻/⁻ mice gain more weight and fat mass on a HFD compared to WT controls.[9][11]
-
Impaired Glucose Tolerance: GFRAL knockout has been shown to result in reduced glucose tolerance and higher insulin concentrations.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing GDF15⁻/⁻ and GFRAL⁻/⁻ mice in the context of high-fat diet-induced obesity.
| Parameter | Genotype | Diet | Duration | Observation | Reference |
| Body Weight | GDF15⁻/⁻ (Male) | High-Fat Diet | >4 weeks | Significantly greater than WT | [8] |
| Body Weight | GDF15⁻/⁻ (Female) | Normal Chow | Adult | 16% greater than WT | [9] |
| Body Weight | GDF15⁻/⁻ (Male) | Normal Chow | Adult | 6% greater than WT | [9] |
| Fat Mass | GFRAL⁻/⁻ | High-Fat Diet | 12 weeks | 32% increase compared to WT | [9][11] |
| Fat Mass | GFRAL⁻/⁻ | High-Fat Diet | 18 weeks | ~35% increase in fat mass | [9][11] |
| Food Intake | GDF15⁻/⁻ | High-Fat Diet | - | Modestly increased compared to WT | [6] |
| Energy Expenditure | GDF15⁻/⁻ (Male) | High-Fat Diet | - | Lower metabolic rate and locomotor activity than WT | [4] |
| Glucose Tolerance | GDF15⁻/⁻ (Male) | High-Fat Diet | 9 weeks | Worse than WT | [10] |
| Insulin Levels | GDF15⁻/⁻ (Male) | High-Fat Diet | 9 weeks | Higher than WT | [10] |
Signaling Pathways and Experimental Workflows
GDF15-GFRAL Signaling Pathway
GDF15 exerts its effects on appetite and metabolism by binding to its receptor GFRAL, which is primarily located on neurons in the area postrema and the nucleus of the solitary tract in the hindbrain.[12] This binding event requires the co-receptor RET to initiate downstream signaling. The activation of this complex leads to the phosphorylation of downstream effectors such as Akt, ERK1/2, and PLCγ, ultimately resulting in a reduction in food intake.[9]
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. vmmpc.org [vmmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. GDF15 deficiency promotes high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 10. Journal of Bone Metabolism [e-jbm.org]
- 11. Growth differentiation factor 15 as a potential therapeutic for treating obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]
Application Notes and Protocols for the Study of GDF15 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods used to study the protein-protein interactions of Growth Differentiation Factor 15 (GDF15), a key regulator in various physiological and pathological processes. The accompanying protocols offer step-by-step guidance for key experimental techniques.
Introduction to GDF15 Interactions
The primary and most well-characterized interaction of GDF15 is with its receptor, GFRAL.[4][8] This interaction is essential for GDF15's effects on appetite and body weight.[8] The GDF15-GFRAL complex then recruits the rearranged during transfection (RET) co-receptor, a receptor tyrosine kinase, to initiate downstream signaling.[5][6] While the GDF15-GFRAL-RET signaling axis is considered the canonical pathway, some studies have suggested potential interactions with TGF-β receptors, although this remains a topic of debate in the scientific community.[1][9]
Downstream signaling of GDF15 activation involves several key pathways, including:
-
PI3K/AKT Pathway: Involved in cell survival and metabolism.[10]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[10]
-
SMAD Pathway: A canonical signaling pathway for the TGF-β superfamily, though its role in GDF15 signaling is complex and may be context-dependent.[2]
-
STAT3 Pathway: Involved in inflammation and cell proliferation.[10]
This document outlines common methodologies to investigate these interactions, providing both the theoretical basis and practical protocols.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction between GDF15 and its primary receptor GFRAL, as determined by Surface Plasmon Resonance (SPR).
| Interacting Proteins | Method | Affinity (Kd) | Source |
| Human GDF15 & Human GFRAL | Surface Plasmon Resonance (SPR) | 11 nM | [11] |
| Human GDF15 (Mutant 3) & Human GFRAL | Surface Plasmon Resonance (SPR) | 11.2 nM | [11] |
| Human GDF15 (Mutant 3B) & Human GFRAL | Surface Plasmon Resonance (SPR) | 3.7 nM | [11] |
| Human GDF15 (Mutant 2) & Human GFRAL | Surface Plasmon Resonance (SPR) | 10 nM | [11] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect GDF15-GFRAL Interaction
This protocol is adapted from a study demonstrating the interaction of GDF15 and GFRAL in human platelets.[12]
Objective: To verify the in-vivo or in-vitro interaction between GDF15 and its binding partners.
Materials:
-
Cell lysate containing GDF15 and potential interacting partners (e.g., from platelets or transfected cells).
-
Anti-GDF15 antibody (for immunoprecipitation).
-
Isotype IgG control antibody.
-
Protein A/G magnetic beads or agarose resin.
-
NP40 lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Wash buffer (e.g., lysis buffer without detergents or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold NP40 lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-GDF15 antibody or the isotype IgG control.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 3,000 rpm for 3 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Alternatively, use an acidic elution buffer and neutralize the eluate.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-GFRAL antibody to detect the co-precipitated protein.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis of GDF15-GFRAL Interaction
This protocol provides a general framework for analyzing the binding kinetics of GDF15 and GFRAL using SPR.
Objective: To determine the binding affinity (Kd), and association (ka) and dissociation (kd) rates of the GDF15-GFRAL interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Recombinant human GDF15 and GFRAL extracellular domain (ECD).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5).
Procedure:
-
Ligand Immobilization (GFRAL):
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject a solution of GFRAL-ECD (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Injection (GDF15):
-
Prepare a series of dilutions of GDF15 (analyte) in running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the GDF15 solutions over the immobilized GFRAL surface and the reference cell at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association.
-
After the injection, allow the buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove the bound GDF15 and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Yeast Two-Hybrid (Y2H) Screening for Novel GDF15 Interacting Proteins
This protocol outlines a representative procedure for identifying novel GDF15 interaction partners using a Y2H screen.
Objective: To screen a cDNA library for proteins that interact with GDF15.
Materials:
-
Yeast strains for Y2H screening (e.g., AH109, Y2HGold).
-
Bait plasmid (e.g., pGBKT7) containing the GDF15 coding sequence fused to a DNA-binding domain (DBD).
-
Prey plasmid library (e.g., pGADT7-based) derived from a relevant cDNA library.
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length coding sequence of human GDF15 into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.
-
Transform the bait plasmid into a suitable yeast strain.
-
Confirm that the GDF15-bait protein is expressed and does not auto-activate the reporter genes by plating on selective media (SD/-Trp/-His and SD/-Trp/-Ade) and performing a β-galactosidase assay.
-
-
Library Screening:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type.
-
Perform a yeast mating between the bait-expressing strain and the prey library strain.
-
Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.
-
-
Identification of Positive Clones:
-
Isolate individual positive colonies that grow on the high-stringency media.
-
Perform a β-galactosidase colony-lift filter assay to confirm reporter gene activation.
-
Rescue the prey plasmids from the positive yeast colonies.
-
-
Sequence Analysis and Validation:
-
Sequence the rescued prey plasmids to identify the interacting proteins.
-
Perform a one-on-one Y2H assay to confirm the specific interaction between GDF15 and the identified prey protein.
-
Further validate the interaction using an independent method, such as co-immunoprecipitation or SPR.
-
Visualizations
Caption: GDF15 Signaling Pathway.
References
- 1. GDF-15 Inhibits ADP-Induced Human Platelet Aggregation through the GFRAL/RET Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. GDF15-GFRAL Screening & Assay Development [sbdrugdiscovery.com]
- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fc-GDF15 glyco-engineering and receptor binding affinity optimization for body weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Functional Assays for GDF15 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a member of the Transforming Growth Factor-β (TGF-β) superfamily, is a stress-induced cytokine that plays a multifaceted role in various physiological and pathological processes, including metabolism, cancer, and cardiovascular diseases.[1][2][3] Its expression is typically low in healthy tissues but is significantly upregulated in response to cellular stress and inflammation.[2] GDF15 exerts its biological effects primarily through its receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which forms a complex with the co-receptor RET tyrosine kinase.[2][4][5] This interaction triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and SMAD pathways, which in turn modulate cellular functions such as proliferation, apoptosis, and migration.[2][5][6]
These application notes provide detailed protocols for a range of in vitro functional assays to characterize the biological activity of GDF15 and to screen for potential therapeutic modulators of its signaling pathway.
GDF15 Signaling Pathway
The canonical GDF15 signaling pathway is initiated by the binding of dimeric GDF15 to its receptor GFRAL. This ligand-receptor interaction induces the recruitment of the co-receptor RET, leading to the formation of a ternary GDF15-GFRAL-RET complex.[4] This complex formation triggers the autophosphorylation of RET, which then serves as a docking site for various adaptor proteins, initiating downstream signaling cascades. Key pathways activated by GDF15 include the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which is also involved in proliferation and differentiation.[2][5][6] In some cellular contexts, GDF15 has also been shown to activate the SMAD signaling pathway.[6]
Caption: GDF15 Signaling Pathway Diagram.
I. GDF15-GFRAL Binding Assay
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the binding affinity between GDF15 and its receptor GFRAL and can be adapted for screening inhibitors of this interaction.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Type | Sandwich ELISA | [7] |
| Detection Method | Colorimetric | [7] |
| Sample Types | Serum, Plasma, Cell culture supernatant | [7] |
| Sensitivity | ~22.2 pg/mL | [7] |
| Range | 62.5 - 4000 pg/mL | [7] |
| Assay Time | 1.5 - 2.5 hours | [7][8] |
Experimental Protocol
-
Plate Coating: Coat a 96-well microplate with recombinant GDF15 protein overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Incubation with Ligand and Inhibitor:
-
Wash the plate.
-
Add test compounds (potential inhibitors) at various concentrations.
-
Add biotinylated recombinant GFRAL protein to the wells.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Detection:
-
Data Analysis:
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity is proportional to the amount of GDF15-GFRAL binding. A decrease in signal in the presence of a test compound indicates inhibition.
-
Caption: GDF15-GFRAL Binding Assay Workflow.
II. GDF15 Reporter Assay
This cell-based assay utilizes a reporter cell line, such as HEK293, stably expressing GFRAL and RET, along with a luciferase reporter gene under the control of a downstream response element (e.g., Serum Response Element, SRE).[5][10] Activation of the GDF15 signaling pathway leads to the expression of luciferase, which can be quantified.
Quantitative Data Summary
| Parameter | Value | Reference |
| Cell Line | HEK293 (stably expressing GFRAL and RET) | [5][10] |
| Reporter Gene | Firefly Luciferase | [5][10] |
| Response Element | Serum Response Element (SRE) or similar | [5] |
| Seeding Density | 1.5 x 10⁴ cells/well (96-well plate) | [10] |
| Incubation Time | 16 hours | [10] |
| Detection Method | Luminescence | [11] |
Experimental Protocol
-
Cell Seeding: Seed the GDF15 reporter HEK293 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours.[10]
-
Stimulation: Treat the cells with varying concentrations of GDF15 or test compounds and incubate for 16 hours.[10]
-
Cell Lysis and Luciferase Assay:
-
Data Analysis: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the activation of the GDF15 signaling pathway.
III. Cell Proliferation Assay (CCK-8)
This colorimetric assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay | Cell Counting Kit-8 (CCK-8) | [12] |
| Cell Seeding Density | 5,000 cells/well (96-well plate) | [12][13] |
| Incubation Time with GDF15 | 24 - 96 hours | [14] |
| CCK-8 Incubation Time | 1 - 4 hours | [12] |
| Detection Wavelength | 450 nm | [12] |
Experimental Protocol
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[12][13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of GDF15 or test compounds. Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).[14]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IV. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | Flow Cytometry | |
| Stains | Annexin V-FITC and Propidium Iodide (PI) | |
| Cell Number | 1-5 x 10⁵ cells per sample | |
| Incubation Time with Stains | 15-20 minutes | [15] |
Experimental Protocol
-
Cell Treatment: Culture cells with or without GDF15 or test compounds for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add additional binding buffer to each sample.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
V. Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cells in response to a chemoattractant, which can be GDF15.[4][16][17]
Quantitative Data Summary
| Parameter | Value | Reference |
| Apparatus | Transwell chamber (8 µm pore size) | [4] |
| Cell Seeding Density | 1 x 10⁵ cells/insert | [4] |
| Chemoattractant | GDF15 or serum-containing medium | [4] |
| Incubation Time | 4 - 24 hours | [4][16] |
| Staining | Crystal Violet (0.1%) | [4] |
Experimental Protocol
-
Cell Preparation: Culture cells to be tested and serum-starve them for several hours before the assay.
-
Assay Setup:
-
Incubation: Incubate the plate for 4-24 hours at 37°C.[4][16]
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.[4]
-
Stain the migrated cells with 0.1% Crystal Violet.[4]
-
Elute the stain and measure the absorbance at 570 nm, or count the stained cells under a microscope.[4]
-
VI. Downstream Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect the phosphorylation and thus activation of key downstream signaling molecules in the GDF15 pathway, such as AKT and ERK.[18][19][20]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Proteins | p-AKT, AKT, p-ERK, ERK | [18][19][20] |
| GDF15 Treatment | 40 ng/mL for 15 min (for platelets) | [18] |
| 100 ng/mL for 15 min to 36 h (for neurons) | [20] | |
| Detection Method | Chemiluminescence | - |
Experimental Protocol
-
Cell Treatment and Lysis:
-
Culture cells to near confluency and serum-starve them.
-
Treat the cells with GDF15 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Western Blot Workflow for Signaling Analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. promega.com [promega.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mouse GDF-15 ELISA Kit (ab216947) | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. H_GDF15 Reporter 293 Cell Line [en.genomeditech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. kumc.edu [kumc.edu]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. static.igem.org [static.igem.org]
- 18. GDF-15 Inhibits ADP-Induced Human Platelet Aggregation through the GFRAL/RET Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GDF15 promotes the proliferation of cervical cancer cells by phosphorylating AKT1 and Erk1/2 through the receptor ErbB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
GDF15 in Therapeutic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine belonging to the transforming growth factor-β (TGF-β) superfamily, has emerged as a compelling target for therapeutic intervention across a spectrum of diseases.[1] Elevated levels of GDF15 are associated with weight loss, metabolic dysregulation, and disease-associated cachexia, making it a focal point for the development of novel therapeutics.[2][3] These application notes provide an overview of the therapeutic potential of GDF15, alongside detailed protocols for key experimental assays relevant to its study.
Therapeutic Applications of GDF15
GDF15's therapeutic relevance spans multiple domains, primarily centered on its role in regulating energy homeostasis and its association with various pathological states.
Metabolic Diseases: Obesity and Type 2 Diabetes
GDF15 has been identified as a key regulator of body weight.[4][5] It exerts its effects by binding to its receptor, the GDNF family receptor α-like (GFRAL), which is predominantly expressed in the hindbrain.[3][4][5] This interaction activates downstream signaling pathways that lead to a reduction in food intake and subsequent weight loss.[4][5] This makes the GDF15-GFRAL pathway an attractive target for the development of anti-obesity therapeutics.[6][7] Preclinical studies in diet-induced obese mice and nonhuman primates have demonstrated that administration of recombinant GDF15 or its analogues leads to significant reductions in body weight, food intake, and improvements in glucose metabolism.[8][9]
Cancer and Cancer Cachexia
Cancer cachexia, a debilitating wasting syndrome characterized by anorexia and loss of body mass, is a major contributor to morbidity and mortality in cancer patients.[10][11] GDF15 has been identified as a key driver of this condition.[10][12] Tumors can produce high levels of GDF15, leading to appetite suppression and metabolic changes that drive cachexia.[12] Consequently, targeting GDF15 with neutralizing antibodies is a promising strategy to combat this syndrome.[10][13] Clinical trials of GDF15 inhibitors have shown encouraging results in improving body weight and appetite in patients with cancer cachexia.[4][14][15][16]
Beyond cachexia, GDF15 is also being investigated for its role in modulating the tumor microenvironment and response to immunotherapy.[17][18][19] The GDF15-neutralizing antibody visugromab (CTL-002) is being evaluated in combination with checkpoint inhibitors to overcome immunotherapy resistance.[2][5][6][17][18][19]
Cardiovascular Diseases
Elevated GDF15 levels are associated with various cardiovascular diseases, including heart failure and atherosclerosis, and are often predictive of adverse outcomes.[9][20] While its precise role is complex and context-dependent, GDF15 is considered a biomarker of cardiovascular stress and has potential as a therapeutic target to mitigate cardiac dysfunction.[21][22]
Kidney Diseases
In the context of kidney disease, GDF15 appears to have a dual role. While elevated levels are associated with the progression of chronic kidney disease (CKD), some studies suggest it may also have protective effects against acute kidney injury.[16][23][24][25][26] Further research is needed to fully elucidate its therapeutic potential in renal pathologies.
Neurodegenerative Diseases
Emerging evidence suggests a role for GDF15 in neurodegenerative disorders.[19][27][28][29][30] It has been implicated as a potential biomarker and therapeutic target in conditions such as Alzheimer's and Parkinson's disease, although its precise functions in the central nervous system are still under investigation.[27]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies investigating GDF15-targeted therapies.
Table 1: Preclinical Efficacy of GDF15-Based Therapies in Animal Models
| Model Organism | Disease Model | Therapeutic Agent | Dosing Regimen | Key Findings | Reference(s) |
| Mouse | Diet-Induced Obesity | Recombinant GDF15 | 0.1 mg/kg, daily | Dose-dependent reduction in food intake and body weight. | [8] |
| Mouse | Diet-Induced Obesity | Camptothecin (GDF15 inducer) | 1 mg/kg, oral, daily | Suppressed food intake, reduced body weight, blood glucose, and hepatic fat content. | [31] |
| Mouse | Cancer Cachexia (RENCA tumor) | Anti-GDF15 mAb (mAB2) | Not specified | Fully restored body weight and skeletal muscle mass. | [32] |
| Mouse | Cancer Cachexia (TOV-21G tumor) | Anti-GDF15 mAb (mAB2) | Not specified | Partially restored body weight, completely restored skeletal muscle mass and function. | [11][29][32][33] |
| Cynomolgus Monkey | Spontaneous Obesity | Recombinant GDF15 | Not specified | Reduced food intake, body weight, plasma insulin, and triglycerides; improved glucose tolerance. | [8] |
Table 2: Clinical Trial Data for Ponsegromab (Anti-GDF15 Monoclonal Antibody) in Cancer Cachexia
| Trial Phase | Patient Population | Dosing Regimens | Primary Endpoint | Key Efficacy Results | Reference(s) |
| Phase 2 | Non-small cell lung cancer, pancreatic cancer, colorectal cancer with cachexia and elevated GDF15 (≥1500 pg/mL) | 100 mg, 200 mg, 400 mg subcutaneously every 4 weeks | Change from baseline in body weight at 12 weeks | Mean % change in body weight: - 100 mg: +2.02%- 200 mg: +3.48%- 400 mg: +5.61%Placebo: -0.89% | [4][14][15][16][34] |
| Phase 1b | Advanced cancer with cachexia and elevated GDF15 | 200 mg subcutaneously every 3 weeks | Safety and tolerability | Mean increase in body weight of ~6.6% from baseline at week 12. | [10] |
Table 3: Clinical Trial Data for Visugromab (CTL-002; Anti-GDF15 Monoclonal Antibody) in Solid Tumors
| Trial Phase | Patient Population | Combination Therapy | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Phase 2a (GDFATHER-2) | Urothelial Carcinoma (relapsed/refractory to checkpoint inhibitors) | Nivolumab | Visugromab 10 mg/kg IV Q2W + Nivolumab 240 mg IV Q2W | Objective Response Rate (ORR): 14.8% | [2] |
| Phase 2 (GDFATHER-NEO) | Muscle-Invasive Bladder Cancer (neoadjuvant) | Nivolumab | Not specified | Pathological Complete Response (pCR): 33.3% (vs. 7.1% with Nivolumab + Placebo) | [12] |
| Phase 1/2a | Advanced/Metastatic Solid Tumors (relapsed/refractory to anti-PD1/-L1) | Nivolumab | Visugromab 10 mg/kg IV Q2W + Nivolumab 240 mg IV Q2W | Durable tumor regressions, including partial and complete responses. | [5][17][19] |
Experimental Protocols
Detailed methodologies for key experiments in GDF15 research are provided below.
Protocol 1: Quantification of Human GDF15 in Serum/Plasma using ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[3][7][8][23][27] Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Human GDF15 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibody, according to the kit's manual.
-
Sample Preparation: Collect serum or plasma samples using standard procedures. If necessary, dilute samples in the provided sample diluent.
-
Standard Curve: Add the prepared standards to the appropriate wells of the microplate to generate a standard curve.
-
Sample Addition: Add samples to the designated wells.
-
Incubation: Incubate the plate as per the manufacturer's instructions (typically 1-2.5 hours at room temperature or overnight at 4°C).
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP: After another wash step, add Streptavidin-HRP conjugate and incubate.
-
Substrate Development: Following a final wash, add the TMB substrate solution to each well. A color change will occur in proportion to the amount of GDF15 present.
-
Stop Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of GDF15 in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: In Vivo Study of GDF15 in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice and subsequent treatment with a GDF15-related therapeutic.[14][18][19]
Materials:
-
Male C57BL/6J mice (or other susceptible strain)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
GDF15 recombinant protein or neutralizing antibody
-
Appropriate vehicle for injection (e.g., PBS)
-
Animal weighing scale
-
Metabolic cages (for food intake and energy expenditure measurements)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week before starting the experiment.
-
DIO Induction: At 6-8 weeks of age, divide the mice into two groups. Feed one group the HFD and the other group the standard chow diet ad libitum for 12-16 weeks. Monitor body weight weekly.
-
Treatment: Once a significant difference in body weight is observed between the HFD and chow-fed groups, randomize the HFD-fed mice into treatment and vehicle control groups.
-
Drug Administration: Administer the GDF15 therapeutic (e.g., recombinant protein or neutralizing antibody) via the desired route (e.g., subcutaneous or intraperitoneal injection) at the predetermined dose and frequency. Administer the vehicle to the control group.
-
Monitoring:
-
Body Weight: Measure body weight daily or several times per week.
-
Food Intake: Measure daily food consumption.
-
Metabolic Parameters: At the end of the study, collect blood samples to measure glucose, insulin, and lipid levels.
-
Body Composition: If available, use techniques like DEXA to assess fat and lean mass.
-
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect relevant tissues (e.g., adipose tissue, liver) for further analysis.
Protocol 3: In Vivo Study of GDF15 in a Xenograft Cancer Cachexia Mouse Model
This protocol describes the establishment of a tumor-induced cachexia model and treatment with a GDF15 neutralizing antibody.[13][34][35]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cachexia-inducing tumor cells (e.g., Colon-26 carcinoma cells)
-
Cell culture medium and supplements
-
Syringes and needles
-
GDF15 neutralizing antibody
-
Isotype control antibody
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Cell Culture: Culture the tumor cells according to standard protocols.
-
Tumor Implantation: Harvest the tumor cells and resuspend them in an appropriate medium. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice daily.
-
Cachexia Development: Observe for signs of cachexia, such as progressive weight loss (excluding tumor weight) and muscle wasting.
-
-
Treatment: Once the tumors are established and signs of cachexia are evident, randomize the mice into treatment and control groups.
-
Antibody Administration: Administer the GDF15 neutralizing antibody or the isotype control antibody via the chosen route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Outcome Assessment:
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, measure muscle mass (e.g., gastrocnemius, tibialis anterior).
-
Collect blood to measure circulating GDF15 levels and other relevant biomarkers.
-
Visualizations
The following diagrams illustrate key concepts in GDF15 research.
Caption: GDF15 Signaling Pathway.
Caption: General Experimental Workflow for GDF15 Therapeutic Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. GDF15 deficiency promotes high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Growth-Differentiation Factor 15, a Transforming Growth Factor β Superfamily Member Induced following Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 9. biocytogen.com [biocytogen.com]
- 10. GFRAL is the receptor for GDF15 and the ligand promotes weight loss in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GDF15 Neutralization Ameliorates Muscle Atrophy and Exercise Intolerance in a Mouse Model of Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]
- 13. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. NAG-1/GDF15 Transgenic Mouse Has Less White Adipose Tissue and a Reduced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. cyagen.com [cyagen.com]
- 18. Diet-induced obesity murine model [protocols.io]
- 19. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. GDF15 Knockout Does Not Substantially Impact Perinatal Body Weight or Neonatal Outcomes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mcgill.ca [mcgill.ca]
- 27. niehs.nih.gov [niehs.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GDF-15 Inhibits ADP-Induced Human Platelet Aggregation through the GFRAL/RET Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia | PLOS One [journals.plos.org]
- 34. researchgate.net [researchgate.net]
- 35. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
Protocol for GDF15 Western Blot in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Growth Differentiation Factor 15 (GDF15) in cell lysates by Western blot. It includes comprehensive procedures for sample preparation, electrophoresis, protein transfer, and immunodetection, as well as a summary of quantitative data and a diagram of the GDF15 signaling pathway.
I. Quantitative Data Summary
The following table summarizes key quantitative parameters for a successful GDF15 Western blot.
| Parameter | Value | Notes |
| Molecular Weight (Predicted) | ~34 kDa (precursor), ~12.5 kDa (mature monomer), ~25 kDa (mature dimer) | GDF15 is synthesized as a precursor and proteolytically cleaved to form a mature, secreted dimer. The precursor form is often detected in cell lysates.[1][2] |
| Positive Control Cell Lysates | 293T, A431, HeLa, HT-1080 | These cell lines have been reported to express detectable levels of GDF15.[2][3][4] |
| Primary Antibody Dilution | 1:500 - 1:4000 | Optimal dilution should be determined empirically. Refer to the antibody datasheet for specific recommendations.[3][5] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Dependent on the specific antibody and detection system used. |
| Protein Loading Amount | 20-40 µg of total protein per lane | Adjust as necessary based on the expression level of GDF15 in your samples. |
II. Experimental Protocols
This section details the step-by-step methodology for performing a GDF15 Western blot.
A. Cell Lysis and Protein Extraction
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, which can be supplemented with protease and phosphatase inhibitors just before use.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail immediately before use.
-
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. For a 10 cm dish, use approximately 500 µL to 1 mL. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in lysis buffer.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
B. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (DTT).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per well of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage of 80-120 V until the dye front reaches the bottom of the gel.
-
C. Protein Transfer (Western Blotting)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Transfer Setup: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure no air bubbles are trapped between the gel and the membrane.
-
Protein Transfer: Transfer the proteins from the gel to the membrane. For a wet transfer, a common condition is 100 V for 60-90 minutes at 4°C. For a semi-dry transfer, follow the manufacturer's recommended protocol.
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the transferred proteins and confirm transfer efficiency. Destain with several washes of deionized water or TBST.
D. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-GDF15 antibody in the blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST. Perform a final wash with TBS (without Tween-20) for 5 minutes.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
III. Visualizations
GDF15 Signaling Pathway
Caption: GDF15 signaling is initiated by its binding to the GFRAL receptor.
GDF15 Western Blot Workflow
References
Application Notes and Protocols: GDF15 In Situ Hybridization for Tissue Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine belonging to the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical player in a multitude of physiological and pathological processes.[1][2] Under basal conditions, GDF15 expression is low in most tissues; however, its levels rise significantly in response to cellular stress, inflammation, and tissue injury.[1][3] Elevated circulating GDF15 has been linked to various conditions, including cancer, cardiovascular diseases, obesity, and pregnancy-related complications.[1][3] Understanding the precise tissue and cellular localization of GDF15 mRNA is crucial for elucidating its biological functions and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue, providing invaluable spatial information. This document provides detailed application notes and protocols for the detection of GDF15 mRNA in tissue samples using in situ hybridization.
GDF15 Tissue Distribution and Expression Levels
GDF15 mRNA is expressed in a wide range of human tissues, with particularly high levels observed in the placenta and prostate.[1] Its expression is dynamically regulated and can be significantly upregulated in various disease states, most notably in cancer. Below is a summary of GDF15 mRNA expression levels in various human tissues under normal and pathological conditions.
| Tissue/Condition | Method | Expression Level (Normalized Transcript Expression) | Key Findings | Reference |
| Normal Tissues | ||||
| Placenta | RNA-Seq | High | Among the highest expressing tissues. | The Human Protein Atlas |
| Prostate | RNA-Seq | High | High basal expression. | The Human Protein Atlas |
| Kidney | RNA-Seq | Medium | Moderate expression levels. | The Human Protein Atlas |
| Bladder | RNA-Seq | Medium | Moderate expression levels. | [4] |
| Colon | RNA-Seq | Low | Detectable but low expression. | The Human Protein Atlas |
| Liver | RNA-Seq | Low | Low basal expression, but inducible upon injury.[1] | The Human Protein Atlas |
| Heart | RNA-Seq | Low | Low basal expression. | The Human Protein Atlas |
| Lung | RNA-Seq | Low | Low basal expression. | The Human Protein Atlas |
| Cancer Tissues | ||||
| Esophageal Cancer | TCGA Database | Higher vs. Adjacent Normal | Elevated GDF15 expression correlates with poor prognosis.[5] | [5] |
| Gastric Cancer | Microarray | Significantly Higher vs. Healthy | Increased GDF15 mRNA in tumor tissue.[6] | [6] |
| Prostate Cancer | ISH, RT-PCR | Higher in Carcinoma vs. Benign | GDF15 mRNA is primarily detected in carcinoma cells.[7] | [7][8] |
| Colorectal Cancer | RNA-Seq | Higher vs. Normal Colon | Associated with tumor progression.[2] | [2] |
| Liver Cancer | TCGA Database | Significantly Higher vs. Normal | Strong diagnostic potential.[3] | [3] |
| Breast Cancer | TCGA Database | Lower Diagnostic Value | Variable expression.[3] | [3] |
| Other Conditions | ||||
| Pregnancy (Placenta) | qPCR | Elevated in Preeclampsia | Placental GDF15 mRNA is increased in hypertensive disorders of pregnancy.[9] | [9] |
| Miscarriage (Placenta) | IHC, ELISA | Significantly Lower | Decreased GDF15 in trophoblast tissue is associated with miscarriage.[10][11] | [10][11] |
GDF15 Signaling Pathways
GDF15 primarily signals through a receptor complex consisting of the glial cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL) and the coreceptor Rearranged during transfection (RET).[5] This interaction activates downstream signaling cascades, predominantly the ERK and AKT pathways, which are involved in regulating cell survival, proliferation, and metabolism.[1] In the context of cancer, GDF15 can also signal through GFRAL-independent pathways, such as the TGF-β/SMAD pathway, to promote metastasis.[6]
Experimental Protocols
This section provides a detailed protocol for the detection of GDF15 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a fluorescent in situ hybridization (FISH) approach, based on the principles of the RNAscope™ assay.
Experimental Workflow
The overall workflow for GDF15 in situ hybridization involves tissue preparation, probe hybridization, signal amplification, and visualization.
References
- 1. GDF15 and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCAP Mediated GDF15-Induced Invasion and EMT of Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Density of Growth Differentiation Factor-15+ Immunoreactive M1/M2 Macrophages in Prostate Cancer of Different Gleason Scores Compared with Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. "Expression of growth differentiation factor 15 (GDF-15) in placental t" by Elsa H. L. Chew [ro.ecu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. GDF15 deficiency hinders human trophoblast invasion to mediate pregnancy loss through downregulating Smad1/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Overexpression of GDF15 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, is a stress-induced cytokine implicated in a wide array of physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders.[1][2][3] Its expression is typically low in healthy tissues but is significantly upregulated in response to cellular stress, inflammation, and tissue injury.[1][4] The primary receptor for GDF15 is the glial cell line-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL), which forms a complex with the co-receptor Rearranged during Transfection (RET) to initiate downstream signaling.[5] This signaling cascade predominantly activates the PI3K/AKT, ERK, and SMAD pathways.[1][2]
Understanding the functional consequences of elevated GDF15 in primary cells is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies. Lentiviral-mediated gene overexpression is a powerful tool for achieving stable and efficient transgene expression in a wide range of cell types, including primary cells, which are often difficult to transfect using traditional methods.[6][7][8][9] These application notes provide a comprehensive guide for the lentiviral overexpression of GDF15 in primary cells, including detailed protocols for lentivirus production, primary cell transduction, and subsequent analysis of GDF15 expression and its functional effects.
Data Presentation
Table 1: Expected Transduction Efficiency in Primary Cells
| Primary Cell Type | Transduction Efficiency (%) | Reference |
| Murine Natural Killer Cells | ~40% | [7] |
| Human CD34+ Hematopoietic Cells | High efficiency with low MOI | [9] |
| Human Natural Killer Cells | ~23% (with LCL feeder cells & IL-2) |
Note: Transduction efficiency can vary significantly depending on the primary cell type, lentiviral titer, and transduction protocol.
Table 2: Summary of Quantitative Effects of GDF15 Overexpression
| Cell Type | Parameter | Observation | Fold Change/Percentage | Reference |
| H9C2 (cardiomyoblast cell line) | Apoptosis (Annexin-V+) | Decreased | ~65% reduction | [10] |
| H9C2 (cardiomyoblast cell line) | p-Foxo3a expression | Increased | Data in densitometry values | [10] |
| H9C2 (cardiomyoblast cell line) | p-RelA p65 expression | Decreased | Data in densitometry values | [10] |
| Normal Human Lung Fibroblasts (NHLF) | Proliferation | No significant effect | - | [11] |
| Normal Human Lung Fibroblasts (NHLF) | Migration in collagen gel | Decreased | Data in µm/h | [11] |
| Normal Human Lung Fibroblasts (NHLF) | α-SMA expression | Increased | Data in fold change | [11] |
| Hippocampal Neural Stem Cells | Proliferation | Enhanced | - | [1] |
| LoVo (colorectal cancer cell line) | Cell Viability | Increased | Significant (p < .01) | [12] |
| LoVo (colorectal cancer cell line) | Cell Invasion & Migration | Increased | Significant (p < .01 or p < .05) | [12] |
| HT22 (neuronal cell line) | Apoptosis | Decreased | Significant reduction | [13] |
| HT22 (neuronal cell line) | Inflammatory Factors (TNF-α, IL-1β, IL-6) | Decreased | Significant reduction | [13] |
Note: The majority of quantitative data is derived from cell lines, as studies on lentiviral overexpression of GDF15 in primary cells are limited. These results provide an expected trend for similar studies in primary cells.
Experimental Protocols
Protocol 1: Lentivirus Production for GDF15 Overexpression
This protocol describes the generation of high-titer lentiviral particles carrying the GDF15 gene in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human GDF15 (pLenti-GDF15)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-quality plasmid DNA purification kit
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for virus concentration)
-
Lentivirus concentration solution (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a DNA mixture containing the pLenti-GDF15 transfer plasmid, packaging plasmid, and envelope plasmid. The ratio of transfer:packaging:envelope plasmid should be optimized, but a common starting ratio is 4:3:1.
-
Transfection:
-
In a sterile tube, dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g) for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
The filtered supernatant can be used directly for transduction or concentrated for higher titers.
-
-
(Optional) Virus Concentration:
-
Ultracentrifugation: Pellet the viral particles by ultracentrifugation (e.g., 50,000 x g for 2 hours at 4°C). Resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
Concentration Solution: Use a commercially available lentivirus concentration solution according to the manufacturer's instructions.
-
-
Virus Tittering: Determine the viral titer (infectious units per ml) using a method such as qPCR-based tittering or by transducing a reporter cell line and counting fluorescent colonies.
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Primary Cells
This protocol provides a general guideline for transducing primary cells with the GDF15-encoding lentivirus. Optimization for specific primary cell types is recommended.
Materials:
-
Primary cells of interest
-
High-titer GDF15 lentivirus
-
Complete culture medium for the specific primary cell type
-
Polybrene (transduction enhancer)
-
24-well plates or other culture vessels
Procedure:
-
Cell Seeding: Seed the primary cells in a 24-well plate at a density that allows for optimal growth and transduction.
-
Transduction:
-
The following day, remove the culture medium and replace it with fresh medium containing the GDF15 lentivirus at the desired Multiplicity of Infection (MOI).
-
Add Polybrene to a final concentration of 4-8 µg/ml to enhance transduction efficiency. Note: Some primary cells are sensitive to Polybrene; perform a toxicity test beforehand.
-
Incubate the cells with the virus for 12-24 hours.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Expression Analysis: Allow the cells to grow for 48-72 hours to allow for transgene expression. Analyze GDF15 overexpression using qPCR and Western blot (see Protocol 3 and 4).
Protocol 3: Quantitative Real-Time PCR (qPCR) for GDF15 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for human GDF15 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transduced and control primary cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[14]
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GDF15 mRNA expression in the transduced cells compared to the control cells, normalized to the housekeeping gene.[14]
Protocol 4: Western Blot for GDF15 Protein Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GDF15
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transduced and control primary cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GDF15 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative increase in GDF15 protein expression.
Mandatory Visualization
Caption: GDF15 Signaling Pathway.
Caption: Lentiviral Overexpression Workflow.
References
- 1. Emerging roles of growth differentiation factor-15 in brain disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. GDF15 controls primary cilia morphology and function thereby affecting progenitor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Lentiviral vectors mediate stable and efficient gene delivery into primary murine natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficiency lentiviral transduction of primary human CD34⁺ hematopoietic cells with low-dose viral inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Over-expression of growth differentiation factor 15 (GDF15) preventing cold ischemia reperfusion (I/R) injury in heart transplantation through Foxo3a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expression and accumulation of GDF15 in IPF extracellular matrix contribute to fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Overexpression of Growth Differentiation Factor 15 Reduces Neuronal Cell Damage Induced by Oxygen-Glucose Deprivation/Reoxygenation via Inhibiting Endoplasmic Reticulum Stress-Mediated Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated GDF15 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15) is a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily. It has emerged as a significant therapeutic target and biomarker for a multitude of conditions, including cancer, cardiovascular diseases, obesity, and cachexia. The CRISPR/Cas9 system offers a powerful and precise tool for editing the GDF15 gene, enabling researchers to elucidate its function, validate it as a drug target, and develop novel therapeutic strategies. These application notes provide detailed protocols for CRISPR/Cas9-mediated knockout of the human GDF15 gene in cell lines, from experimental design to validation of gene editing.
GDF15 Signaling Pathway
Under conditions of cellular stress, the expression of GDF15 is induced. The secreted GDF15 protein binds to its receptor, the glial cell line-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL), which is primarily expressed in the hindbrain. This binding event facilitates the recruitment of the coreceptor Rearranged during transfection (RET). The formation of the GDF15-GFRAL-RET complex activates downstream signaling cascades, including the ERK and AKT pathways, which in turn mediate the physiological effects of GDF15, such as the regulation of appetite and body weight.[1]
References
Application Note: Flow Cytometry Analysis of GFRAL Expressing Cells
References
- 1. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. biorxiv.org [biorxiv.org]
- 4. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nsjbio.com [nsjbio.com]
- 7. GDNF family receptor alpha-like (GFRAL) expression is restricted to the caudal brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thermofisher.com [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Troubleshooting GDF15 ELISA with high background signal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background signals in Growth Differentiation Factor 15 (GDF15) Enzyme-Linked Immunosorbent Assays (ELISAs).
Troubleshooting Guide: High Background Signal
High background is a common issue in ELISAs, characterized by high optical density (OD) readings in negative control or blank wells. This can obscure the specific signal and lead to inaccurate quantification of GDF15. Below are common causes and solutions in a question-and-answer format.
Question: What are the primary causes of a high background signal in my GDF15 ELISA?
Answer: High background can stem from several factors during the assay setup. The most common culprits include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells, leading to non-specific binding of antibodies.[1][2]
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary (detection) antibody can lead to non-specific binding and increased background.[3][4]
-
Inadequate Washing: Failure to remove all unbound antibodies and reagents between steps is a major source of high background.[2][5][6] This can be due to insufficient wash volume, too few wash cycles, or poor washing technique.[7][8]
-
Contamination: Reagents, buffers, or samples can become contaminated with substances that interfere with the assay.[4][5][9]
-
Substrate Issues: The substrate solution may have deteriorated or been incubated for too long, leading to excessive color development.[3][10]
Question: My blank wells (containing only substrate) show a high signal. What does this mean?
Answer: If your blank wells have high absorbance, the issue likely lies with the substrate or the plate itself.
-
Substrate Deterioration: The TMB substrate should be colorless before being added to the wells.[10] If it has a blue tint, it has likely been contaminated or degraded and should be replaced.
-
Contaminated Reagents: Contamination of the wash buffer or substrate solution can introduce particles or enzymes that cause a false-positive signal.[4] Ensure you are using high-quality water and freshly prepared buffers.[10]
-
Plate Reader Malfunction: Ensure the plate reader is blanked correctly and functioning properly.[10]
Question: All of my wells, including standards and samples, have a uniformly high signal. How can I troubleshoot this?
Answer: A uniformly high signal across the entire plate, often referred to as "the whole plate turned blue," points to a systemic issue with a reagent or a procedural step.[6]
-
Secondary Antibody/Conjugate Concentration: The most common cause is an overly high concentration of the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).[2] This leads to high levels of non-specific binding. You should titrate the conjugate to find the optimal dilution.
-
Insufficient Washing: A skipped or poorly executed wash step after the secondary antibody incubation will leave unbound conjugate in the wells, resulting in a strong signal everywhere.[6]
-
Prolonged Substrate Incubation: Allowing the substrate to incubate for too long will lead to over-development of the color.[2][11] Monitor the color development and add the stop solution before the highest standard point becomes oversaturated.
GDF15 ELISA FAQs
Question: How do I determine the optimal concentration for my capture and detection antibodies?
Answer: The ideal concentrations of capture and detection antibodies provide the highest signal-to-noise ratio.[12] These concentrations should be determined empirically using a checkerboard titration. This method involves testing a matrix of different dilutions for both antibodies simultaneously to identify the combination that yields the best results for your specific assay conditions.[13][14][15]
Question: What is the best blocking buffer to use for a GDF15 ELISA?
Answer: There is no single "best" blocking buffer, as the ideal choice depends on the specific antibodies and sample matrix being used.[1][16] Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[14][17][18] If you are experiencing high background with a standard BSA-based blocker, consider trying a protein-free formulation or one based on a different protein source, like fish gelatin, which may reduce cross-reactivity.[16][17]
Question: How can I optimize my washing steps to reduce background?
Answer: Proper washing is critical for removing unbound reagents.[2][8] Key parameters to optimize include the volume of wash buffer, the number of wash cycles, and soak times.[7][14] Using an automated plate washer can improve consistency.[14]
| Parameter | Recommendation | Rationale |
| Wash Volume | Use at least 300 µL per well.[7] The volume should be sufficient to cover the entire well surface. | Too little volume may leave unbound molecules behind, increasing background.[7][8] |
| Wash Cycles | Perform 3-5 wash cycles after each incubation step. | Too few cycles can result in high background, while too many may reduce the specific signal.[7][8] |
| Soak Time | Consider adding a 30-60 second soak step during each wash.[6][19] | Soaking can help dislodge weakly bound, non-specific antibodies, especially from the corners of the wells.[20] |
| Aspiration | Ensure complete aspiration of wash buffer after each cycle. Invert and tap the plate on absorbent paper.[2][19] | Residual wash buffer can dilute subsequent reagents and contains unbound molecules that contribute to background.[7] |
Experimental Protocols
Protocol 1: Antibody Checkerboard Titration
This protocol is used to determine the optimal concentrations of capture and detection antibodies.
Methodology:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL).[21]
-
Coat different rows of a 96-well ELISA plate with each dilution of the capture antibody. Incubate as per the standard protocol.
-
Wash the plate and block all wells with a suitable blocking buffer.
-
Add a constant, moderate concentration of the GDF15 standard to all wells (except for blanks).
-
Prepare serial dilutions of the biotinylated detection antibody in assay diluent (e.g., 1:1000, 1:5000, 1:10,000, 1:20,000).[21]
-
Add each detection antibody dilution to different columns of the plate, creating a grid of capture/detection antibody concentrations.
-
Proceed with the remaining ELISA steps (addition of Streptavidin-HRP, substrate, and stop solution).
-
Analyze the OD readings. The optimal combination is the one that provides a strong signal for the GDF15 standard with a low signal in the blank wells.
Protocol 2: Blocking Buffer Optimization
This protocol helps identify the most effective blocking buffer for minimizing non-specific binding.
Methodology:
-
Coat a 96-well plate with the capture antibody at its predetermined optimal concentration.
-
Wash the plate.
-
Prepare several different blocking buffers (e.g., 1% BSA in PBS, 5% Non-fat Dry Milk in PBS, a commercial protein-free blocker).
-
Add each blocking buffer to a different set of columns on the plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
To half of the columns for each blocking buffer, add a high concentration of the detection antibody alone (no sample/standard). To the other half, add only assay diluent (blanks).
-
Proceed with the standard ELISA protocol (Streptavidin-HRP, substrate, stop solution).
-
Compare the OD readings. The best blocking buffer will be the one that yields the lowest signal in the wells containing only the detection antibody.[16]
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. ELISA Development and Optimization | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. corning.com [corning.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing GDF15 immunohistochemistry for better staining
Welcome to the technical support center for Growth Differentiation Factor 15 (GDF15) immunohistochemistry (IHC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible staining results.
Troubleshooting Guide: Common GDF15 Staining Issues
This guide addresses the most common issues encountered during GDF15 IHC experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Question | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Why am I seeing very weak or no GDF15 signal in my positive control tissue? | Inadequate Antigen Retrieval: Formalin fixation creates protein cross-links that mask the GDF15 epitope. | Optimize the Heat-Induced Epitope Retrieval (HIER) method. Test different buffers (e.g., Citrate pH 6.0 vs. Tris-EDTA pH 9.0) and heating times (20-40 minutes) to find the optimal condition for your specific antibody and tissue type.[1] |
| Suboptimal Primary Antibody Concentration: The antibody dilution may be too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended range and test several dilutions (e.g., 1:500, 1:1000, 1:2000).[1][2] | ||
| Inactive Antibody: Improper storage or repeated freeze-thaw cycles may have damaged the antibody. | Use a new, properly stored aliquot of the antibody. Always store antibodies as recommended by the manufacturer.[3] | ||
| Low Target Expression: The tissue being analyzed may have very low levels of GDF15. | Use a highly sensitive detection system (e.g., polymer-based) to amplify the signal. Ensure you are using a validated positive control tissue, such as the placenta or prostate carcinoma, to confirm the protocol is working.[4][5] | ||
| High Background Staining | How can I reduce the high background that is obscuring the specific GDF15 signal? | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components. | Increase the concentration or duration of the blocking step. Use 5-10% normal serum from the same species as the secondary antibody.[6] Ensure the primary antibody concentration is optimized; concentrations that are too high can cause background.[2] |
| Endogenous Peroxidase Activity: If using an HRP-based detection system, endogenous peroxidases in tissues like the kidney or in red blood cells can cause background. | Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes after rehydration.[4][5] | ||
| Issues with Secondary Antibody: The secondary antibody may be cross-reacting with the tissue. | Run a "secondary-only" control (omit the primary antibody). If staining persists, consider using a pre-adsorbed secondary antibody.[2][6] | ||
| Inadequate Rinsing: Insufficient washing between steps can leave excess reagents on the slide. | Ensure thorough but gentle rinsing with a wash buffer (e.g., PBS or TBS) between each incubation step.[7] | ||
| Non-Specific Staining | Why am I seeing staining in unexpected locations or in my negative control? | Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Ensure the antibody has been validated for specificity in IHC. Check the manufacturer's data for validation in knockout/knockdown models if available.[8] |
| Hydrophobic Interactions: Proteins and antibodies can stick non-specifically due to hydrophobic interactions. | Add a detergent like Tween 20 (0.05%) to your wash buffers and antibody diluents to reduce non-specific binding. | ||
| Tissue Drying: If sections dry out during the procedure, it can cause artifacts and non-specific staining. | Perform all incubations in a humidified chamber to prevent the tissue from drying.[2] |
Frequently Asked Questions (FAQs)
Q1: Which antigen retrieval method is best for GDF15? A1: Heat-Induced Epitope Retrieval (HIER) is most commonly recommended for GDF15. The optimal buffer can be antibody-dependent. Many protocols find success with either a citrate-based buffer at pH 6.0 or a Tris-EDTA buffer at pH 9.0.[1][9] It is highly recommended to test both conditions to determine which yields the best signal-to-noise ratio for your specific antibody and tissue.
Q2: What is the expected subcellular localization of GDF15? A2: GDF15 is a secreted protein, but it is primarily detected in the cytoplasm of producing cells.[4][10] Therefore, you should expect to see a cytoplasmic staining pattern in positive cells.
Q3: What are reliable positive and negative control tissues for GDF15 IHC? A3: Human placenta and prostate tissue (especially prostate carcinoma) are excellent positive controls as they show high expression of GDF15.[1][4] For a negative control, you can use tissue from a Gdf15 knockout mouse or a cell line known not to express the protein.[10] Additionally, an isotype control or omitting the primary antibody serves as a methodological negative control.
Q4: Can I use an automated staining platform for GDF15 IHC? A4: Yes, GDF15 IHC protocols can be adapted for automated platforms. These systems can improve consistency and reduce hands-on time. However, initial optimization of key steps like antigen retrieval and antibody titration will still be necessary.
Quantitative Data Summary
The following tables summarize key quantitative parameters for GDF15 IHC protocols based on commercially available antibodies and published literature. These values should be used as a starting point for optimization.
Table 1: Recommended Primary Antibody Parameters
| Antibody Example | Host | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Rabbit Polyclonal | Rabbit | 1:1000 - 1:2000 | 1 hour - Overnight | Room Temp or 4°C |
| Rabbit Monoclonal | Rabbit | 1:500 - 1:1500 | 1 hour | Room Temp |
| Goat Polyclonal | Goat | 5-7 µg/mL | 1 hour | Room Temp |
Note: Optimal dilution and incubation time must be determined empirically by the end user.
Table 2: Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Heating Method | Incubation Time | Cooling Time |
| Sodium Citrate | 6.0 | Steamer, Water Bath, or Microwave | 20-40 minutes at 95-100°C | 20 minutes at Room Temp |
| Tris-EDTA | 9.0 | Steamer, Water Bath, or Microwave | 20-40 minutes at 95-100°C | 20 minutes at Room Temp |
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for performing IHC for GDF15 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Transfer to 100% Ethanol: 2 changes, 3 minutes each.
- Transfer to 95% Ethanol: 2 changes, 3 minutes each.
- Rinse in distilled water: 2 changes, 3 minutes each.[4]
2. Endogenous Peroxidase Quenching:
- Incubate slides in 3% Hydrogen Peroxide in methanol or PBS for 15 minutes at room temperature.[4]
- Rinse slides in wash buffer (e.g., PBS) for 2 changes, 5 minutes each.
3. Heat-Induced Epitope Retrieval (HIER):
- Place slides in a staining dish filled with the chosen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat the solution to 95-100°C using a steamer, water bath, or microwave and maintain the temperature for 20-40 minutes. Do not allow the solution to boil.
- Remove the staining dish from the heat source and allow it to cool at room temperature for at least 20 minutes with the slides remaining in the buffer.
- Rinse slides in wash buffer for 2 changes, 5 minutes each.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 10% normal donkey or goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[4]
- Drain the blocking solution. Do not rinse before adding the primary antibody.
5. Primary Antibody Incubation:
- Dilute the GDF15 primary antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).
- Apply the diluted antibody to the tissue sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Rinse slides in wash buffer for 3 changes, 5 minutes each.
6. Detection:
- Apply a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody, following the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Rinse slides in wash buffer for 3 changes, 5 minutes each.
- If using a biotin-based system, apply Streptavidin-HRP and incubate for 30 minutes. Rinse again.
7. Chromogen Development:
- Apply the chromogen substrate (e.g., DAB) and incubate for a time determined by visual inspection under a microscope (typically 2-10 minutes).[4]
- Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin for 20-30 seconds.
- "Blue" the sections in running tap water or a buffer solution.
- Dehydrate the slides through graded alcohols (95%, 100%) and clear in xylene.
- Coverslip the slides using a permanent mounting medium.
Visualizations
GDF15 Signaling Pathway
GDF15 initiates its signaling cascade by binding to its co-receptor complex, GFRAL and RET.[11][12] This interaction activates several downstream pathways, including SMAD, PI3K/AKT, and MAPK, which are involved in regulating cellular stress responses, inflammation, and metabolism.[12][13][14]
Caption: The GDF15 signaling pathway initiated by receptor binding.
Immunohistochemistry Workflow
The following diagram outlines the key steps in a standard IHC protocol for FFPE tissues, from sample preparation to final visualization.
Caption: A step-by-step workflow for GDF15 immunohistochemistry.
References
- 1. GDF-15 antibody (27455-1-AP) | Proteintech [ptglab.com]
- 2. origene.com [origene.com]
- 3. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 4. niehs.nih.gov [niehs.nih.gov]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. nsjbio.com [nsjbio.com]
- 10. researchgate.net [researchgate.net]
- 11. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Common issues with GDF15 western blot and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the western blot analysis of Growth Differentiation Factor 15 (GDF15).
Frequently Asked Questions (FAQs)
Q1: What are the different forms of GDF15, and what are their expected molecular weights in a western blot?
A1: GDF15, a member of the transforming growth factor-beta (TGF-β) superfamily, exists in several forms, which can lead to the detection of multiple bands in a western blot.[1][2] The protein is synthesized as a precursor, pro-GDF15, which then undergoes dimerization and proteolytic cleavage to form the mature, secreted GDF15 dimer.[2]
Here's a summary of the different forms and their approximate molecular weights:
| GDF15 Form | Predicted/Calculated Molecular Weight | Observed Molecular Weight (Reducing Conditions) | Observed Molecular Weight (Non-Reducing Conditions) |
| pro-GDF15 (monomer) | ~34.1 kDa[3] | ~35 kDa[4][5] | - |
| Mature GDF15 (monomer) | ~12.5 kDa[6] | ~14 kDa | - |
| Mature GDF15 (dimer) | ~25 kDa[4] | - | ~28 kDa[7] |
Note: The observed molecular weight can vary depending on post-translational modifications such as glycosylation and the specific electrophoresis conditions used.[2][8]
Q2: I am not getting any signal for GDF15. What are the possible causes and solutions?
A2: A weak or absent signal is a common issue in western blotting.[9] Here are several potential reasons and troubleshooting steps:
-
Low Protein Expression: Confirm that your cell line or tissue type expresses GDF15 at a detectable level.[10] You can consult resources like the Human Protein Atlas or relevant literature.[10][11] It is also recommended to include a positive control, such as lysates from cells known to express GDF15 (e.g., HT1080 cells).[1][5]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. This can be checked by staining the membrane with Ponceau S after transfer.[12] Optimize transfer time and voltage, especially for smaller proteins like the mature GDF15 monomer.[9]
-
Antibody Issues:
-
Primary Antibody: Ensure you are using an antibody validated for western blot and at the recommended dilution.[13][14] The antibody may have low affinity or may not be specific to the GDF15 epitope in your sample. Consider trying a different antibody.
-
Secondary Antibody: Confirm that the secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution.[9]
-
-
Insufficient Protein Load: A minimum of 20-30 µg of total protein per lane is generally recommended for whole-cell extracts.[10] For secreted proteins like GDF15, you may need to concentrate the conditioned media.
Q3: My western blot shows high background. How can I reduce it?
A3: High background can obscure the specific GDF15 bands.[9] Consider the following solutions:
-
Blocking: Ensure the blocking step is sufficient. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[9][15]
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody is a common cause of high background.[16] Optimize the antibody dilutions.
-
Washing Steps: Increase the number and duration of washing steps with a buffer containing a detergent like Tween-20 (e.g., 0.1% in TBS) to remove non-specifically bound antibodies.[10][15]
-
Membrane Handling: Handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out during incubations.[12]
Q4: I am seeing multiple non-specific bands. What could be the reason?
A4: The presence of unexpected bands can be due to several factors:
-
Protein Degradation: If you observe bands smaller than the expected size, your samples may be degraded. Always use fresh samples and add protease inhibitors to your lysis buffer.[10][12]
-
Post-Translational Modifications: Glycosylation can cause proteins to migrate at a higher molecular weight than predicted.[10] GDF15 is known to be glycosylated.[2]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[16] Check the antibody datasheet for information on specificity and potential cross-reactivity.[5] Running a negative control (e.g., lysate from a GDF15 knockout cell line) can help confirm the specificity of the bands.[13]
-
Different GDF15 Forms: As mentioned in Q1, you may detect the pro-form, mature monomer, and mature dimer, especially under non-reducing conditions.[7][17]
GDF15 Processing and Secretion Pathway
The following diagram illustrates the processing of the GDF15 protein from its precursor form to the secreted mature dimer.
Caption: GDF15 protein processing and secretion workflow.
GDF15 Signaling Pathway
GDF15 exerts its effects by binding to its receptor GFRAL, which then forms a complex with the co-receptor RET, initiating downstream signaling cascades.[18]
References
- 1. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 5. Human GDF-15 Antibody AF957: R&D Systems [rndsystems.com]
- 6. Cleavage of growth differentiation factor 15 (GDF15) by membrane type 1‐matrix metalloproteinase abrogates GDF15‐mediated suppression of tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anti-GDF15 Antibody [600-406-b07] - Human, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Protein structure - GDF15 - The Human Protein Atlas [proteinatlas.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. GDF-15 antibody (27455-1-AP) | Proteintech [ptglab.com]
- 14. GDF-15 antibody (68768-1-Ig) | Proteintech [ptglab.co.jp]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in accurately measuring circulating GDF15 levels
Technical Support Center: Measuring Circulating GDF15
Welcome to the technical support center for the accurate measurement of circulating Growth Differentiation Factor 15 (GDF15). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of GDF15 quantification.
Frequently Asked Questions (FAQs)
Q1: What is GDF15 and why is it a significant biomarker?
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3][4] Under normal physiological conditions, GDF15 circulates at low levels.[1][2] However, its expression increases significantly in response to cellular stress, inflammation, tissue injury, and various pathological conditions, including cardiovascular diseases, cancer, diabetes, and obesity.[1][4][5] This makes it a promising biomarker for disease prognosis, monitoring, and assessing all-cause mortality.[3][6]
Q2: What are the primary challenges in accurately measuring circulating GDF15 levels?
The main challenges can be categorized into three areas:
-
Pre-analytical Variability: GDF15 levels can be influenced by sample collection, handling, and storage procedures. Factors such as the choice of anticoagulant, centrifugation speed and temperature, and freeze-thaw cycles can impact measurement accuracy.
-
Analytical Variability: Discrepancies can arise from the choice of assay platform (e.g., ELISA, mass spectrometry), differences in antibody specificity between kits, and lot-to-lot variability of reagents.[7][8] A common genetic polymorphism (H202D) can also interfere with the measurements of some immunoassays.[9][10][11]
-
Biological Variability: GDF15 levels are influenced by a range of biological factors including age, sex, smoking status, and the presence of comorbidities.[12][13][14][15] This necessitates the establishment of robust, population-specific reference intervals for accurate data interpretation.
Q3: What is the primary signaling pathway for GDF15?
GDF15 exerts its effects primarily by binding to its receptor, the Glial-derived Neurotrophic Factor (GDNF) family receptor α-like (GFRAL), which is highly expressed in the hindbrain.[2][3][16] This interaction requires the co-receptor Rearranged during Transfection (RET).[2] Upon binding, this complex triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in regulating appetite, body weight, and cellular stress responses.[17][18]
Troubleshooting Guide: Pre-Analytical Issues
Q4: Which sample type is better for GDF15 measurement: serum or plasma?
Both serum and plasma are commonly used for GDF15 measurement. However, plasma is often preferred. The key is to maintain consistency across all samples in a study.
-
Plasma: Collection requires an anticoagulant. EDTA and sodium heparin are both acceptable.[19][20][21] Immediate centrifugation after collection is recommended to separate plasma from blood cells.[19][22]
-
Serum: Requires blood to clot for 30 minutes to 2 hours at room temperature before centrifugation.[20][23]
Q5: What is the correct procedure for sample collection and handling?
Improper handling is a major source of variability. Following a strict, standardized protocol is critical.
Q6: How stable is GDF15 in samples under different storage conditions?
GDF15 is a relatively stable protein. However, improper storage can lead to degradation and inaccurate results.
| Condition | Matrix | Duration | Stability | Source |
| Room Temperature | Plasma | Up to 48 hours | Stable | [24] |
| Refrigerated (2-8°C) | Plasma | Up to 90 days | Stable | [19] |
| Ambient | Plasma | Up to 28 days | Stable | [19] |
| Frozen (≤ -20°C or -80°C) | Serum / Plasma | Long-term | Stable; avoid repeated freeze-thaw cycles | [20][23] |
| Freeze-Thaw Cycles | Plasma | At least 4 cycles | Resistant | [24] |
Note: While GDF15 is robust, it is best practice to minimize freeze-thaw cycles and store aliquots for single use.[20]
Troubleshooting Guide: Analytical Issues (ELISA)
Q7: My ELISA results show high background noise. What are the common causes and solutions?
High background reduces assay sensitivity and can obscure results.
| Possible Cause | Solution |
| Incomplete Blocking | Increase blocking time to at least 1 hour. Ensure the blocking buffer (e.g., 5% BSA) covers the entire well surface.[25] |
| Inadequate Washing | Increase the number of wash cycles (3-5 times). Ensure wells are completely filled and aspirated. A 30-second soak time per wash can help.[25][26] |
| Antibody Concentration Too High | Titrate the detection antibody to determine the optimal concentration that provides a strong signal without high background. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Do not reuse plate sealers.[26] |
| Extended Incubation Time | Adhere strictly to the incubation times specified in the kit protocol.[26] |
Q8: I'm getting no signal or a very weak signal. How can I troubleshoot this?
A weak signal can prevent the detection of GDF15, especially in low-concentration samples.
| Possible Cause | Solution |
| Omission of a Key Reagent | Carefully review the protocol steps to ensure all reagents (e.g., detection antibody, streptavidin-HRP) were added in the correct order.[26][27] |
| Inactive Reagents | Ensure reagents were stored correctly and have not expired. Test the activity of the enzyme conjugate and substrate separately if possible.[25][27] |
| Insufficient Incubation Time | Verify that the incubation times used match the protocol recommendations.[26] |
| Error in Standard Preparation | Re-prepare the standard curve, ensuring accurate dilutions. Allow lyophilized standards to fully reconstitute before use.[23][28] |
| Sample Analyte Below Detection Limit | Concentrate the sample if possible or select a more sensitive assay kit. |
Q9: My results have a high coefficient of variation (CV). What should I do?
High CV values indicate poor reproducibility between replicate wells and can make data unreliable.
| Possible Cause | Solution |
| Pipetting Inconsistency | Ensure pipettes are calibrated. Use fresh tips for each well. When adding reagents, use a consistent technique and speed.[26] |
| Inadequate Washing | Ensure uniform and complete aspiration of wash buffer from all wells. Residual liquid can dilute subsequent reagents.[26] |
| Temperature Gradients ("Edge Effect") | Incubate plates in a temperature-controlled environment away from drafts. Using a water bath incubator can ensure even temperature distribution.[25] |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and remove them if present.[26] |
| Poorly Mixed Reagents | Gently mix all reagents and samples thoroughly before adding them to the plate.[26] |
Data Interpretation & Comparison
Q10: How do different GDF15 measurement technologies compare?
Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common methods.
| Feature | ELISA / Immunoassay | Mass Spectrometry (LC-MS) |
| Principle | Antibody-based detection | Measures mass-to-charge ratio of peptide fragments |
| Throughput | High (96-well plate format) | Lower |
| Sensitivity | Varies by kit; can be very high (pg/mL range) | High, especially at low concentrations[29] |
| Specificity | Dependent on antibody quality; can be affected by cross-reactivity or protein variants (e.g., H202D)[10] | Highly specific; directly measures peptide sequences, avoiding antibody-related issues[29][30] |
| Cost & Complexity | Relatively inexpensive and straightforward[8] | Expensive equipment, requires specialized expertise[29] |
| Correlation | Generally good, but systematic bias can exist between methods. Correlation coefficients (r) between ELISA and MS have been reported around 0.57.[8][31] | N/A |
Q11: What are the typical circulating GDF15 levels in a healthy population?
Reference intervals for GDF15 are highly dependent on the population studied and the assay used. Levels are known to increase with age.[12][13]
| Population / Study | Age Group | Sex | Median GDF15 (ng/L or pg/mL) | Upper Reference Limit (97.5th percentile) | Source |
| Chinese Population | 18-29 | Male | 448 ng/L | 772 ng/L | [13] |
| 18-29 | Female | 460 ng/L | 903 ng/L | [13] | |
| 60-69 | Male | 845 ng/L | 1656 ng/L | [13] | |
| 60-69 | Female | 794 ng/L | 1587 ng/L | [13] | |
| European Population | <30 | Male | 537 pg/mL | 1135 pg/mL | [15] |
| <30 | Female | 628 pg/mL | 2195 pg/mL | [15] | |
| 50-59 | Male | 931 pg/mL | 2492 pg/mL | [15] | |
| 50-59 | Female | 881 pg/mL | 2323 pg/mL | [15] | |
| Healthy Adults (Mixed) | 21-64 | Both | 515 ng/L | N/A | [6] |
| Mayo Clinic Reference | ≥3 months | Both | N/A | ≤750 pg/mL | [19][21] |
Note: 1 ng/L is equivalent to 1 pg/mL. Always use the reference intervals established for the specific assay and population relevant to your study.
Experimental Protocols
Protocol 1: General Sandwich ELISA for Human GDF15
This protocol is a generalized example based on commercially available kits.[20][28] Always refer to the specific manufacturer's manual for your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Create a serial dilution of the GDF15 standard to generate a standard curve. A blank well (zero standard) should be included.
-
Add Samples/Standards: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate.
-
First Incubation: Cover the plate with a sealer and incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).
-
Wash: Aspirate the liquid from each well and wash the plate 3-5 times with ~300 µL of wash buffer per well.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 5.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well.
-
Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Wash: Repeat the wash step, often with more repetitions (e.g., 5 times).
-
Add Substrate: Add 90-100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 10-20 minutes, or until color develops.
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculate Results: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the GDF15 concentration in the samples, remembering to multiply by any sample dilution factor.[28]
Protocol 2: Sample Preparation for LC-MS Quantification
This protocol is a simplified overview of steps for preparing serum for GDF15 quantification by mass spectrometry.[29][31]
-
Protein Depletion: Deplete high-abundance proteins (e.g., albumin, IgG) from the serum sample (e.g., 100 µL) using a commercial depletion column or kit to improve the detection of low-abundance proteins like GDF15.
-
Enrichment: Use size-exclusion chromatography to enrich for proteins in the molecular weight range of the GDF15 dimer (~25 kDa).
-
Denaturation and Reduction: Denature the proteins in the enriched fraction with a solution containing urea and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate the reduced cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease like trypsin.
-
Isotope Standard Spiking: Add a known quantity of a stable isotope-labeled synthetic peptide (corresponding to a unique GDF15 peptide) to the sample. This will serve as an internal standard for absolute quantification.
-
Desalting: Clean up the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry.
-
LC-MS/MS Analysis: Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The peptides are separated by the LC and then ionized and fragmented in the mass spectrometer.
-
Quantification: Quantify the amount of the native GDF15 peptide by comparing its signal intensity to that of the spiked-in heavy isotope-labeled standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 5. GDF-15 as a Target and Biomarker for Diabetes and Cardiovascular Diseases: A Translational Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological variation, reference change values and index of individuality of GDF-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A method of quantitative chemiluminescence immunoassay for the concentration of Growth differentiation factor-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medrxiv.org [medrxiv.org]
- 11. anshlabs.com [anshlabs.com]
- 12. A study of biological and lifestyle factors, including within-subject variation, affecting concentrations of growth differentiation factor 15 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Reference ranges for GDF-15, and risk factors associated with GDF-15, in a large general population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. testcatalog.org [testcatalog.org]
- 20. cloud-clone.com [cloud-clone.com]
- 21. childrensmn.org [childrensmn.org]
- 22. Growth Differentiation Factor 15 [healthcare.uiowa.edu]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. Plasma Growth Differentiation Factor-15 Independently Predicts All-Cause and Cardiovascular Mortality As Well As Deterioration of Kidney Function in Type 1 Diabetic Patients With Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 26. ethosbiosciences.com [ethosbiosciences.com]
- 27. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mass spectrometry-based assessment of prostate cancer-associated crystalloids reveals enrichment for growth and differentiation factor 15 [pubmed.ncbi.nlm.nih.gov]
- 31. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]
GDF15 assay validation and establishing quality control
Welcome to the technical support center for GDF15 (Growth Differentiation Factor 15) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is GDF15 and why is it an important biomarker?
A1: Growth Differentiation Factor 15 (GDF15) is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] It is a stress-responsive cytokine involved in regulating inflammatory and apoptotic pathways.[2] GDF15 is a promising biomarker for various conditions, including cardiovascular diseases, mitochondrial myopathy, and cancer, due to its role in cellular stress responses and energy balance.[1][3]
Q2: What types of assays are available for measuring GDF15?
A2: The most common method for quantifying GDF15 is the enzyme-linked immunosorbent assay (ELISA).[3] Other available methods include electrochemiluminescence immunoassays (ECLIA), which are often used on automated platforms for high-throughput analysis.[4][5]
Q3: What are the critical pre-analytical steps for accurate GDF15 measurement?
A3: Proper sample collection and handling are crucial. Blood should be drawn and centrifuged promptly.[3][6] Serum or plasma can be used, with EDTA, heparin, or citrate as acceptable anticoagulants for plasma collection.[7] Samples should be stored at -20°C or -80°C to prevent degradation, and repeated freeze-thaw cycles should be avoided.[7]
Q4: How should I prepare my samples before running a GDF15 ELISA?
A4: Serum and plasma samples often require dilution before analysis.[8] The recommended dilution factor can vary depending on the kit and the expected GDF15 concentration in the samples. It is advisable to perform a pilot experiment to determine the optimal dilution for your specific samples.[9] Samples with visible precipitates must be clarified by centrifugation prior to use.[2]
Q5: What are typical reference ranges for GDF15 in a healthy population?
A5: GDF15 levels in healthy individuals can vary with age and sex.[10] One study in a Caucasian population established a reference interval for serum GDF15 of 399 ng/L to 1335 ng/L.[11][12] Another large cohort study reported a median GDF-15 of 808 pg/mL in individuals with no heart disease.[13] It is important to establish reference intervals specific to the population and assay being used.
Experimental Protocols
General GDF15 ELISA Protocol (Sandwich ELISA)
This protocol provides a general overview of a typical sandwich ELISA for GDF15. Always refer to the specific manufacturer's instructions for the kit you are using.
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit manual.[8] Dilute samples to the appropriate concentration with the provided sample diluent.
-
Coating: The microplate wells are pre-coated with a capture antibody specific for GDF15.[8]
-
Sample/Standard Addition: Add 100 µL of standards, controls, and prepared samples to the appropriate wells.[7] Incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or room temperature).[7]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the provided wash buffer.[7]
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate as recommended (e.g., 1 hour at 37°C).[7]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well. Incubate for the specified time (e.g., 30 minutes at 37°C).[7]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.[7] Incubate in the dark at room temperature for 10-20 minutes, allowing the color to develop.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[7]
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.[7]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the GDF15 concentration in the samples.
Assay Validation Workflow
Caption: Workflow for GDF15 assay validation and implementation.
Data Presentation
Table 1: GDF15 Assay Performance Characteristics
| Parameter | Typical Value/Range | Reference(s) |
| Sensitivity (LOD) | 1.95 - 4.39 pg/mL | [8] |
| Assay Range | 2 - 1500 pg/mL | [14] |
| Intra-Assay CV% | < 10% | [9][14] |
| Inter-Assay CV% | < 12% | [9][14] |
| Spike Recovery | 80 - 120% | [9][15][16] |
Table 2: Reference Intervals for Serum GDF15 in Healthy Adults
| Population | Median GDF15 (pg/mL) | 95% Reference Interval (pg/mL) | Reference(s) |
| Large General Cohort | 808 | Not Specified | [13] |
| Irish Caucasian | Not Specified | 399 - 1335 | [11][12] |
| Chinese Adults (Age & Sex Dependent) | Varies | Varies with age and sex | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Standard Curve | - Inaccurate pipetting- Improper standard dilution- Reagent degradation | - Check and calibrate pipettes.- Ensure standards are fully reconstituted and mixed before dilution.- Store reagents according to manufacturer's instructions.[9][17] |
| High Background | - Insufficient washing- Cross-contamination- High concentration of detection reagents | - Increase the number of wash steps or the soaking time.- Use fresh pipette tips for each reagent and sample.- Ensure detection antibody and enzyme conjugate are diluted correctly.[18] |
| Low Signal | - Inadequate reagent volumes- Too brief incubation times- Inactive reagents | - Ensure correct volumes are added to each well.- Follow the recommended incubation times and temperatures.- Check the expiration dates of all kit components.[9] |
| High CV% in Duplicates | - Inconsistent pipetting- Bubbles in wells- Plate not mixed properly | - Use consistent pipetting technique.- Ensure there are no bubbles in the wells before reading.- Gently tap the plate to ensure thorough mixing after adding reagents.[2] |
| Sample Values Out of Range | - Sample concentration too high or too low- Inappropriate sample dilution | - If values are above the highest standard, dilute the sample further and re-assay.- If values are below the LLOQ, a more sensitive assay may be needed or the sample can be concentrated if possible.[2][19] |
GDF15 Signaling Pathway
GDF15 exerts its effects by binding to its receptor, the GDNF family receptor alpha-like (GFRAL), which is primarily expressed in the hindbrain. This interaction requires the co-receptor RET, a receptor tyrosine kinase, to initiate downstream signaling cascades.[1]
Caption: Simplified GDF15 signaling pathway.
References
- 1. GDF15-GFRAL Screening & Assay Development [sbdrugdiscovery.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GDF15 - Overview: Growth Differentiation Factor 15, Plasma [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A Multicenter Study for Establishing Reference Intervals of Serum GDF-15 Levels Based on the Chinese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defining reference intervals for a serum growth differentiation factor-15 (GDF-15) assay in a Caucasian population and its potential utility in diabetic kidney disease (DKD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.universityofgalway.ie [research.universityofgalway.ie]
- 13. Reference ranges for GDF-15, and risk factors associated with GDF-15, in a large general population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human GDF15 ELISA Kit (EHGDF15) - Invitrogen [thermofisher.com]
- 15. Mouse GDF15(Growth Differentiation Factor 15) ELISA Kit - Elabscience® [elabscience.com]
- 16. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.exkitstore.com [assets.exkitstore.com]
- 18. fn-test.com [fn-test.com]
- 19. content.abcam.com [content.abcam.com]
How to improve GDF15 signal-to-noise ratio in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GDF15 immunoassays and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses common issues encountered during GDF15 immunoassays, providing potential causes and solutions in a question-and-answer format.
Question: Why am I getting a weak or no signal in my GDF15 ELISA?
Answer:
A weak or no signal in your GDF15 ELISA can stem from several factors, ranging from reagent handling to procedural missteps. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions for Weak or No Signal
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Expired or improperly stored reagents | Ensure all kit components are within their expiration dates and have been stored at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C). Do not use reagents past their expiration date.[1] |
| Improperly reconstituted or diluted reagents | Double-check the dilution calculations for all components, including the standard, detection antibody, and enzyme conjugate. Ensure thorough mixing of reconstituted reagents before use.[1] |
| Inactive enzyme conjugate (e.g., HRP) | Prepare the enzyme conjugate fresh for each experiment. Avoid repeated freeze-thaw cycles. Ensure the substrate is not contaminated and is protected from light.[2] |
| Procedural Errors | |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol. Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can sometimes enhance the signal.[3] |
| Insufficient antibody concentration | If developing your own assay, you may need to optimize the concentration of the capture and/or detection antibodies. Consider performing a titration experiment to determine the optimal antibody concentrations.[4] |
| Inadequate washing | Ensure that washing steps are performed thoroughly to remove unbound reagents. However, excessive washing can also lead to the removal of bound antibodies, so follow the protocol's recommendations.[1] |
| Incorrect plate type | Use plates specifically designed for ELISAs to ensure optimal antibody and antigen binding. Do not use tissue culture plates.[1] |
| Sample-Related Issues | |
| Low GDF15 concentration in samples | Your sample may contain GDF15 levels below the detection limit of the assay. Consider concentrating your sample if possible, or use a more sensitive assay format. |
| Improper sample collection and handling | Collect blood samples and process them to serum or plasma promptly. Avoid repeated freeze-thaw cycles of samples.[5][6] |
Experimental Workflow for Troubleshooting Weak Signal
Caption: A logical workflow for troubleshooting weak or no signal in a GDF15 immunoassay.
Question: My GDF15 ELISA is showing high background. What can I do to reduce it?
Answer:
High background in an ELISA can obscure the true signal from your samples and lead to inaccurate quantification of GDF15. The following troubleshooting steps can help you identify and mitigate the causes of high background.
Potential Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time during washes. Ensure complete removal of wash buffer after each step by inverting the plate and tapping it on absorbent paper. |
| Over-incubation | Adhere to the incubation times specified in the protocol. Prolonged incubation with the substrate can lead to high background. |
| Substrate Issues | Use fresh substrate solution and protect it from light. Do not use substrate that has developed color before being added to the wells.[1] |
| Cross-reactivity | Ensure that the antibodies used are specific for GDF15 and do not cross-react with other proteins in your sample. |
| High Antibody Concentration | If you are developing your own assay, the concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to determine the optimal concentration.[7] |
| Ineffective Blocking | Ensure that the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking buffer composition or incubation time. |
| Contamination | Use clean pipette tips for each reagent and sample. Avoid splashing of reagents between wells. |
Question: I am observing high variability between my sample replicates. What could be the cause?
Answer:
High variability between replicates can compromise the reliability of your results. This issue often points to inconsistencies in pipetting or other procedural steps.
Potential Causes and Solutions for High Replicate Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques. Change pipette tips for each standard, sample, and reagent. Avoid introducing air bubbles into the wells.[1] |
| Incomplete Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Ensure uniform mixing within the wells by gently tapping the plate. |
| Temperature Gradients | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation, as this can create temperature gradients. |
| Edge Effects | To minimize edge effects, where wells on the perimeter of the plate behave differently, consider not using the outermost wells for samples or standards. Ensure the plate is sealed properly during incubations to prevent evaporation. |
| Improper Washing | Use a multichannel pipette or an automated plate washer for consistent washing across all wells. Ensure all wells are filled and emptied completely during each wash step.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about GDF15 immunoassays.
1. What are the most common pre-analytical factors that can affect GDF15 measurements?
Proper sample collection and handling are critical for accurate GDF15 quantification. Key factors to consider include:
-
Sample Type: GDF15 can be measured in serum and plasma (EDTA, heparin, or citrate).[6] Consistency in sample type across a study is recommended.
-
Sample Processing: Blood should be processed to serum or plasma promptly after collection. For serum, allow the blood to clot at room temperature before centrifugation. For plasma, centrifuge within 30 minutes of collection at 2-8°C.[8]
-
Storage: Aliquot samples and store them at -20°C or -80°C for long-term storage to avoid loss of bioactivity. Avoid repeated freeze-thaw cycles.[5]
-
Hemolysis and Lipemia: Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[9]
2. How does the common H202D genetic variant of GDF15 affect immunoassay results?
The H202D variant (a substitution of histidine with aspartate at position 202) is a common polymorphism in the GDF15 gene that can significantly impact its measurement by some immunoassays.[10][11]
-
Assay-Dependent Interference: Some commercially available GDF15 ELISA kits, particularly those from R&D Systems (Quantikine and DuoSet), have been shown to under-report the concentration of the D-variant containing GDF15.[10][12] In contrast, the Roche Elecsys assay appears to detect the H and D forms more equally.[13][14]
-
Impact on Quantitative Data: In individuals heterozygous (HD) for the variant, GDF15 levels measured by the R&D assay can be ~36% lower than those measured by the Roche assay. In homozygous (DD) individuals, the levels can be ~61% lower.[12]
Quantitative Impact of H202D Variant on Different Immunoassays
| Genotype | Roche Elecsys Assay Recovery | R&D Quantikine/DuoSet Assay Recovery |
| HH (Wild-Type) | ~100% | ~100% |
| HD (Heterozygote) | ~100% | ~62-78% |
| DD (Homozygote) | ~85-92% | ~45% |
Data synthesized from studies on synthetic GDF-15 dimers.[10][12]
It is crucial for researchers to be aware of the assay they are using and the potential impact of this genetic variant on their results, especially in genetic association studies.
3. What is "matrix effect" and how can I mitigate it in my GDF15 immunoassay?
The matrix effect refers to the interference caused by components in the sample (e.g., proteins, lipids, salts in serum or plasma) that can affect the binding of the antibody to GDF15, leading to inaccurate measurements.[15]
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: Diluting your samples with the assay's sample diluent is the most common method to reduce matrix effects. A starting dilution of 1:4 or 1:10 is often recommended for serum and plasma samples.[5][16] However, the optimal dilution factor may need to be determined empirically for your specific samples.
-
Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your samples (e.g., GDF15-depleted serum) to ensure that the standards and samples are affected by the matrix in a similar way.[15]
-
Spike and Recovery Experiments: To assess for matrix effects, you can perform a spike and recovery experiment. A known amount of GDF15 standard is added to a sample, and the recovery is calculated. A recovery of 80-120% is generally considered acceptable.[17]
4. What is the GDF15 signaling pathway?
GDF15 exerts its effects by binding to a specific receptor complex in the brainstem.
-
Receptor: The primary receptor for GDF15 is the GDNF family receptor alpha-like (GFRAL).[18][19]
-
Co-receptor: Upon binding to GFRAL, GDF15 recruits the rearranged during transfection (RET) receptor tyrosine kinase as a co-receptor.[18][20]
-
Downstream Signaling: The formation of the GDF15-GFRAL-RET complex triggers the autophosphorylation of RET and activates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[15][20]
GDF15 Signaling Pathway Diagram
Caption: The GDF15 signaling pathway is initiated by the binding of GDF15 to its receptor GFRAL, leading to the recruitment of the co-receptor RET and activation of downstream pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to GDF15 immunoassays.
Protocol 1: Standard Sandwich ELISA for GDF15 Quantification
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
GDF15 ELISA kit (containing pre-coated plate, standards, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[8]
-
Prepare wash buffer by diluting the concentrate as per the kit instructions.
-
Reconstitute the GDF15 standard to create a stock solution. Perform serial dilutions of the standard stock to create a standard curve.[16]
-
Prepare the detection antibody and enzyme conjugate solutions at the recommended dilutions.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add 100 µL of each standard, blank, and diluted sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[16]
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at room temperature).
-
Repeat the wash step as described above.
-
Add 100 µL of the diluted enzyme conjugate to each well.
-
Cover the plate and incubate as directed (e.g., 30 minutes at room temperature).
-
Repeat the wash step as described above.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate in the dark for the recommended time (e.g., 15-30 minutes) until color develops.[21]
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[21]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of GDF15 in your samples. Remember to multiply the calculated concentration by the sample dilution factor.
-
Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects
Objective: To determine if components in the sample matrix are interfering with the accurate quantification of GDF15.
Procedure:
-
Select a representative sample from your study.
-
Divide the sample into two aliquots.
-
Spiked Sample: Add a known amount of GDF15 standard to one aliquot to achieve a concentration within the mid-range of your standard curve.
-
Unspiked Sample: Leave the other aliquot as is.
-
Assay both the spiked and unspiked samples in your GDF15 ELISA according to the standard protocol.
-
Calculation:
-
Calculate the concentration of GDF15 in both the spiked and unspiked samples using your standard curve.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked Standard] x 100
-
Interpretation:
-
A recovery between 80% and 120% generally indicates that the matrix effect is minimal.
-
A recovery outside of this range suggests a significant matrix effect, and further optimization of sample dilution may be necessary.[17]
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. medrxiv.org [medrxiv.org]
- 11. The Common H202D Variant in GDF-15 Does Not Affect Its Bioactivity but Can Significantly Interfere with Measurement of Its Circulating Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. graphviz.org [graphviz.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
GDF15 antibody specificity and cross-reactivity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the specificity and cross-reactivity of Growth Differentiation Factor 15 (GDF15) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is GDF15, and why is it a challenging target for antibody development?
A1: Growth Differentiation Factor 15 (GDF15) is a stress-induced cytokine belonging to the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Its expression is low in most healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and cancer.[2] The challenges in developing specific antibodies arise from several factors:
-
Structural Homology: GDF15 shares structural similarities with other members of the TGF-β superfamily, creating a risk of cross-reactivity.[1]
-
Different Forms: GDF15 is synthesized as a pro-protein that is cleaved to form a mature, disulfide-linked dimer. Antibodies may differentially recognize the pro-peptide versus the mature form, or the monomer versus the dimer.[3][4]
-
Genetic Variants: A common human polymorphism (H202D) exists, which can alter the protein's structure and affect antibody binding. Some specialized ELISA kits are designed to either detect all forms ("Total GDF15") or be specific to the wild-type "H" form.[4]
Q2: How does GDF15 signal, and why is this important for my experiments?
A2: GDF15 signals by binding to its co-receptor, GDNF Family Receptor Alpha-Like (GFRAL), which is primarily expressed on neurons in the brainstem.[2] This binding event induces the formation of a complex with the Receptor Tyrosine Kinase (RET), leading to the activation of downstream signaling pathways, including ERK and AKT.[2][5] Understanding this pathway is crucial for designing functional assays (e.g., neutralization assays) and for interpreting results where signaling activation is the readout.
Q3: My GDF15 antibody is not working in my application. What are the first validation steps I should take?
A3: If an antibody is not performing as expected, a systematic validation approach is critical.
-
Confirm Target Expression: First, ensure your sample expresses GDF15. Use a positive control, such as a cell lysate known to express GDF15 or recombinant GDF15 protein.[6] For tissues, consult resources like the Human Protein Atlas to confirm GDF15 expression levels.[7]
-
Use a Validated Negative Control: The gold standard is to use cells or tissues from a GDF15 knockout (KO) animal or a cell line where GDF15 has been knocked down (KD) using siRNA/shRNA.[1][7][8] A true GDF15 antibody should show no signal in these samples.
-
Check the Datasheet: Always verify that the antibody clone you are using has been validated for your specific application (e.g., Western Blot, IHC, ELISA) and species.[9]
GDF15 Signaling Pathway
Caption: The GDF15-GFRAL-RET signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for select GDF15 antibodies and typical protein concentrations.
Table 1: Antibody Binding and Functional Characteristics
| Antibody Clone | Type | Target | K_d (M) | EC_50 (µg/mL) | IC_50 (µg/mL) | Application | Reference(s) |
| KY-NAb-GDF15 | Monoclonal | GDF15 | 5.26 x 10⁻¹¹ | 0.0508 | 0.2525 | Neutralization, ELISA | [10] |
| Ponsegromab | Monoclonal | GDF15 | < 1.0 x 10⁻¹² | 0.1095 | 0.5037 | Neutralization, ELISA | [2][10] |
| 3P10 | Monoclonal | GFRAL | N/A | N/A | N/A | Neutralization | [11] |
| Fab Anti-GDF15 B | Fab Fragment | GDF15 | 78-124 x 10⁻⁹ | N/A | N/A | SPR | [12] |
Table 2: Typical GDF15 Concentrations in Human Serum
| Sample Type | Mean Concentration (fmol/mL) | Standard Deviation (±) | Notes | Reference(s) |
| Healthy Controls | 98.11 | 0.49 | Average of three control sera. | [13] |
| Tumor Patients | 164.44 | 79.31 | Significantly elevated levels. | [13] |
Application-Specific Troubleshooting Guides
Western Blot (WB)
Problem: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Low Target Abundance | Your cell or tissue type may not express GDF15. Run a positive control (e.g., lysate from a cell line known to express GDF15).[6] Increase the amount of protein loaded onto the gel.[14] |
| Inefficient Antibody Binding | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[15] Ensure you are using the correct blocking buffer as recommended by the antibody manufacturer; some antibodies perform better with BSA vs. milk.[16] |
| Poor Protein Transfer | For GDF15 (mature form is ~25 kDa dimer), ensure your transfer conditions are optimized for smaller proteins. Check transfer efficiency with Ponceau S staining.[14] |
| Inactive Antibody | Verify the antibody has been stored correctly and is within its expiration date. Test antibody activity with a dot blot against recombinant GDF15.[6] |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background.[16] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice-versa). Filtering the blocking buffer can help remove particulates that cause dark spots.[14] |
| Cross-Reactivity | This is a key concern for GDF15. The most reliable way to confirm specificity is to test your antibody on a GDF15 KO/KD sample. The specific band (~12-15 kDa for the monomer) should disappear.[1] |
| Sample Degradation | Always use fresh lysis buffer containing protease inhibitors to prevent protein degradation, which can lead to multiple lower molecular weight bands. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: High Background or False Positives
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure wash steps are thorough to remove all unbound antibody. Increase the number of washes if necessary.[17][18] |
| Cross-Contamination | Use fresh pipette tips for each standard and sample to avoid cross-contamination.[17] |
| Non-Specific Binding | Check the specificity of the antibody pair. Some kits may show cross-reactivity with structurally related proteins. Run a buffer-only control to assess background signal. |
Problem: Low Signal or Poor Standard Curve
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation | Ensure standards and detection antibodies are diluted correctly according to the kit manual.[18][19] Prepare standards fresh just before use. |
| Sample Matrix Effects | Components in serum or plasma can interfere with the assay. Ensure your sample dilution is appropriate as recommended by the kit protocol (e.g., 1:40).[20] |
| Inactive Reagents | Check the expiration dates of all kit components, especially the HRP conjugate and TMB substrate.[21] |
Immunohistochemistry (IHC)
Problem: No Staining or Weak Staining
| Possible Cause | Recommended Solution |
| Epitope Masking | GDF15 often requires heat-induced epitope retrieval (HIER). Optimize the HIER method, buffer (e.g., citrate pH 6.0), and duration.[22][23] |
| Incorrect Antibody Dilution | Perform a dilution series to determine the optimal antibody concentration for your specific tissue and fixation method. |
| Low Target Expression | Use a positive control tissue known to express GDF15 (e.g., placenta) to confirm your protocol and antibody are working.[7][22] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Endogenous Peroxidase/Biotin | If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H₂O₂ solution.[23] If using a biotin-based system, use an avidin/biotin blocking kit.[23] |
| Antibody Cross-Reactivity | Test the antibody on GDF15 KO tissue. The specific staining pattern should be absent.[24] This is the most definitive control for specificity in IHC. |
| Primary Antibody Trapping | Ensure adequate rinsing after the primary antibody incubation to remove any unbound antibody that could get trapped and cause background. |
Experimental Protocols
Protocol: Western Blot Validation Using Knockout (KO) Lysates
This protocol outlines the critical steps to validate GDF15 antibody specificity.
-
Sample Preparation:
-
Prepare cell lysates from both wild-type (WT) and GDF15 KO cells/tissues using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration for all lysates using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of each lysate (WT and KO) and a molecular weight marker onto a 4-20% Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary GDF15 antibody at the manufacturer's recommended dilution overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Expected Result: A band at the correct molecular weight (~12-15 kDa for monomer) should be present in the WT lane and completely absent in the KO lane. A loading control (e.g., anti-GAPDH) should show equal loading.
-
Validation & Troubleshooting Workflows
GDF15 Antibody Validation Workflow
Caption: A logical workflow for validating GDF15 antibody specificity.
Western Blot Troubleshooting Logic
Caption: A step-by-step troubleshooting guide for a failed Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDF15 Polyclonal Antibody (PA5-18415) [thermofisher.com]
- 4. anshlabs.com [anshlabs.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. sinobiological.com [sinobiological.com]
- 7. Anti-GDF15 Monoclonal Atlas Antibody [atlasantibodies.com]
- 8. medrxiv.org [medrxiv.org]
- 9. biocompare.com [biocompare.com]
- 10. Anti-GDF15 antibody blocks cancer cachexia development | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. fn-test.com [fn-test.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sinogeneclon.com [sinogeneclon.com]
- 22. Anti-GDF15 antibody (ab211364) | Abcam [abcam.com]
- 23. niehs.nih.gov [niehs.nih.gov]
- 24. researchgate.net [researchgate.net]
GDF15 Research Technical Support Center: Ensuring Data Reproducibility
Welcome to the GDF15 Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental data in the study of Growth Differentiation Factor 15 (GDF15). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding GDF15 biology and experimental considerations.
Q1: What is the established signaling pathway for GDF15?
A1: GDF15 is a stress-responsive cytokine that signals through a receptor complex located primarily in the hindbrain.[1][2][3] The core receptor is the GDNF family receptor α-like (GFRAL).[1][2][4][5] Upon binding GDF15, GFRAL forms a complex with the co-receptor RET, a receptor tyrosine kinase.[5][6] This interaction triggers the phosphorylation of RET and initiates downstream signaling cascades, including the activation of the PI3K/AKT and MAPK/ERK pathways, which are involved in regulating appetite and body weight.[6][7][8] While this is the primary pathway for GDF15's metabolic effects, some studies suggest GFRAL-independent signaling in other contexts, such as cancer, potentially involving TGF-β receptors or ErbB2.[9]
Q2: What are the most common sources of variability in GDF15 immunoassays?
A2: Several factors can contribute to variability in GDF15 immunoassays. One significant issue is the quality of recombinant GDF15 protein used as a standard, as some commercial preparations have been found to be contaminated with other TGF-β superfamily members, which can lead to non-specific signal.[10][11][12] Another critical factor is the presence of common genetic variants in the GDF15 gene, such as the H202D variant, which can affect the binding of certain antibodies and lead to underestimation of GDF15 concentrations by some ELISA kits.[13][14] Sample handling, including repeated freeze-thaw cycles and improper storage, can also degrade the protein and affect results.[15][16] Finally, the choice of assay and the specific antibodies used can influence the measurement of different GDF15 forms (e.g., pro-peptide vs. mature dimer).[7][17]
Q3: How should I handle and store recombinant GDF15 protein and clinical samples?
A3: Proper handling and storage are crucial for maintaining the integrity of GDF15.
-
Recombinant GDF15: Lyophilized protein should be stored at -20°C to -80°C.[15] After reconstitution, it is recommended to aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or 4°C for short-term use (2-7 days).[15] Adding a carrier protein like 0.1% BSA or HSA can help prevent protein loss at low concentrations.[15]
-
Clinical Samples (Serum/Plasma): Samples should be aliquoted and stored frozen at -20°C or ideally at -80°C to prevent degradation of bioactive GDF15.[16] It is important to avoid repeated freeze-thaw cycles.[16] Before use in an assay, frozen samples should be thawed slowly and mixed gently.[16]
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during GDF15 research.
| Problem | Potential Cause | Troubleshooting Steps |
| High background in GDF15 ELISA | 1. Insufficient washing.[18] 2. Contaminated reagents or buffer.[19] 3. Non-specific binding of antibodies. | 1. Ensure thorough washing between steps as per the kit protocol. Tap the plate on absorbent paper to remove residual liquid.[20] 2. Use fresh, sterile buffers and reagents. 3. Increase the blocking time or try a different blocking buffer. |
| Low or no signal in GDF15 ELISA | 1. Inactive recombinant GDF15 standard. 2. Improper sample dilution.[19] 3. Degradation of GDF15 in samples. | 1. Use a new vial of recombinant GDF15 standard from a reputable supplier. Verify its activity in a cell-based assay if possible. 2. Optimize the sample dilution factor. High concentrations of GDF15 can lead to a "hook effect".[16] 3. Ensure proper sample collection, handling, and storage as outlined in the FAQ section. |
| Inconsistent results between experiments | 1. Variability in recombinant GDF15 quality.[10][11] 2. Different lots of ELISA kits or antibodies. 3. Presence of the H202D GDF15 variant in samples.[13][14] | 1. Purchase high-purity recombinant GDF15 and test for TGF-β contamination.[10][12] 2. Use kits and antibodies from the same lot for a set of comparative experiments. Run a standard curve with each assay.[19] 3. If possible, genotype samples for the H202D variant. If using an assay sensitive to this variant, results may need to be interpreted with caution or a different assay may be required.[14] |
| Unexpected results in cell-based assays | 1. Contamination of recombinant GDF15 with TGF-β.[11][12] 2. Low or absent expression of the GFRAL receptor in the cell line. | 1. Use recombinant GDF15 that has been tested for and confirmed to be free of TGF-β contamination.[10] 2. Confirm GFRAL and RET expression in your cell line using qPCR or Western blot. GFRAL expression is primarily restricted to hindbrain neurons.[1][2] |
III. Data Presentation
Table 1: GDF15 Concentration in Healthy vs. Disease States
| Condition | Typical Circulating GDF15 Levels (pg/mL) | Reference |
| Healthy Adults | 350 - 762 | [21][22] |
| Mitochondrial Disease (Children) | ~4046 | [22] |
| Advanced Cancer | Can be 10-100 fold higher than healthy levels | [3] |
| COVID-19 (Severe) | Significantly higher than healthy controls | [23] |
Note: These values are approximate and can vary significantly between individuals and the specific assay used.
IV. Experimental Protocols
Protocol 1: GDF15 Quantification by Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA plate pre-coated with a GDF15 capture antibody
-
Recombinant GDF15 standard
-
Samples (serum, plasma, cell culture supernatant)
-
Biotinylated GDF15 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. Samples may require dilution in assay diluent.[16][19]
-
Standard Curve: Create a standard curve by performing serial dilutions of the recombinant GDF15 standard.
-
Add Samples and Standards: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash: Aspirate the contents of the wells and wash 3-5 times with wash buffer.[18]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as recommended (e.g., 1 hour at room temperature).[19]
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate as recommended (e.g., 45 minutes at room temperature).[19]
-
Wash: Repeat the wash step.
-
Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (e.g., 10-30 minutes at room temperature).[18][19]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[19]
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of GDF15 in your samples by interpolating from the standard curve. Remember to multiply by the sample dilution factor.[16]
Protocol 2: GDF15-Induced RET Phosphorylation in a Cell-Based Assay
This protocol describes a method to assess the bioactivity of recombinant GDF15.
Materials:
-
Cells expressing GFRAL and RET (e.g., transfected HEK293 cells)
-
Recombinant GDF15
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-RET, anti-total-RET, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture GFRAL/RET-expressing cells to ~80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
GDF15 Stimulation: Treat the cells with varying concentrations of recombinant GDF15 for a predetermined time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the anti-phospho-RET antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an anti-total-RET antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated RET to total RET.
V. Visualizations
Caption: GDF15 binds to its receptor GFRAL, leading to the recruitment of the co-receptor RET and activation of downstream signaling pathways.
Caption: A typical workflow for a GDF15 sandwich ELISA experiment.
Caption: A decision tree to troubleshoot sources of data irreproducibility in GDF15 research.
References
- 1. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand | Semantic Scholar [semanticscholar.org]
- 3. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic effects of GDF15 are mediated by the orphan receptor GFRAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qkine.com [qkine.com]
- 11. TGF-β contamination of purified recombinant GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qkine.com [qkine.com]
- 13. medrxiv.org [medrxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. abeomics.com [abeomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fn-test.com [fn-test.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. researchgate.net [researchgate.net]
- 22. GDF-15 Is Elevated in Children with Mitochondrial Diseases and Is Induced by Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteomics validate circulating GDF-15 as an independent biomarker for COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Recombinant GDF15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, detecting, and mitigating Transforming Growth Factor-beta (TGF-β) contamination in recombinant Growth Differentiation Factor 15 (GDF15) preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of TGF-β contamination in recombinant GDF15?
A1: The most common source of TGF-β contamination is the use of mammalian expression systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, for recombinant GDF15 production.[1][2][3][4] These cell lines naturally secrete TGF-β, which can co-purify with the recombinant GDF15 protein.[4]
Q2: Why is even a small amount of TGF-β contamination a significant problem?
A2: TGF-β is an extremely potent cytokine, exhibiting biological activity in the femtomolar range.[1][2][3][4] Consequently, even trace amounts of TGF-β contamination can elicit significant cellular responses, leading to the misinterpretation of experimental results and the incorrect attribution of biological effects to GDF15.[1][2][3]
Q3: What are the differing signaling pathways of GDF15 and TGF-β?
A3: GDF15 and TGF-β signal through distinct pathways. GDF15 signals through a receptor complex consisting of the GDNF family receptor alpha-like (GRAL) and the Rearranged during transfection (RET) co-receptor, leading to the activation of the ERK and AKT pathways.[5][6] In contrast, TGF-β binds to a complex of Type I (TGFBR1/ALK5) and Type II (TGFBR2) serine/threonine kinase receptors, which results in the phosphorylation and activation of SMAD2 and SMAD3 transcription factors.[3][4]
Q4: How can I determine if my recombinant GDF15 is contaminated with TGF-β?
A4: A key indicator of TGF-β contamination is the activation of the SMAD2/3 signaling pathway by your GDF15 preparation.[5][7] Since GDF15 does not signal through SMAD2/3, any observed phosphorylation of these proteins is likely due to a contaminant like TGF-β or Activin A.[5][7]
Q5: Are there expression systems that can prevent TGF-β contamination?
A5: Yes, using an E. coli-based expression system is a recommended strategy to avoid contamination with TGF-β and other mammalian-specific proteins.[5][6] Additionally, sourcing recombinant GDF15 from manufacturers who explicitly test for and confirm the absence of SMAD2/3 activation is crucial.[5][6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to potential TGF-β contamination in your recombinant GDF15 experiments.
Problem: Unexpected experimental results when using recombinant GDF15, such as activation of SMAD2/3.
This is a primary indication of potential contamination with TGF-β or a related family member.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected TGF-β contamination in GDF15.
Data Summary
The following table summarizes the key differences between GDF15 and TGF-β, highlighting the potential for misinterpretation of data due to contamination.
| Feature | GDF15 | TGF-β | Implication of Contamination |
| Primary Receptor | GRAL/RET complex[5][6] | TGFBR1/TGFBR2 complex[3][4] | Contamination can lead to the false conclusion that GDF15 signals through TGF-β receptors.[1][3] |
| Downstream Signaling | pERK, pAKT[5] | pSMAD2, pSMAD3[3][4] | Contaminated GDF15 will incorrectly show activation of the SMAD pathway.[1][7] |
| Expression System Risk | High risk from mammalian (CHO, HEK293)[1][2][3] | N/A | Use of mammalian systems necessitates rigorous purity testing. |
| Potency | Varies by assay | Active at femtomolar concentrations[1][2][3][4] | Trace amounts of TGF-β can produce a significant biological signal. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of GDF15 and TGF-β.
Caption: GDF15 signaling pathway.
Caption: TGF-β signaling pathway.
Experimental Protocols
1. Protocol: SMAD2/3 Phosphorylation Assay by Western Blot
This protocol is designed to detect the presence of SMAD2/3-activating contaminants in a recombinant GDF15 preparation.
-
Cell Culture:
-
Treatment:
-
Prepare treatment solutions:
-
Vehicle control (e.g., PBS or serum-free media).
-
Positive control: Recombinant TGF-β (1-10 ng/mL).
-
Test article: Your recombinant GDF15 at various concentrations (e.g., 50, 100, 200 ng/mL).[3]
-
-
Treat cells for 1 hour at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Interpretation: A band corresponding to phosphorylated SMAD2/3 in the lanes treated with your GDF15 indicates the presence of a SMAD-activating contaminant.
2. Protocol: Neutralization of SMAD2/3 Activation with an Anti-TGF-β Antibody
This protocol confirms that the observed SMAD2/3 activation is specifically due to TGF-β contamination.
-
Pre-incubation of Ligands:
-
Prepare the following treatment solutions:
-
Recombinant GDF15 (at a concentration known to induce SMAD2/3 phosphorylation).
-
Recombinant TGF-β (positive control).
-
-
For each ligand, prepare two conditions:
-
Ligand + isotype control antibody.
-
Ligand + neutralizing anti-TGF-β antibody (use at the manufacturer's recommended concentration, typically 1-5 µg/mL).[3]
-
-
Incubate the ligand-antibody mixtures for 1-2 hours at 37°C to allow for binding.
-
-
Cell Treatment and Analysis:
-
Follow the "Treatment" and subsequent steps as outlined in the SMAD2/3 Phosphorylation Assay protocol above, using the pre-incubated ligand-antibody mixtures.
-
-
Interpretation: If the anti-TGF-β antibody, but not the isotype control, significantly reduces or eliminates the SMAD2/3 phosphorylation induced by your GDF15 preparation, this confirms the presence of active TGF-β contamination.[3][4]
References
- 1. TGF-β contamination of purified recombinant GDF15 | PLOS One [journals.plos.org]
- 2. TGF-β contamination of purified recombinant GDF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β contamination of purified recombinant GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qkine.com [qkine.com]
- 6. qkine.com [qkine.com]
- 7. qkine.com [qkine.com]
GDF15 sample collection and handling best practices
This guide provides researchers, scientists, and drug development professionals with best practices for GDF15 sample collection, handling, and measurement, along with troubleshooting advice to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for GDF15 measurement?
A1: Plasma is the preferred specimen type for GDF15 measurement.[1][2] However, serum, cell culture supernatants, and urine have also been used with various ELISA kits.[3][4]
Q2: Which anticoagulants are recommended for plasma collection?
A2: Lavender top (EDTA) tubes are preferred for collecting plasma samples.[1][5] Green top (sodium heparin) tubes are also acceptable.[1][2][5] Some ELISA kits have also been validated for use with citrate plasma.[4]
Q3: What is the immediate procedure after blood collection?
A3: Blood samples should be centrifuged immediately after collection to separate the plasma or serum.[1][2][5] The collected plasma/serum should then be aliquoted into a plastic vial.[1][6]
Q4: How should GDF15 samples be stored?
A4: For short-term storage, samples can be kept refrigerated.[2][6] For long-term storage, it is recommended to store aliquots at ≤ -20°C or -80°C.[3][7][8] It is crucial to avoid repeated freeze-thaw cycles as this can affect the stability of GDF15.[3][7]
Q5: Are there any specific handling precautions for GDF15 samples?
A5: Yes, it is important to avoid exposing specimens to heat or direct sunlight.[1][2][5]
Troubleshooting Guide
Q1: My GDF15 levels are unexpectedly high or low. What could be the cause?
A1: Several factors can lead to unexpected GDF15 results:
-
Pre-analytical Variables: Improper sample collection, handling, or storage can significantly impact results. Ensure that protocols for immediate centrifugation and proper storage temperatures are followed.
-
Genetic Variants: A common genetic variant, H202D, in the GDF15 gene can interfere with the measurement by certain immunoassays, leading to under-reporting of GDF15 levels.[1][9][10] Some assays are "H-specific" and do not detect the "D" variant, while "Total" GDF15 assays can detect all forms.[11]
-
Sample Quality: Grossly hemolyzed or lipemic samples should not be used, although some sources indicate they may be acceptable.[1][4][8] It's best to follow the specific instructions of your assay kit.
-
Biological Factors: GDF15 levels are known to be elevated in certain conditions such as cancer, cardiovascular disease, diabetes, and pregnancy.[1][5] Levels also increase with age.[12][13][14] The test is not recommended for infants under 3 months old due to high levels contributed by the placenta during pregnancy.[1][2][5]
Q2: I'm seeing high variability between replicate samples. What should I check?
A2: High variability can stem from:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing dilutions and adding reagents.
-
Inadequate Mixing: Mix samples gently but thoroughly after thawing and before adding them to the assay plate.
-
Plate Washing: Insufficient or inconsistent washing during an ELISA procedure can lead to high background and variability.[15]
-
Temperature Gradients: Avoid temperature differences across the microplate during incubation.
Q3: My ELISA standard curve is poor. How can I improve it?
A3: A poor standard curve can be caused by:
-
Improper Standard Reconstitution: Ensure the standard is reconstituted correctly according to the manufacturer's instructions and allowed to dissolve completely.[4]
-
Incorrect Dilutions: Carefully prepare the serial dilutions of the standard. Do not prepare dilutions directly in the assay wells.[16]
-
Reagent Issues: Check the expiration dates of all kit components and ensure they have been stored correctly.[4] Bring all reagents to room temperature before use.[3]
Data Summary Tables
Table 1: Sample Collection and Type
| Parameter | Recommendation | Acceptable Alternatives |
| Specimen Type | Plasma[1] | Serum[3][7], Cell Culture Supernates[3], Urine[3] |
| Anticoagulant | EDTA (Lavender top)[1][5] | Sodium Heparin (Green top)[1][2][5], Citrate[4] |
| Collection Tube | Lavender top (EDTA) | Green top (Sodium Heparin) |
| Submission Tube | Plastic vial[1] |
Table 2: Specimen Stability
| Temperature | Duration | Source |
| Refrigerated | Up to 90 days | [6] |
| Frozen (-20°C) | ≤1 month | [8] |
| Frozen (-80°C) | ≤2 months | [8] |
| Ambient | Up to 28 days | [6] |
Note: Stability data can vary between studies and assay manufacturers. The information provided is a general guideline. One study noted stability at room temperature for 48 hours and resistance to at least four freeze-thaw cycles.[17]
Experimental Protocols
Protocol 1: Plasma/Serum Sample Collection and Processing
-
Blood Collection: Draw blood into the appropriate collection tube (EDTA-plasma preferred).
-
Centrifugation: Immediately following collection, centrifuge the blood sample. For plasma, centrifuge for 15 minutes at 1000 x g at 4°C.[7] For serum, allow the blood to clot for 30 minutes to 2 hours at room temperature before centrifuging for 15-20 minutes at 1000 x g.[3][7]
-
Aliquoting: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.
-
Storage: Transfer the plasma/serum into clean, labeled plastic vials. For immediate analysis, store at 2-8°C. For long-term storage, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]
-
Handling: Protect samples from direct sunlight and heat at all times.[1][2]
Protocol 2: General GDF15 ELISA Procedure Outline
This is a generalized protocol. Always refer to the specific manufacturer's instructions provided with your ELISA kit.
-
Reagent Preparation: Bring all reagents, including wash buffer and samples, to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Sample Preparation: Thaw frozen samples slowly and mix gently. Centrifuge samples to remove any particulates.[4] Samples may require dilution with the provided assay buffer.[3]
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as specified in the protocol (e.g., 2 hours at room temperature).[3]
-
Wash the wells multiple times with the prepared wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., biotin-conjugated antibody) and incubate.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[4]
-
Wash the wells a final time.
-
Add the substrate solution and incubate in the dark to allow for color development.[4]
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the GDF15 concentration in the samples. Remember to multiply by the dilution factor if samples were diluted.[8]
Visualizations
Caption: Workflow for GDF15 sample collection, processing, and storage.
Caption: Troubleshooting guide for unexpected GDF15 measurement results.
Caption: Key factors known to influence circulating GDF15 levels.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Growth Differentiation Factor 15, Plasma | MLabs [mlabs.umich.edu]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Growth Differentiation Factor 15 [healthcare.uiowa.edu]
- 6. Growth Differentiation Factor 15, Plasma - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medrxiv.org [medrxiv.org]
- 11. anshlabs.com [anshlabs.com]
- 12. Elevated Plasma Growth and Differentiation Factor 15 Predicts Incident Anemia in Older Adults Aged 60 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reference ranges for GDF-15, and risk factors associated with GDF-15, in a large general population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fn-test.com [fn-test.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Plasma Growth Differentiation Factor-15 Independently Predicts All-Cause and Cardiovascular Mortality As Well As Deterioration of Kidney Function in Type 1 Diabetic Patients With Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of GDF15: A Technical Support Guide for Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in Growth Differentiation Factor 15 (GDF15) functional assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring more robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway of GDF15?
A1: GDF15, a member of the Transforming Growth Factor-β (TGF-β) superfamily, exerts its primary effects by binding to its specific receptor, the GDNF Family Receptor α-like (GFRAL).[1][2][3][4] This binding event occurs with high affinity and necessitates the presence of the coreceptor, Rearranged during Transfection (RET), a receptor tyrosine kinase.[1][2][4][5] The formation of the GDF15-GFRAL-RET complex triggers the dimerization and autophosphorylation of RET.[2][5] This activation initiates downstream intracellular signaling cascades, including the phosphorylation of ERK, AKT, and PLCγ, which collectively mediate the biological effects of GDF15, such as the regulation of appetite and metabolism.[5][6] Notably, GFRAL expression is predominantly localized to the hindbrain, suggesting a central mechanism for GDF15's metabolic actions.[1][5]
Q2: What are the common cell lines used for GDF15 functional assays?
A2: Due to the restricted expression of the GDF15 receptor, GFRAL, to hindbrain neurons, many common laboratory cell lines do not endogenously respond to GDF15.[1][5] Therefore, functional assays often require the use of engineered cell lines that stably or transiently express both GFRAL and its coreceptor, RET. For example, HEK293 cells can be engineered to express these components to study GDF15-mediated signaling events like RET, ERK, or AKT phosphorylation. Additionally, some studies may utilize neuronal cell lines derived from the hindbrain that endogenously express the necessary receptor machinery. For in vivo studies or more complex cellular models, researchers might use cell lines like the mouse colorectal carcinoma cell line CT26, which can be engineered to express human GDF15 to study its effects in a tumor context.[7]
Q3: My recombinant GDF15 is showing activity in GFRAL-negative cells. What could be the cause?
Q4: I am observing inconsistent results in my GDF15 ELISA. What are the potential reasons?
A4: Inconsistent ELISA results can stem from several factors. One significant issue is the presence of a common single nucleotide polymorphism (SNP) in the human GDF15 gene, which results in an amino acid change from histidine to aspartic acid at position 202 (H202D).[9][10] Some widely used ELISA kits may not detect the "D" variant of GDF15, leading to an underestimation of total GDF15 levels in samples from individuals carrying this variant.[10] When possible, use an ELISA kit that has been validated to detect all common GDF15 variants equally.[9] Other potential causes for inconsistency include improper sample handling (e.g., repeated freeze-thaw cycles), the presence of interfering substances in the sample matrix, and variability in the assay procedure.[11][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low signal in a cell-based phosphorylation assay (pRET, pERK, pAKT) upon GDF15 stimulation. | 1. Cell line lacks GFRAL and/or RET expression: The primary receptor and coreceptor for GDF15 are not present.[1][5] 2. Inactive recombinant GDF15: The protein may have lost its biological activity due to improper storage or handling. 3. Suboptimal assay conditions: Incubation times, cell density, or reagent concentrations may not be optimal. | 1. Verify Receptor Expression: Confirm GFRAL and RET expression in your cell line using qPCR or Western blot. If negative, use a cell line engineered to express both. 2. Test GDF15 Activity: Use a positive control cell line known to respond to GDF15. Purchase new, validated recombinant GDF15 if necessary. 3. Optimize Assay: Perform a time-course and dose-response experiment to determine the optimal stimulation conditions. |
| High background signal in a cell-based phosphorylation assay. | 1. High basal signaling: The cell line may have high endogenous kinase activity. 2. Serum components: Factors in the cell culture serum may be activating the signaling pathway. | 1. Serum Starvation: Serum-starve the cells for several hours before GDF15 stimulation to reduce basal signaling. 2. Use of Inhibitors: Consider a pre-treatment with a relevant kinase inhibitor to reduce background, followed by a washout before GDF15 stimulation. |
| Conflicting in vitro and in vivo results regarding GDF15's role in cancer. | 1. GFRAL-independent effects: In vitro, high concentrations of GDF15 may elicit off-target effects or signal through other low-affinity receptors not present in the primary in vivo context.[5][8] 2. Tumor microenvironment: The in vivo tumor microenvironment is complex and contains various cell types and factors that can modulate GDF15's function, which is not recapitulated in a simple in vitro culture.[8] 3. Contaminated Recombinant GDF15: As mentioned in the FAQs, TGF-β contamination can lead to misleading pro-tumorigenic effects in vitro.[5][8] | 1. Confirm GFRAL-dependence: Use GFRAL knockout cells or blocking antibodies to verify that the observed in vitro effects are GFRAL-mediated. 2. Utilize Co-culture Models: Employ more complex in vitro models, such as co-cultures with immune cells or fibroblasts, to better mimic the tumor microenvironment. 3. Purity Check: Ensure the purity of your recombinant GDF15 and consider using multiple sources for validation. |
| Variability in animal body weight and food intake studies. | 1. Acclimatization: Insufficient acclimatization of animals to housing and handling can lead to stress-induced changes in feeding behavior. 2. Route and frequency of administration: The method and timing of GDF15 delivery can impact its pharmacokinetic and pharmacodynamic profile. 3. Animal strain and age: Different rodent strains and ages can exhibit varied responses to GDF15. | 1. Proper Acclimatization: Allow for an adequate acclimatization period before the start of the experiment. 2. Standardize Administration: Maintain a consistent route (e.g., intraperitoneal, subcutaneous) and time of day for GDF15 administration. 3. Consistent Animal Models: Use animals of the same strain, sex, and age range for all experimental groups. |
Experimental Protocols
Key Experiment 1: GDF15-Induced RET Phosphorylation in Engineered HEK293 Cells
Objective: To determine the bioactivity of a GDF15 sample by measuring the phosphorylation of its coreceptor, RET.
Methodology:
-
Cell Culture: Culture HEK293 cells stably co-expressing human GFRAL and human RET in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
GDF15 Stimulation: Prepare serial dilutions of the GDF15 test sample and a positive control in serum-free DMEM. Aspirate the starvation medium and add the GDF15 dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., p-Tyr1062) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total RET and a loading control (e.g., GAPDH or β-actin).
-
Key Experiment 2: GDF15 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of GDF15 in biological samples such as serum, plasma, or cell culture supernatant.
Methodology:
-
Kit Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare wash buffers and other reagents as per the manufacturer's instructions for a human GDF15 ELISA kit.[11][12][13]
-
Standard Curve Preparation: Prepare a serial dilution of the GDF15 standard to create a standard curve.
-
Sample Preparation: Dilute the biological samples in the assay diluent provided with the kit. A typical starting dilution for serum or plasma is 1:10 to 1:40, but this may need to be optimized.[11][14]
-
Assay Procedure (Sandwich ELISA):
-
Add 100 µL of standards and diluted samples to the appropriate wells of the GDF15 antibody-coated plate.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at 37°C or room temperature).[12]
-
Aspirate the liquid from each well and wash the plate multiple times with the wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add 100 µL of Streptavidin-HRP to each well and incubate.
-
Wash the plate for the final time.
-
Add 90-100 µL of TMB substrate to each well and incubate in the dark until a color develops.[12]
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of GDF15 in the samples by interpolating their absorbance values on the standard curve. Remember to multiply the result by the sample dilution factor.[11]
-
Visualizations
Caption: Canonical GDF15-GFRAL-RET signaling pathway.
Caption: General workflow for a GDF15 cell-based functional assay.
Caption: Troubleshooting flowchart for unexpected GDF15 assay results.
References
- 1. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic effects of GDF15 are mediated by the orphan receptor GFRAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 7. CT26-GDF15-Cell-Line - Kyinno Bio [kyinno.com]
- 8. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anshlabs.com [anshlabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: GDF15 Gene Expression Analysis
Welcome to the technical support center for Growth Differentiation Factor 15 (GDF15) gene expression analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the normalization of GDF15 expression data.
Frequently Asked Questions (FAQs)
FAQ 1: Why is normalization of GDF15 expression data so critical?
GDF15 expression is highly dynamic and inducible by a wide range of stimuli, including cellular stress, inflammation, tissue injury, and various pharmacological agents.[1][2][3][4] This high degree of regulation means that its expression can be easily influenced by experimental conditions, making robust normalization essential to distinguish true biological changes from technical variability or artifacts. Without proper normalization, results can be unreliable and misleading.[5][6][7]
FAQ 2: What are the most common methods for normalizing gene expression data?
For quantitative real-time PCR (qPCR), the most common method is normalization against one or more stable reference (or "housekeeping") genes.[6][7] For RNA-Sequencing (RNA-Seq) data, normalization methods are more complex and account for sequencing depth and gene length. Common methods include Counts Per Million (CPM), Transcripts Per Kilobase Million (TPM), and methods implemented in packages like DESeq2 and edgeR.[8][9]
FAQ 3: Can I use a single reference gene like GAPDH or ACTB for my GDF15 qPCR experiments?
Using a single reference gene is strongly discouraged, especially for a highly regulated gene like GDF15.[5] The expression of commonly used housekeeping genes like GAPDH and β-actin can vary significantly under different experimental conditions and in cancerous tissues.[5][10][11] It is critical to validate a panel of candidate reference genes for your specific experimental model and conditions to identify the most stable ones.[5][12] The use of the geometric mean of multiple stable reference genes is recommended for more accurate and reliable normalization.[13][14]
Troubleshooting Guides
Issue 1: High variability in GDF15 expression across technical replicates in qPCR.
High variability between technical replicates is often a sign of technical issues in the experimental workflow.
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Errors | Inconsistent volumes of template, primers, or master mix can lead to significant Cq value variations.[15] Use calibrated pipettes and consider using a master mix to minimize well-to-well differences. An automated liquid handling system can improve reproducibility.[15] |
| Poor RNA/cDNA Quality | RNA degradation or the presence of inhibitors from the extraction process can inhibit the PCR reaction. Assess RNA integrity (e.g., using RIN/RQN values) and purity (A260/280 and A260/230 ratios). Ensure efficient and consistent reverse transcription across all samples.[15][16] |
| Suboptimal Primer/Probe Design | Primers that form dimers or bind non-specifically will result in inconsistent amplification.[15] Verify primer specificity using melt curve analysis and ensure amplification efficiency is between 90-110%. If necessary, redesign primers.[16][17] |
| Low Target Abundance | If GDF15 expression is very low in your samples, stochastic effects during amplification can increase variability. Increase the amount of cDNA template per reaction if possible, or consider a pre-amplification step.[16] |
Logical Workflow: Troubleshooting High Replicate Variability
Caption: A troubleshooting flowchart for addressing high variability in qPCR technical replicates.
Issue 2: My chosen reference gene(s) appear to be affected by my experimental treatment.
Solution: Reference Gene Validation
You must empirically determine the most stable reference genes for your specific experimental context.
Experimental Protocol: Reference Gene Stability Validation using geNorm/NormFinder
-
Select Candidate Genes: Choose 8-12 candidate reference genes from literature with diverse biological functions. Common candidates include GAPDH, ACTB, B2M, TBP, UBC, HPRT1, RPL13A, YWHAZ.
-
Prepare Samples: Create a cDNA pool from a representative set of your samples (including all treatment and control groups).
-
Perform qPCR: Run qPCR for all candidate reference genes on all individual samples.
-
Analyze Stability: Use algorithms like geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes across all your samples.[6][14][18] These tools provide a stability value (M-value for geNorm, Stability Value for NormFinder) to rank the genes.[6][7]
-
Select Optimal Genes: Choose the 2-3 genes with the highest stability (lowest M-value or stability value).[19]
-
Determine Optimal Number: Use the pairwise variation (V-value) analysis in geNorm to determine the optimal number of reference genes to use for normalization. A V-value below 0.15 indicates that adding another gene will not significantly improve normalization stability.[12][20]
Table 1: Example Reference Gene Stability Ranking in Cancer Cell Lines
| Gene Symbol | Function | geNorm M-value (Lower is more stable) | NormFinder Stability Value (Lower is more stable) |
| HMBS | Heme biosynthesis | 0.25 | 0.12 |
| TBP | Transcription initiation | 0.28 | 0.15 |
| UBC | Ubiquitination | 0.31 | 0.19 |
| GAPDH | Glycolysis | 0.45 | 0.28 |
| B2M | MHC class I presentation | 0.52 | 0.35 |
| ACTB | Cytoskeleton | 0.68 | 0.41 |
Note: These values are illustrative. Actual stability is highly dependent on the specific cells, tissues, and treatments used.[5][6]
Experimental Workflow: Reference Gene Validation
Caption: Workflow for the selection and validation of stable reference genes for qPCR.
Issue 3: Choosing a normalization strategy for GDF15 RNA-Seq data.
RNA-Seq normalization is crucial for correcting biases in sequencing depth, gene length, and RNA composition between samples.[8][21]
Strategies & Considerations:
| Normalization Method | Description | Best For | Key Consideration |
| TPM (Transcripts Per Kilobase Million) | Normalizes for both gene length and sequencing depth. Sum of all TPMs in each sample are the same. | Comparing gene expression levels within a sample and for visualization. | Not ideal for differential expression analysis as the total RNA population affects relative levels. |
| TMM (Trimmed Mean of M-values) | Implemented in the edgeR package. Calculates scaling factors based on the assumption that most genes are not differentially expressed.[9][22] | Differential Expression Analysis (DEA) between samples. | Can be biased if a large proportion of genes are up- or down-regulated globally. |
| DESeq2 Median of Ratios | Implemented in the DESeq2 package. Similar to TMM, it computes scaling factors to account for library size differences.[9] | Differential Expression Analysis (DEA), especially with variable library sizes and compositions. | Robust and generally recommended for most standard DEA workflows. |
| RUV (Remove Unwanted Variation) | Uses factor analysis on control genes or residuals to identify and remove sources of technical noise and batch effects. | Datasets with known or suspected batch effects or other hidden confounding variables. | Requires a set of reliable negative control genes that are known not to be affected by the biological variables of interest. |
Recommendation: For differential expression analysis of GDF15, use dedicated tools like DESeq2 or edgeR , which incorporate robust between-sample normalization methods (Median of Ratios or TMM, respectively).[9][22] For visualization or comparing GDF15's relative expression to other genes within a sample, TPM is appropriate.
References
- 1. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 5. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pluto.bio [pluto.bio]
- 9. RSeqNorm | RNA-seq Normalization | QBRC | UT Southwestern Medical Center [lce.biohpc.swmed.edu]
- 10. Housekeeping genes in cancer: normalization of array data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Validation of Reference Genes for RT-qPCR Studies of Gene Expression in Preharvest and Postharvest Longan Fruits under Different Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. youtube.com [youtube.com]
- 15. dispendix.com [dispendix.com]
- 16. pcrbio.com [pcrbio.com]
- 17. Selection and Validation of Reference Genes for Gene Expression Studies in Euonymus japonicus Based on RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of reliable reference genes for the normalization of RT-qPCR in chicken gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Robust RT-qPCR Data Normalization: Validation and Selection of Internal Reference Genes during Post-Experimental Data Analysis | PLOS One [journals.plos.org]
- 21. Selecting between-sample RNA-Seq normalization methods from the perspective of their assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Impact of Normalization Methods on RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GDF15: A Comparative Guide to its Validation as a Prognostic Biomarker in Cancer
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-beta (TGF-β) superfamily, has emerged as a significant prognostic biomarker in a variety of cancers. Elevated levels of circulating GDF15 have been consistently associated with poor clinical outcomes, including reduced overall survival, increased metastasis, and resistance to therapy. This guide provides a comprehensive comparison of the prognostic performance of GDF15 across different cancer types, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Prognostic and Diagnostic Performance of GDF15
The utility of GDF15 as a biomarker is underscored by its performance in distinguishing cancer patients from healthy individuals and in predicting patient outcomes. The following tables summarize key quantitative data from meta-analyses and large cohort studies.
Prognostic Value of GDF15 in Various Cancers (Overall Survival)
| Cancer Type | Number of Patients/Studies | Hazard Ratio (HR) [95% CI] | Key Findings |
| Colorectal Cancer | Meta-analysis | 2.09 [1.47–2.96] | Higher GDF15 expression is significantly associated with poorer overall survival.[1] |
| Lung Cancer | Meta-analysis | Odds Ratio for 3-year OS: 4.05 [1.92-8.51] | Elevated GDF15 levels are strongly linked to decreased 3-year overall survival.[2] |
| Gastric Cancer | 178 | GDF15 expression is an independent predictor of reduced overall survival (p = 0.048 in multivariate analysis).[3] | High GDF15 expression correlates with clinicopathological features such as invasion depth and nodal involvement.[3] |
| Prostate Cancer | 91 | Increased ratio of GDF15 in tumor vs. adjacent benign tissue is associated with a higher risk of biochemical recurrence (HR: 3.74 [1.27-10.99]).[4] | While GDF15 expression alone was not associated with biochemical recurrence, the differential expression between cancerous and benign tissue showed significant prognostic value.[1][5] |
| Breast Cancer | 555 (total cohort) | In a cohort of treatment-naïve cancer patients, the highest crude hazard ratios for GDF15 were observed in breast cancer patients.[6] | Elevated GDF15 is associated with poor prognosis in solid tumors, including breast cancer.[6] |
| Pancreatic Cancer | Retrospective Cohort | High GDF15 levels are significantly linked to unfavorable clinical outcomes. | GDF15 is markedly overexpressed in pancreatic ductal adenocarcinoma tissues compared to adjacent normal pancreas.[7][8][9] |
Diagnostic Accuracy of GDF15 in Cancer
| Cancer Type | Number of Patients/Studies | Sensitivity [95% CI] | Specificity [95% CI] | Area Under the Curve (AUC) [95% CI] |
| Colorectal Cancer | 4 studies (1104 participants) | 58.9% [55.0–62.8] | 92.08% [89.2–94.4] | 0.816 [0.792–0.838][1] |
| Lung Cancer | 9 studies (1296 patients, 1182 controls) | 80% [71-87] | 92% [85-96] | 0.93 [0.90-0.95][10][11][12] |
| Gastric Cancer | TCGA and GEO datasets (754 tumor, 263 normal tissues) | 69% [58-79] | 90% [84-93] | 0.90 [0.87-0.93][13] |
GDF15 Signaling Pathways in Cancer
GDF15 exerts its pro-tumorigenic effects through the activation of several key signaling pathways, which are primarily initiated by its binding to the glial cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL) or through the transforming growth factor-beta (TGF-β) receptor.
Experimental Protocols
Accurate and reproducible measurement of GDF15 is critical for its validation as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) for quantification in bodily fluids and Immunohistochemistry (IHC) for assessing expression in tissue.
GDF15 Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Human Serum
This protocol provides a general framework for a sandwich ELISA. Specific details may vary based on the commercial kit used.
Materials:
-
GDF15 ELISA Kit (including pre-coated microplate, detection antibody, standards, and buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Samples can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the pre-coated microplate. b. Incubate as per the kit's instructions (typically 1-2 hours at 37°C or room temperature).[10][11][12] c. Aspirate and wash the wells multiple times with the provided wash buffer. d. Add the biotin-conjugated detection antibody to each well and incubate. e. Aspirate and wash the wells. f. Add Streptavidin-HRP conjugate to each well and incubate. g. Aspirate and wash the wells. h. Add the TMB substrate solution to each well, leading to a color change proportional to the amount of GDF15 present. i. Stop the reaction by adding the stop solution. j. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of GDF15 in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance.
GDF15 Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the key steps for staining GDF15 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking buffer (e.g., serum from the secondary antibody host species)
-
Primary antibody against GDF15
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.[14]
-
Antigen Retrieval: To unmask the antigenic epitope, incubate the slides in antigen retrieval solution at 95-100°C for a specified time (e.g., 10-20 minutes).[14]
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[14]
-
Blocking: Apply a blocking buffer to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-GDF15 antibody at the optimal dilution, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Wash the slides and apply the biotinylated secondary antibody. b. After another wash, apply the Streptavidin-HRP conjugate. c. Incubate with DAB substrate until the desired brown color intensity is reached.[15]
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then mount a coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of GDF15 staining.
References
- 1. The interplay of growth differentiation factor 15 (GDF15) expression and M2 macrophages during prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The interplay of growth differentiation factor 15 (GDF15) expression and M2 macrophages during prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDF‐15 in solid vs non‐solid treatment‐naïve malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. bioengineer.org [bioengineer.org]
- 9. Unveiling GDF15 as a promising biomarker for predicting survival in pancreatic ductal carcinoma: a retrospective research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Utility of GDF‐15 as a diagnostic biomarker in gastric cancer: an investigation combining GEO, TCGA and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. youtube.com [youtube.com]
GDF15 vs. FGF21: A Comparative Guide for Metabolic Syndrome Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, poses a significant global health challenge. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21) have garnered considerable attention. This guide provides a comprehensive comparison of GDF15 and FGF21 as biomarkers for metabolic syndrome, supported by experimental data and detailed methodologies.
At a Glance: GDF15 vs. FGF21
| Feature | GDF15 (Growth Differentiation Factor 15) | FGF21 (Fibroblast Growth Factor 21) |
| Primary Induction | Cellular stress, inflammation, tissue injury.[1][2] | Primarily induced by metabolic stress, such as fasting and ketogenic diets.[3] |
| Primary Site of Production | Various tissues including liver, adipose tissue, and macrophages.[4] | Primarily liver, but also adipose tissue and skeletal muscle.[3][5] |
| Core Receptor | GFRAL (Glial cell-derived neurotrophic factor family receptor alpha-like).[4] | β-Klotho as an obligate co-receptor for FGF receptors (FGFRs). |
| Primary Signaling Pathway | GFRAL-RET signaling cascade in the hindbrain.[4] | FGFR/β-Klotho complex activating downstream pathways like MAPK/ERK and PI3K/AKT. |
| Association with MetS | Positively correlated with the number of metabolic syndrome components.[6] | Positively and independently associated with metabolic syndrome.[7] |
Quantitative Comparison of GDF15 and FGF21 in Metabolic Syndrome
The following tables summarize quantitative data from clinical studies, highlighting the circulating levels of GDF15 and FGF21 in individuals with and without metabolic syndrome (MetS) and their correlation with its components.
Table 1: Circulating Levels in Metabolic Syndrome vs. Healthy Controls
| Biomarker | Population | MetS Group (mean ± SD or median [IQR]) | Healthy Control Group (mean ± SD or median [IQR]) | Fold Change | p-value | Reference |
| GDF15 | Older adults | 1227 pg/mL[8] | 1088 pg/mL[9][10] | ~1.13 | <0.05 | [11] |
| GDF15 | Type 2 Diabetes Patients | 1204 ng/L (prevalent T2D) | 784 ng/L | ~1.54 | <0.001 | [12] |
| FGF21 | Chinese subjects | 336.1 ng/L [199.5–540.6] | 179.4 ng/L [95.5–311.7] | ~1.87 | <0.001 | [7] |
| FGF21 | Metabolically unhealthy vs. healthy obese | 457 ± 378 pg/mL | 211 ± 123 pg/mL | ~2.17 | <0.05 |
Table 2: Correlation with Individual Components of Metabolic Syndrome
| Biomarker | MetS Component | Correlation | Significance | Reference |
| GDF15 | Waist Circumference | Positive | Significant | [6] |
| Triglycerides | Positive (modest) | Not always significant | [4][6] | |
| HDL Cholesterol | Negative | Significant | [4] | |
| Blood Pressure | Weak/Inconsistent | Not always significant | [6] | |
| Fasting Glucose | Positive | Significant | [6] | |
| FGF21 | Waist Circumference | Positive | Significant | [7] |
| Triglycerides | Positive | Significant | [7] | |
| HDL Cholesterol | Negative | Significant | [7] | |
| Blood Pressure | Positive | Significant | [7] | |
| Fasting Glucose/Insulin | Positive | Significant | [3][7] |
Signaling Pathways
The distinct signaling mechanisms of GDF15 and FGF21 underscore their different physiological roles.
GDF15 Signaling Pathway.
GDF15, a stress-responsive cytokine, is upregulated by various cellular stressors.[1] It exerts its primary effects by binding to the GFRAL receptor, which forms a complex with the co-receptor RET in the area postrema and nucleus of the solitary tract of the hindbrain.[4] This engagement leads to reduced appetite and body weight.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast growth factor 21 in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of growth differentiation factor 15 in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic syndrome and Growth Differentiation Factor 15 in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Integrated analyses of growth differentiation factor-15 concentration and cardiometabolic diseases in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated analyses of growth differentiation factor-15 concentration and cardiometabolic diseases in humans | eLife [elifesciences.org]
- 10. Fibroblast growth factor 21 is elevated in metabolically unhealthy obesity and affects lipid deposition, adipogenesis, and adipokine secretion of human abdominal subcutaneous adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive definition for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Prognostic value of GDF15 compared to established cardiac markers
An In-depth Comparison with Established Cardiac Markers
Growth differentiation factor 15 (GDF15), a stress-responsive cytokine, is emerging as a potent prognostic biomarker in cardiovascular disease. This guide provides a comprehensive comparison of GDF15 against established cardiac markers such as high-sensitivity cardiac troponin T (hs-cTnT), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and high-sensitivity C-reactive protein (hs-CRP), offering researchers, scientists, and drug development professionals a detailed overview of its prognostic capabilities, supported by experimental data and methodologies.
Prognostic Performance Across Cardiovascular Conditions
Recent studies have consistently demonstrated that GDF15 provides significant prognostic information for various cardiovascular events, often independent of and incremental to traditional biomarkers.
Acute Coronary Syndrome (ACS): In patients with ACS, elevated GDF15 levels are strongly associated with an increased risk of long-term all-cause death and major adverse cardiovascular events (MACE).[1] A study involving 358 ACS patients found that GDF15 concentrations greater than 1800 ng/L were independently associated with all-cause death (Hazard Ratio [HR] 4.09) and MACE (HR 2.48).[1] The addition of GDF15 to a clinical model significantly improved the risk prediction for all-cause death.[1] Furthermore, a meta-analysis has confirmed that high plasma GDF15 levels are associated with an increased risk of mortality and recurrent myocardial infarction (MI) in ACS patients.[2] Some research suggests GDF15's prognostic value for MI and stroke is more significant in patients stabilized after recent ACS rather than during the acute phase.[3]
Chronic Heart Failure (CHF): In the context of chronic heart failure, GDF15 has proven to be a powerful predictor of adverse outcomes.[4] One study reported that in multivariate analysis, only left ventricular ejection fraction (LVEF) and GDF15 emerged as independent predictors of 12-month mortality in CHF patients.[4] Another study in patients with advanced chronic heart failure found GDF15 to be an independent prognostic marker for long-term mortality, incremental to NT-proBNP.[5] In fact, GDF15 was identified as a more potent predictor of mortality than NT-proBNP in this high-risk population.[5][6] A meta-analysis of 6,244 CHF patients showed a 6% increased risk of all-cause mortality for every 1-unit increase in the natural logarithm of baseline GDF15 concentration.[7]
Coronary Artery Disease (CAD): For patients with stable coronary artery disease, elevated GDF15 levels are independently associated with an increased risk of MACE and all-cause death.[8] A meta-analysis including 49,443 CAD patients demonstrated that the highest GDF15 concentrations were significantly associated with an increased risk of all-cause death (HR 2.24), cardiovascular death (HR 2.00), and MI (HR 1.42) after adjusting for clinical characteristics and other prognostic biomarkers.[9]
Comparative Data on Prognostic Value
The following tables summarize the quantitative data from key studies, comparing the prognostic performance of GDF15 with established cardiac markers.
Table 1: Prognostic Value of GDF15 in Acute Coronary Syndrome (ACS)
| Study/Cohort | Patient Population | Endpoint | Marker(s) Compared | Key Findings (Hazard Ratio/C-index) | Citation |
| L. Maristany et al. (2021) | 358 ACS patients | All-Cause Death | GDF15 vs. Clinical Model | GDF15 >1800 ng/L: HR 4.09. Addition of GDF15 to clinical model increased AUC from 0.823 to 0.876. | [1] |
| GUSTO-IV (2007) | 2081 NSTE-ACS patients | 1-Year Mortality | GDF15, NT-proBNP, hs-cTnT, hs-CRP | GDF15 (AUC 0.757) was a strong predictor, adding prognostic information to other markers. | [10] |
| BIOMArCS Cohort | 844 post-ACS patients | CV Mortality & Recurrent ACS | GDF15, hs-cTnT, NT-proBNP, hs-CRP | Longitudinally measured GDF15 (HR 1.81) and hs-cTnT (HR 1.61) were independent predictors. | [11] |
Table 2: Prognostic Value of GDF15 in Chronic Heart Failure (CHF)
| Study/Cohort | Patient Population | Endpoint | Marker(s) Compared | Key Findings (Hazard Ratio/C-index) | Citation |
| Kempf et al. (2007) | 235 CHF patients | 12-Month Mortality | GDF15 vs. NT-proBNP, LVEF, etc. | GDF15 was an independent predictor (P=0.003), along with LVEF. | [4] |
| van der Velde et al. (2013) | 209 advanced CHF patients | All-Cause Mortality | GDF15, NT-proBNP, hs-CRP, hs-TnT, Gal-3 | GDF15 (AUC 0.78) was the most predictive marker, stronger than NT-proBNP (AUC 0.63). | [5] |
| Meta-Analysis (2020) | 6,244 CHF patients | All-Cause Mortality | GDF15 | Per 1 LnU increase in GDF15: HR 1.06. | [7] |
| TRIUMPH Cohort | 496 acute HF patients | All-Cause Mortality & HF Rehospitalization | GDF15, NT-proBNP, ST2, Gal-3, cTnI | NT-proBNP was the strongest predictor, followed by GDF15 and ST2. | [12] |
Table 3: Prognostic Value of GDF15 in Coronary Artery Disease (CAD)
| Study/Cohort | Patient Population | Endpoint | Marker(s) Compared | Key Findings (Hazard Ratio/C-index) | Citation |
| Zhao et al. (2021) | 3654 CAD patients | MACE & All-Cause Death | GDF15 vs. Clinical Model | GDF15 >1800 ng/L was independently associated with MACE (HR 1.74) and all-cause death (HR 2.04). | [8] |
| Meta-Analysis (2020) | 49,443 CAD patients | All-Cause Death, CV Death, MI | GDF15 vs. hs-TnT, cystatin C, hs-CRP, NT-proBNP | Highest GDF15 levels independently predicted all-cause death (HR 2.24), CV death (HR 2.00), and MI (HR 1.42). | [9] |
Experimental Protocols
A summary of the methodologies from key cited studies is provided below to facilitate the interpretation and replication of findings.
Study: L. Maristany et al. (2021) - Long-term prognostic value of GDF-15 in acute coronary syndromes
-
Study Design: Prospective cohort study.
-
Patient Cohort: 358 patients with Acute Coronary Syndromes (ACS) who underwent coronary angiography.
-
Biomarker Measurement: Plasma GDF15 was measured.
-
Statistical Analysis: A clinical model including GRACE score, left ventricular ejection fraction <40%, prior myocardial infarction, and age was used. The incremental prognostic value of GDF15 was assessed for all-cause death. Net reclassification improvement and integrated discrimination improvement were also calculated. A multivariate competing risk model was used to assess the association between GDF15 and the incidence of heart failure and myocardial infarction.
Study: GUSTO-IV Non–ST-Elevation Acute Coronary Syndrome trial
-
Study Design: Analysis of blood samples from a prospective, randomized, multicenter clinical trial.
-
Patient Cohort: 2081 patients with non–ST-elevation acute coronary syndrome (NSTE-ACS).
-
Biomarker Measurement: GDF15 levels were determined by an immunoradiometric assay. NT-proBNP, troponin T, and C-reactive protein were also measured.
-
Statistical Analysis: Patients were categorized into tertiles based on GDF15 levels. Cox regression analysis was used to identify independent predictors of 1-year mortality. Receiver operating characteristic (ROC) curve analysis was performed to assess the prognostic accuracy of GDF15.
Study: van der Velde et al. (2013) - Incremental Prognostic Power of Novel Biomarkers in Advanced Chronic Heart Failure
-
Study Design: Prospective observational cohort study.
-
Patient Cohort: 209 patients with advanced chronic heart failure (97% NYHA class III).
-
Biomarker Measurement: Circulating concentrations of NT-proBNP, GDF15, hs-CRP, galectin-3, and hs-TnT were measured.
-
Statistical Analysis: The primary endpoint was all-cause long-term mortality. The prognostic value of each biomarker was assessed using univariate and multivariate Cox proportional hazard regression models. The area under the curve (AUC) was calculated for each marker, and the incremental value to NT-proBNP was determined using the integrated discrimination improvement (IDI) and net reclassification improvement (NRI).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for evaluating the prognostic utility of GDF15 and its relationship with cardiovascular disease.
Caption: Workflow for evaluating the prognostic value of GDF15.
Caption: GDF15 in the context of cardiovascular pathophysiology.
References
- 1. Long-term prognostic value of growth differentiation factor-15 in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth differentiation factor–15 predicts the prognoses of patients with acute coronary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ole.uff.br [ole.uff.br]
- 6. researchgate.net [researchgate.net]
- 7. A Meta-Analysis of Growth Differentiation Factor-15 and Prognosis in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth differentiation factor-15 is associated with cardiovascular outcomes in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value of growth differentiation factor-15 in patients with coronary artery disease: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Multimarker Analysis of Serially Measured GDF-15, NT-proBNP, ST2, GAL-3, cTnI, Creatinine, and Prognosis in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDF15 Inhibitors and Activators in In Vitro Settings
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine, has emerged as a critical regulator in a spectrum of physiological and pathological processes, including metabolism, inflammation, and oncology. Its dual role as both a potential therapeutic agent and a target for inhibition has led to the development of various modulators. This guide provides an objective comparison of the in vitro effects of GDF15 inhibitors and activators, supported by experimental data and detailed protocols to aid in research and development.
GDF15 Signaling Pathways
GDF15 primarily signals through the GDNF family receptor α-like (GFRAL), which forms a complex with the co-receptor RET tyrosine kinase, predominantly in the hindbrain. This interaction activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central to GDF15's effects on appetite and body weight regulation. However, in peripheral tissues and in certain cancer contexts, GDF15 can also signal through GFRAL-independent pathways, reportedly interacting with TGF-β receptors and activating SMAD pathways, or with the ErbB2 receptor to modulate PI3K/AKT and MAPK signaling.
Comparative In Vitro Effects: Inhibitors vs. Activators
The in vitro modulation of GDF15 activity is primarily achieved through two classes of molecules: inhibitors, which block GDF15 signaling, and activators, which enhance or mimic its effects.
GDF15 Inhibitors
GDF15 inhibitors are predominantly neutralizing monoclonal antibodies that target GDF15 directly, preventing its interaction with its receptors. Small molecules are also in development. These inhibitors are being investigated for conditions associated with pathologically high levels of GDF15, such as cancer cachexia.
| Inhibitor | Type | Mechanism of Action | In Vitro Model | Key In Vitro Effects | Reference |
| Ponsegromab | Monoclonal Antibody | Neutralizes GDF15, blocking its interaction with GFRAL. | HEK293 SRE-luc2-cRET-GFRAL reporter system | - Binds to GDF15 with an EC50 of 0.1095 µg/mL.- Blocks GDF15-GFRAL interaction with an IC50 of 0.5037 µg/mL.- Inhibits GDF15-stimulated GFRAL signaling. | |
| KY-NAb-GDF15 | Monoclonal Antibody | Neutralizes GDF15, blocking its interaction with GFRAL. | HEK293 SRE-luc2-cRET-GFRAL reporter system | - Binds to GDF15 with an EC50 of 0.05080 µg/mL.- Blocks GDF15-GFRAL interaction with an IC50 of 0.2525 µg/mL.- More efficient inhibition of GDF15-stimulated GFRAL signaling compared to Ponsegromab. | |
| mAB2 | Monoclonal Antibody | High-affinity binding to human and mouse GDF15. | GFRAL/RET signaling assay | - Binds to human GDF15 with a KD of <10 pM.- Binds to mouse GDF15 with a KD of 11.8 pM.- Reverses GDF15-induced anorexia in vitro. | |
| shRNA against GDF15 | Gene Silencing | Reduces GDF15 expression. | Gastric cancer cell lines (SNU-216, HGC-27) | - Reduced cell proliferation, migration, and invasion.- Inhibited colony formation. | |
| D,L-Sulforaphane | Small Molecule | May reduce GDF15 expression by modulating oxidative stress and inflammation. | Not specified | - Potential to reduce GDF15 expression. |
GDF15 Activators
GDF15 activators aim to harness the therapeutic benefits of GDF15, such as appetite suppression for the treatment of obesity. These include small molecules that induce endogenous GDF15 expression and GDF15 analogues or modulators that directly activate the GFRAL receptor.
| Activator | Type | Mechanism of Action | In Vitro Model | Key In Vitro Effects | Reference |
| Metformin | Small Molecule | Increases GDF15 mRNA levels via AMPK activation. | Human Huh-7 hepatic cells | - Increases GDF15 mRNA levels. | |
| Compound 21 | Small Molecule | AMPK activator; increases GDF15 mRNA and protein levels. | Human Huh-7 hepatic cells | - Higher increase in GDF15 mRNA levels compared to metformin.- Significantly increases GDF15 protein levels. | |
| JNJ-9090 | Small Molecule Modulator | Activates the GFRAL receptor. | Not specified | - Promotes thermogenesis and lipolysis. | |
| Recombinant GDF15 | Protein | Mimics endogenous GDF15, activating GFRAL. | Human and mouse platelets | - Reduced platelet aggregation.- Decreased binding to fibrinogen in flow chamber assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize GDF15 inhibitors and activators.
GDF15-GFRAL Interaction Blocking Assay (ELISA)
This assay is used to quantify the ability of an inhibitor to block the binding of GDF15 to its receptor, GFRAL.
Workflow:
Methodology:
-
Coating: 96-well plates are coated with recombinant human GFRAL protein overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Incubation: Recombinant human GDF15 is pre-incubated with serial dilutions of the test inhibitor (e.g., monoclonal antibody) for 1 hour. The mixture is then added to the GFRAL-coated wells and incubated for 2 hours.
-
Detection: After washing, a biotinylated anti-human GDF15 antibody is added and incubated for 1 hour.
-
Signal Generation: Following another wash, Streptavidin-HRP is added and incubated for 30 minutes. After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with acid.
-
Analysis: The optical density is measured at 450 nm. The IC50 value is calculated from the dose-response curve.
GFRAL Signaling Reporter Assay
This cell-based assay measures the activation of downstream signaling pathways upon GDF15 stimulation and its inhibition by a test compound.
Methodology:
-
Cell Line: HEK293 cells are engineered to stably express GFRAL, RET, and a serum response element (SRE)-luciferase reporter construct.
-
Treatment: Cells are seeded in 96-well plates. The following day, they are treated with a constant concentration of GDF15 in the presence of varying concentrations of the GDF15 inhibitor.
-
Incubation: Cells are incubated for 6 hours to allow for GDF15-mediated signaling and subsequent luciferase expression.
-
Lysis and Reading: A luciferase substrate is added to the cells, and luminescence is measured using a luminometer.
-
Analysis: The EC50 of GDF15 and the IC50 of the inhibitor are determined from the respective dose-response curves.
GDF15 mRNA Expression Analysis (RT-qPCR)
This protocol is used to quantify the effect of GDF15 activators on the gene expression of GDF15 in a relevant cell line.
Workflow:
Methodology:
-
Cell Culture and Treatment: Human hepatic cells (e.g., Huh-7) are cultured to ~80% confluency and then treated with the GDF15 activator (e.g., metformin, Compound 21) at various concentrations for a specified time (e.g., 24 hours).
-
RNA Isolation: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using GDF15-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of GDF15 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
The in vitro study of GDF15 inhibitors and activators reveals a diverse range of molecular tools to probe and modulate GDF15 signaling. Neutralizing antibodies effectively block the GDF15-GFRAL interaction and subsequent downstream signaling, providing a potential therapeutic strategy for diseases driven by GDF15 excess. Conversely, small molecule activators that upregulate GDF15 expression or directly stimulate its receptor hold promise for conditions where elevated GDF15 is beneficial, such as obesity. The provided experimental frameworks offer a solid foundation for the continued investigation and development of novel GDF15 modulators. As research progresses, a deeper understanding of the nuanced, context-dependent roles of GDF15 will be crucial for translating these in vitro findings into effective clinical applications.
Phenotypic comparison of GDF15 knockout versus wild-type mice on a high-fat diet
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic consequences of GDF15 deficiency in the context of diet-induced obesity.
Growth Differentiation Factor 15 (GDF15) has emerged as a critical regulator of energy homeostasis, with its circulating levels often elevated in obesity.[1] Pharmacological administration of GDF15 has been shown to reduce body weight and improve glucose metabolism in preclinical models.[1][2] This has spurred interest in understanding the physiological role of endogenous GDF15. This guide provides a detailed comparison of GDF15 knockout (KO) versus wild-type (WT) mice subjected to a high-fat diet (HFD), summarizing key phenotypic differences and the underlying experimental methodologies.
Key Phenotypic Comparisons
The absence of GDF15 in mice leads to a more pronounced obese and metabolically impaired phenotype when challenged with a high-fat diet.[1][3] Male GDF15 KO mice, in particular, are more susceptible to diet-induced obesity, exhibiting increased body weight and adiposity compared to their WT counterparts.[1]
Body Weight and Composition
GDF15 KO mice on an HFD show a significant increase in body weight gain compared to WT mice.[4] This difference in body weight becomes evident after several weeks of HFD feeding.[1][4] The increased body weight in male GDF15 KO mice is primarily attributed to a greater accumulation of fat mass.[1] While female GDF15 KO mice also tend to gain more weight on an HFD, the effect is generally less robust than in males.[1]
Table 1: Body Weight and Composition in GDF15 KO vs. WT Mice on a High-Fat Diet
| Parameter | GDF15 KO Mice | Wild-Type Mice | Key Findings | Citations |
| Body Weight | Significantly higher on HFD, especially in males. | Lower compared to KO mice on HFD. | GDF15 deficiency exacerbates HFD-induced obesity. | [1][4] |
| Fat Mass | Significantly higher in males on HFD. | Lower compared to KO mice on HFD. | Increased adiposity is a key feature of GDF15 KO mice on HFD. | [1] |
| Food Intake | Slightly higher. | Lower compared to KO mice. | Modest increase in food intake contributes to the obese phenotype. | [1] |
Glucose Metabolism
The lack of GDF15 impairs glucose homeostasis in the context of a high-fat diet. Male GDF15 KO mice on an HFD exhibit worsened glucose tolerance and elevated fasting insulin levels, indicative of insulin resistance.[1][4]
Table 2: Glucose Metabolism in GDF15 KO vs. WT Mice on a High-Fat Diet
| Parameter | GDF15 KO Mice | Wild-Type Mice | Key Findings | Citations |
| Glucose Tolerance | Impaired, particularly in males. | Normal glucose tolerance. | GDF15 is crucial for maintaining glucose homeostasis during metabolic stress. | [1][4] |
| Fasting Blood Glucose | Higher in males. | Lower compared to KO mice. | Suggests a role for GDF15 in regulating basal glucose levels. | [1] |
| Fasting Insulin | Higher in males. | Lower compared to KO mice. | Indicates the development of insulin resistance in the absence of GDF15. | [1][4] |
| HOMA-IR | Elevated. | Lower compared to KO mice. | Confirms a state of increased insulin resistance. | [4] |
Energy Expenditure and Activity
GDF15 deficiency is associated with a reduction in energy expenditure and locomotor activity, particularly in male mice on a high-fat diet.[1] This suggests that GDF15 plays a role in regulating metabolic rate.
Table 3: Energy Homeostasis in GDF15 KO vs. WT Mice on a High-Fat Diet
| Parameter | GDF15 KO Mice | Wild-Type Mice | Key Findings | Citations |
| Metabolic Rate | Lower in males. | Higher compared to KO mice. | Reduced energy expenditure contributes to the obese phenotype. | [1] |
| Locomotor Activity | Lower in males. | Higher compared to KO mice. | GDF15 may influence physical activity levels. | [1] |
Lipid Profile and Liver Health
GDF15 KO mice on an HFD show signs of altered lipid metabolism and liver health. They exhibit increased liver weight and elevated hepatic lipid content.[4] Plasma levels of triglycerides and cholesterol are also higher in GDF15 KO mice.[4]
Table 4: Lipid Profile and Liver Parameters in GDF15 KO vs. WT Mice on a High-Fat Diet
| Parameter | GDF15 KO Mice | Wild-Type Mice | Key Findings | Citations |
| Liver Weight | Increased. | Normal. | Suggests hepatic stress or lipid accumulation. | [4] |
| Hepatic Lipid Content | Elevated. | Normal. | GDF15 deficiency may promote hepatic steatosis. | [4] |
| Plasma Triglycerides | Higher. | Lower compared to KO mice. | Indicates dyslipidemia. | [4] |
| Plasma Cholesterol | Higher. | Lower compared to KO mice. | Further evidence of altered lipid metabolism. | [4] |
Experimental Protocols
High-Fat Diet Feeding
To induce obesity, mice are typically fed a high-fat diet for a period of several weeks to months.[1][4][5]
-
Diet Composition: A common high-fat diet consists of 60% kcal from fat.[4] Another commonly used diet provides 42% kcal from fat, 43% from carbohydrates, and 15% from protein.[5]
-
Duration: The duration of high-fat feeding varies between studies, but significant phenotypic differences between GDF15 KO and WT mice are often observed after 8 to 20 weeks.[1][4]
-
Animal Husbandry: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.[5]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism.[6]
-
Fasting: Mice are fasted for a period of 4-6 hours before the test.[1][7]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[8]
-
Glucose Administration: A bolus of glucose (typically 1 g/kg body weight) is administered via oral gavage.[8]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, and 120 minutes.[8]
Measurement of Energy Expenditure
Indirect calorimetry is used to measure metabolic rate.[9]
-
System: The Comprehensive Lab Animal Monitoring System (CLAMS) is frequently used to monitor oxygen consumption (VO2), carbon dioxide production (VCO2), food intake, and locomotor activity.[9][10]
-
Acclimation: Mice are acclimated to the metabolic cages for a period before data collection begins.[9]
-
Data Collection: Data is collected over several days to assess energy expenditure during both light and dark cycles.[9]
Serum Lipid Profile Analysis
Analysis of serum lipids provides insights into systemic lipid metabolism.[11]
-
Fasting and Blood Collection: Mice are fasted, and blood is collected to obtain serum.[11]
-
Lipid Measurement: Commercial kits are used to measure levels of total cholesterol, triglycerides, and other lipid species.[11]
-
Lipoprotein Profiling: Fast performance liquid chromatography (FPLC) or similar methods can be used to analyze the distribution of cholesterol and triglycerides among different lipoprotein fractions (VLDL, LDL, HDL).[3]
Signaling Pathways and Experimental Workflows
GDF15 Signaling Pathway
GDF15 exerts its effects on appetite and metabolism primarily through a receptor complex located in the hindbrain.[2][12]
References
- 1. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDF15: A Hormone Conveying Somatic Distress to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDF15-GFRAL Screening & Assay Development [sbdrugdiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. GDF15 deficiency promotes high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
Validating GDF15 ELISA Results with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of Growth Differentiation Factor 15 (GDF15) is crucial for understanding its role in various physiological and pathological processes. While enzyme-linked immunosorbent assays (ELISAs) are a common method for GDF15 measurement, mass spectrometry (MS) is emerging as a powerful tool for orthogonal validation and absolute quantification. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: GDF15 ELISA vs. Mass Spectrometry
The choice between ELISA and mass spectrometry for GDF15 quantification depends on the specific requirements of the study, such as the need for high throughput, absolute quantification, or the ability to multiplex. The following table summarizes the key performance characteristics of each method.
| Feature | GDF15 ELISA | GDF15 Mass Spectrometry (LC-ESI-MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized peptides |
| Quantification | Relative or semi-quantitative (relative to a standard curve) | Absolute quantification (using isotope-labeled internal standards) |
| Sensitivity | High (typically in the low pg/mL range) | High (can achieve fmol/mL concentrations) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | High (based on unique peptide fragmentation patterns) |
| Throughput | High (96-well plate format) | Lower (sample preparation and instrument time) |
| Multiplexing | Limited (single analyte per well) | High (potential to measure multiple proteins simultaneously) |
| Cost | Relatively low cost per sample | Higher initial instrument cost and cost per sample |
| Validation | Requires validation of antibody specificity | Requires careful selection and validation of signature peptides |
Experimental Data: A Comparative Study
A study comparing the quantification of GDF15 in human serum using both ELISA and a liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method demonstrated a good correlation between the two techniques[1]. The study reported a Spearman's correlation coefficient of 0.57 (P = 0.009) between the GDF15 concentrations obtained by ESI-MS and ELISA[1].
In healthy individuals, the mean GDF15 concentration determined by LC-ESI-MS was 98.11 ± 0.49 fmol/ml[1]. In contrast, serum levels were significantly elevated in tumor patients, with a mean of 164.44 ± 79.31 fmol/ml[1]. These findings were in good agreement with results obtained from ELISA measurements[1]. While ELISA provides a reliable method for detecting relative changes in GDF15 levels, the mass spectrometry approach offers the advantage of absolute quantification and potentially higher resolution at lower concentrations[1].
Experimental Workflows and Protocols
To ensure reproducible and reliable results, it is essential to follow standardized protocols. Below are detailed methodologies for GDF15 quantification using both ELISA and mass spectrometry.
GDF15 ELISA Experimental Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA for GDF15 quantification.
References
GDF15 in Tumor Progression: A Comparative Guide to its Role Within the TGF-beta Superfamily
For Immediate Release
A detailed comparison of Growth Differentiation Factor 15 (GDF15) and other members of the Transforming Growth Factor-beta (TGF-β) superfamily highlights their distinct and overlapping roles in cancer progression. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their signaling pathways, functional impacts on tumor biology, and associated experimental methodologies.
GDF15, a divergent member of the TGF-β superfamily, has emerged as a critical player in the tumor microenvironment, influencing a spectrum of activities from immune evasion to cancer cachexia.[1][2] While canonical members of the superfamily, such as TGF-β1, Activins, and Bone Morphogenetic Proteins (BMPs), have well-established dual roles in either suppressing or promoting tumorigenesis, the precise comparative functionalities of GDF15 are still being elucidated.[3][4][5] This guide synthesizes current experimental data to provide a clear comparison of GDF15 with other key members of the TGF-β superfamily in the context of tumor progression.
Signaling Pathways: A Tale of Canonical and Non-Canonical Routes
The TGF-β superfamily exerts its pleiotropic effects through a series of serine/threonine kinase receptors, leading to the activation of canonical SMAD-dependent and non-canonical SMAD-independent pathways.[4]
Canonical TGF-β Superfamily Signaling: Most members, including TGF-β1, Activins, and BMPs, bind to a complex of Type I and Type II receptors. This binding event leads to the phosphorylation of the Type I receptor by the Type II receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs). For the TGF-β/Activin branch, this involves SMAD2 and SMAD3, while the BMP branch utilizes SMAD1, SMAD5, and SMAD8.[4] These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and differentiation.[4]
GDF15 Signaling: GDF15 presents a more complex signaling profile. While it can signal through the canonical SMAD2/3 pathway by binding to TGF-β receptors, it also uniquely utilizes its own receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which is primarily expressed in the hindbrain and is largely responsible for GDF15's effects on appetite and cachexia.[1][6] In the context of cancer cells, GDF15 has been shown to activate non-canonical pathways, including the PI3K/AKT and MAPK/ERK pathways, to promote cell proliferation and invasion.[6][7]
Caption: Signaling pathways of the TGF-β superfamily.
Comparative Analysis of Functional Roles in Tumor Progression
The effects of GDF15 and other TGF-β superfamily members on key aspects of tumor progression are often context-dependent, varying with cancer type and stage.
| Feature | GDF15 | TGF-β1 | Activins (e.g., Activin A) | BMPs (e.g., BMP2, BMP4, BMP7) |
| Expression in Cancer | Generally upregulated in various cancers, often correlating with poor prognosis and advanced disease stage.[1] | Can be up- or downregulated depending on the cancer type and stage. High expression is often associated with advanced, metastatic disease.[4] | Upregulated in several cancers, and high expression is often linked to poor prognosis.[5] | Expression is variable. For example, BMP2 and BMP4 can be overexpressed in lung cancer, while BMP7 may have tumor-suppressive roles in some contexts.[3][8] |
| Proliferation | Can promote proliferation in some cancers like gastric and prostate cancer.[7] | Primarily inhibits proliferation in normal and early-stage cancer cells but can promote proliferation in advanced cancers.[4] | Can promote proliferation in cancers such as colorectal cancer.[5] | Can have both pro- and anti-proliferative effects. For instance, BMP4 can act as a tumor suppressor in early-stage lung adenocarcinoma by arresting the cell cycle.[9] |
| Invasion & Metastasis | Generally promotes invasion and metastasis in various cancers, including gastric and breast cancer.[7][8] | A key driver of epithelial-mesenchymal transition (EMT), invasion, and metastasis in advanced cancers.[4] | Promotes invasion and migration in cancers like colorectal cancer.[5] | Can promote metastasis, as seen with BMP2 in lung adenocarcinoma. Conversely, BMP7 can inhibit bone metastasis in breast cancer.[3][8] |
| Apoptosis | Can have both pro- and anti-apoptotic effects depending on the cellular context. | Induces apoptosis in normal and early-stage cancer cells.[4] | Can induce apoptosis in some cell types. | Can induce apoptosis, for example, BMP4 in early-stage lung cancer.[9] |
| Immune Evasion | Promotes an immunosuppressive tumor microenvironment by inhibiting T-cell infiltration and promoting regulatory T-cells (Tregs).[10][11] | A potent immunosuppressor, inhibiting the activity of various immune cells, including T-cells, NK cells, and dendritic cells.[4] | Can contribute to immune suppression, sometimes in synergy with TGF-β1.[10] | Can modulate the immune response, with some BMPs promoting an anti-tumor immune environment while others may be immunosuppressive.[10] |
| Cancer Cachexia | A key driver of cancer-associated cachexia.[12] | Can contribute to muscle wasting. | Implicated in cancer cachexia. | Less established role in cachexia compared to GDF15 and Activin A. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TGF-β superfamily members in cancer research.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the relative quantification of mRNA levels for GDF15 and other TGF-β superfamily members.
Caption: Workflow for qPCR analysis.
1. RNA Extraction:
-
Lyse cells or homogenized tissue using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Quantify RNA and assess its purity using a spectrophotometer (A260/A280 ratio).
2. cDNA Synthesis:
-
In a sterile, RNase-free tube, combine total RNA (1-2 µg), oligo(dT) primers or random hexamers, and dNTPs.
-
Heat at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add reverse transcriptase enzyme and incubate at 42-50°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
3. qPCR Reaction:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., GDF15, TGFB1, INHBA, BMP2) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add diluted cDNA to each well of a qPCR plate.
-
Add the master mix to the wells.
-
Seal the plate and centrifuge briefly.
4. Amplification and Data Acquisition:
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Primer Sequences:
-
Human GDF15: Forward: 5'-AAGATTCGAACACCGACC-3', Reverse: 5'-GTCCTTCAGAGGAATCAGC-3'[13]
-
Human TGFB1: Forward: 5'-CCTTGCCCTCTACAACCAAC-3', Reverse: 5'-GCACAACTCCGGTGACATCA-3'[13]
-
Human BMP2: Forward: 5'-AGGAAGGGACCCCACTCAGT-3', Reverse: 5'-GTGGAGTTCAGGTGGTCACA-3'[13]
-
Note: Primer sequences for INHBA (Activin A) should be obtained from validated sources.
Boyden Chamber Assay for Cell Migration and Invasion
This assay quantifies the migratory and invasive potential of cancer cells in response to TGF-β superfamily members.[14][15][16][17]
Caption: Workflow for the Boyden Chamber Assay.
1. Preparation of Transwell Inserts:
-
For migration assays, use uncoated inserts (typically 8 µm pore size).
-
For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the inserts with serum-free medium.
2. Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to the upper chamber of the Transwell insert.
3. Chemoattractant Addition:
-
In the lower chamber, add medium containing the chemoattractant (e.g., recombinant GDF15, TGF-β1, Activin A, or BMPs at various concentrations). Serum-containing medium can be used as a positive control.
4. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
5. Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-20 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
6. Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained cells under a microscope and count the number of cells in several random fields of view.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18][19][20]
1. Sample Preparation:
-
For adherent cells, grow them on coverslips and treat with the desired TGF-β superfamily member.
-
For suspension cells, treat them in culture and then cytospin them onto slides.
-
For tissue sections, use paraffin-embedded or frozen sections.
2. Fixation and Permeabilization:
-
Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
3. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdU- or FITC-labeled) according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
4. Detection:
-
For fluorescently labeled dUTPs, wash the samples with PBS and mount with a DAPI-containing mounting medium to visualize the nuclei.
-
For biotin-labeled dUTPs, incubate with a streptavidin-HRP conjugate, followed by a substrate like DAB to produce a colored precipitate.
-
For BrdU-labeled dUTPs, incubate with an anti-BrdU antibody conjugated to a fluorophore.
5. Analysis:
-
Visualize the samples under a fluorescence or light microscope.
-
Apoptotic cells will show a strong nuclear signal (green for FITC, or brown for DAB).
-
The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
Conclusion
GDF15 holds a unique position within the TGF-β superfamily, sharing some signaling pathways and functional roles with canonical members while also exhibiting distinct mechanisms of action, particularly in cachexia and non-canonical signaling. Its consistent association with poor prognosis across a range of cancers underscores its potential as a therapeutic target and biomarker. Further research employing standardized experimental protocols is essential to fully dissect the comparative and interactive roles of GDF15 and other TGF-β superfamily members in the complex landscape of tumor progression. This will ultimately pave the way for more targeted and effective therapeutic strategies in oncology.
References
- 1. GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDF15 and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing roles and potential antagonistic mechanism between TGF-β and BMP pathways: Implications for cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β, Bone Morphogenetic Protein, and Activin Signaling and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Bone morphogenetic proteins, activins, and growth and differentiation factors in tumor immunology and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. abcam.com [abcam.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to GDF15-Induced Signaling Pathways Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical regulator in a multitude of physiological and pathological processes.[1][2] Its expression is typically low in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, oxidative stress, and cancer.[1][3][4] The diverse and often contradictory roles of GDF15, from promoting cancer progression to offering cardioprotection, are dictated by the specific signaling pathways it activates in different cellular contexts. This guide provides a comparative analysis of these pathways, supported by experimental data and detailed methodologies, to elucidate the context-dependent signaling of GDF15.
The Canonical GFRAL/RET Pathway in Hindbrain Neurons
The most well-defined signaling pathway for GDF15 is mediated by the GDNF family receptor α-like (GFRAL), which is found almost exclusively on neurons in the hindbrain, specifically the area postrema (AP) and the nucleus of the solitary tract (NTS).[5][6][7][8]
Mechanism: GDF15 binds with high affinity to GFRAL, inducing the formation of a ternary complex with the transmembrane tyrosine kinase co-receptor, RET.[8][9][10] This complex triggers the dimerization and autophosphorylation of RET, initiating downstream intracellular signaling cascades.[9][11] In engineered cell lines and neurons, this activation leads to the phosphorylation of key signaling mediators including Akt, ERK1/2, and phospholipase C (PLC).[3][7] This pathway is primarily responsible for GDF15's central effects on energy homeostasis, including appetite suppression and body weight reduction.[5][6]
References
- 1. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into Mechanisms of GDF15 and Receptor GFRAL: Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effects of growth differentiation factor-15 (GDF-15) on neurological systems, cardiovascular diseases, and cancer progression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand | Semantic Scholar [semanticscholar.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reproducibility and Cross-Validation of GDF15 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings related to Growth Differentiation Factor 15 (GDF15), with a focus on the reproducibility and cross-validation of its effects on metabolism, appetite, and cancer cachexia. Experimental data from multiple studies are summarized, and detailed methodologies for key experiments are provided to facilitate critical evaluation and future research.
GDF15 Signaling and Preclinical Effects: A Mixed Landscape of Reproducibility
Growth Differentiation Factor 15 (GDF15) has emerged as a significant player in regulating energy homeostasis, with numerous preclinical studies demonstrating its potent effects on reducing food intake and body weight.[1][2] However, the direct translation of these findings, particularly from rodent models to humans, remains an area of active investigation and debate. This guide delves into the reproducibility of key GDF15 findings, highlighting areas of consensus and instances of conflicting results.
A crucial aspect impacting the reproducibility of GDF15 research has been the variability in experimental design, including the animal models used, the source and dose of recombinant GDF15, and the specific experimental conditions.[3] Notably, sex differences have been identified as a critical factor, with male mice often exhibiting a more robust response to GDF15-induced weight loss than females.[4]
Quantitative Comparison of GDF15's Effects on Body Weight and Food Intake in Mice
The following tables summarize quantitative data from various studies investigating the effects of GDF15 on body weight and food intake in mice. These tables aim to provide a clear comparison of findings across different experimental conditions.
Table 1: Effect of Recombinant GDF15 Administration on Body Weight in Male C57BL/6J Mice
| Study Reference (if available) | Mouse Strain | GDF15 Dose and Administration | Duration | % Body Weight Change (vs. Vehicle) |
| Not Specified | C57BL/6J | 0.1 mg/kg, single dose | 4 hours | Significant reduction |
| Not Specified | C57BL/6J | Not Specified | 11 days | Attenuated weight gain |
Table 2: Effect of GDF15 Knockout on Body Weight in Mice on a High-Fat Diet
| Study Reference | Mouse Strain | Sex | Duration of HFD | % Body Weight Change (KO vs. WT) |
| [5] | Mixed C57BL6N/J | Male | Not Specified | Increased |
| [5] | Mixed C57BL6N/J | Female | Not Specified | No significant difference |
Table 3: Effect of Metformin-Induced GDF15 on Weight Gain in Mice on a High-Fat Diet
| Study Reference | Mouse Strain | Metformin Dose and Administration | Duration | Effect on Weight Gain |
| [6] | Wild-type | 300 mg/kg, single oral gavage | 8 hours | Prevented weight gain |
| [6] | GDF15-/- | 300 mg/kg, single oral gavage | 8 hours | No effect on weight gain |
Key Experimental Protocols
To aid in the design and interpretation of GDF15 research, detailed protocols for commonly performed experiments are provided below.
Protocol 1: In Vivo Administration of Recombinant GDF15 to Mice
Objective: To assess the effect of exogenous GDF15 on metabolic parameters.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Recombinant mouse GDF15
-
Sterile, endotoxin-free PBS (vehicle)
-
Surgical tools for subcutaneous implantation
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Prepare recombinant GDF15 solution in sterile PBS at the desired concentration.
-
Fill osmotic minipumps with either GDF15 solution or vehicle according to the manufacturer's instructions.
-
Anesthetize the mice using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region.[7]
-
Monitor body weight, food intake, and water intake daily for the duration of the study.
-
At the end of the study, collect blood and tissues for further analysis as required.
Protocol 2: Western Blot Analysis of GDF15 Signaling Pathway Activation
Objective: To detect the phosphorylation of key downstream signaling molecules (ERK and Akt) in response to GDF15 stimulation.
Materials:
-
Cell line expressing GFRAL and RET (e.g., HEK293-GFRAL/RET)
-
Recombinant GDF15
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours prior to stimulation.
-
Treat cells with recombinant GDF15 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualization of GDF15 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to GDF15 research.
Caption: GDF15 signaling pathway.
Caption: Logical workflow for a GDF15 reproducibility study.
References
- 1. mdpi.com [mdpi.com]
- 2. GDF15 Induces Anorexia through Nausea and Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological but Not Physiological Levels of GDF15 and FGF21 Regulate Body Weight and Glycemic Control in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined genetic deletion of GDF15 and FGF21 has modest effects on body weight, hepatic steatosis and insulin resistance in high fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDF15 mediates the effects of metformin on body weight and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boston University | Login [shib.bu.edu]
- 8. alzet.com [alzet.com]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
GDF15 vs. FGF21: A Comparative Guide to Diagnostic Markers for Mitochondrial Diseases
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of mitochondrial diseases (MDs), a heterogeneous group of disorders stemming from dysfunctional mitochondria, presents a significant clinical challenge. The invasive nature of muscle biopsies, traditionally a cornerstone of diagnosis, has propelled the search for reliable, minimally invasive biomarkers. Among the most promising candidates to emerge are Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21). This guide provides a comprehensive comparison of their diagnostic performance, supported by experimental data and detailed methodologies.
At a Glance: GDF15 Shows Superior Diagnostic Accuracy
Multiple studies and a meta-analysis indicate that while both GDF15 and FGF21 are valuable biomarkers for mitochondrial diseases, GDF15 consistently demonstrates superior diagnostic accuracy. A 2020 meta-analysis encompassing 1563 participants revealed that GDF15 had higher pooled sensitivity and specificity compared to FGF21.[1][2] Specifically, GDF15 is often indicative of mitochondrial disease regardless of the clinical phenotype, whereas FGF21 appears more specific to cases with muscle manifestations.[3][4]
Quantitative Data Summary
The following tables summarize the diagnostic performance of GDF15 and FGF21 from various studies.
Table 1: Meta-Analysis of Diagnostic Accuracy for Mitochondrial Diseases [1][2]
| Biomarker | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Diagnostic Odds Ratio (DOR) (95% CI) | Area Under the Curve (AUC) (95% CI) |
| GDF15 | 0.83 (0.65, 0.92) | 0.92 (0.84, 0.96) | 52 (13, 205) | 0.94 (0.92, 0.96) |
| FGF21 | 0.71 (0.53, 0.84) | 0.88 (0.82, 0.93) | 18 (6, 54) | 0.90 (0.87, 0.92) |
Table 2: Diagnostic Performance in Pediatric Primary Mitochondrial Disorders (PMDs) [5][6][7]
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) |
| GDF15 | 74.5% | 100% | 0.891 |
| FGF21 | - | - | 0.814 |
Note: In this pediatric study, a GDF15 critical value of 606.369 pg/ml was used.[5][6]
Table 3: Comparison in an Adult Mitochondrial Disease Cohort [3]
| Biomarker | Sensitivity | Diagnostic Odds Ratio (OR) | Area Under the Curve (AUC) |
| GDF15 | 77.8% | 73.5 | 0.941 |
| FGF21 | 68.5% | 45.7 | 0.911 |
It is important to note that while GDF15 generally shows higher diagnostic accuracy, FGF21 may serve as a better biomarker for monitoring disease severity in children with PMDs.[5][6] However, the utility of both markers can be limited by their elevation in other non-mitochondrial conditions, such as various metabolic and inflammatory diseases, which underscores the need for careful clinical correlation.[5][8]
Signaling Pathways and Experimental Workflow
Mitochondrial dysfunction triggers a cellular stress response that leads to the increased expression and secretion of GDF15 and FGF21. These "mitokines" then act systemically to modulate metabolism and promote cellular homeostasis.
Caption: Signaling pathway of GDF15 and FGF21 induction in mitochondrial disease.
The standard method for quantifying GDF15 and FGF21 in patient samples is the enzyme-linked immunosorbent assay (ELISA).
Caption: Standard experimental workflow for GDF15 and FGF21 measurement using ELISA.
The logical relationship in the diagnostic application of these biomarkers often involves a stepwise approach, starting with clinical suspicion and potentially leading to more invasive testing if biomarker levels are elevated.
Caption: Logical flow for the diagnostic use of GDF15 and FGF21.
Experimental Protocols
The primary method for measuring circulating GDF15 and FGF21 levels is the Enzyme-Linked Immunosorbent Assay (ELISA) .
Objective: To quantify the concentration of GDF15 or FGF21 in human serum or plasma.
Materials:
-
Commercial ELISA kit for human GDF15 or FGF21 (e.g., from R&D Systems, Abcam, or similar). These kits typically include:
-
Antibody-coated 96-well microplate
-
Detection antibody
-
Standard (recombinant human GDF15 or FGF21)
-
Assay diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate sealer
-
-
Patient and control serum or plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Squirt bottle, manifold dispenser, or automated plate washer
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood samples from patients and controls.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Aliquot the serum or plasma and store at -80°C until use to avoid freeze-thaw cycles.
-
-
Assay Procedure (performed at room temperature):
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting standards and creating a standard dilution series.
-
Add assay diluent to each well of the microplate.
-
Add standards, control samples, and patient samples to the appropriate wells.
-
Seal the plate and incubate for the time specified in the kit manual (usually 2 hours).
-
Aspirate each well and wash the plate four times with wash buffer. Ensure complete removal of liquid at each step. After the last wash, invert the plate and blot it against clean paper towels.
-
Add the detection antibody (conjugated to an enzyme like horseradish peroxidase, HRP) to each well.
-
Seal the plate and incubate for the specified time (usually 2 hours).
-
Repeat the wash step as described above.
-
Add the substrate solution to each well. This will react with the enzyme to produce a color change.
-
Incubate the plate in the dark for the specified time (usually 20-30 minutes), allowing for color development.
-
Add the stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
Determine the optical density (OD) of each well immediately, using a microplate reader set to 450 nm. A wavelength correction at 540 nm or 570 nm is often recommended.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate the concentration of GDF15 or FGF21 in the patient samples by interpolating their mean absorbance values from the standard curve.
-
Adjust for any sample dilution performed.
-
Results are typically expressed in picograms per milliliter (pg/mL) or nanograms per liter (ng/L).
-
Conclusion
Both GDF15 and FGF21 are significant advancements in the quest for non-invasive biomarkers for mitochondrial diseases.[1] Current evidence strongly suggests that GDF15 holds an edge over FGF21 in terms of overall diagnostic accuracy, demonstrating higher sensitivity and specificity .[1][2][3] However, the diagnostic utility of both biomarkers can be confounded by their elevation in other conditions.[5][8] Therefore, their use should be integrated with a thorough clinical evaluation. For pediatric populations, GDF15 appears to be a superior screening tool for diagnosis, while FGF21 may be more indicative of disease severity.[6] Future research should continue to refine the clinical contexts in which each biomarker is most informative and explore the potential of a combined biomarker panel to enhance diagnostic precision.
References
- 1. Accuracy of FGF‐21 and GDF‐15 for the diagnosis of mitochondrial disorders: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accuracy of FGF-21 and GDF-15 for the diagnosis of mitochondrial disorders: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Serum GDF-15 Levels Accurately Differentiate Patients with Primary Mitochondrial Myopathy, Manifesting with Exercise Intolerance and Fatigue, from Patients with Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating FGF21 and GDF15 as Biomarkers for Screening, Diagnosis, and Severity Assessment of Primary Mitochondrial Disorders in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating FGF21 and GDF15 as Biomarkers for Screening, Diagnosis, and Severity Assessment of Primary Mitochondrial Disorders in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Circulating FGF21 and GDF15 as Biomarkers for Screening, Diagnosis, and Severity Assessment of Primary Mitochondrial Disorders in Children [frontiersin.org]
- 8. Plasma FGF-21 and GDF-15 are elevated in different inherited metabolic diseases and are not diagnostic for mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
GDF15 Inhibition: A Comparative Analysis of Neutralizing Antibodies and Small Molecule Inhibitors for Therapeutic Intervention
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15) has emerged as a critical regulator of body weight and a key player in the pathophysiology of conditions such as cancer cachexia and chemotherapy-induced nausea. Its signaling pathway, primarily through the GFRAL receptor in the hindbrain, presents a promising target for therapeutic intervention. This guide provides a detailed comparison of the two leading strategies for inhibiting GDF15 signaling: neutralizing antibodies and small molecule inhibitors.
Executive Summary
GDF15 neutralizing antibodies represent a clinically advanced and well-characterized therapeutic modality. Extensive preclinical and clinical data are available, demonstrating their efficacy in reversing weight loss and mitigating nausea in various models. In contrast, the development of small molecule inhibitors targeting the GDF15-GFRAL pathway is still in its nascent stages. While offering potential advantages in terms of oral bioavailability and brain penetrance, publicly available data on their efficacy and safety profiles remain limited, precluding a direct quantitative comparison with antibody-based therapies at this time.
GDF15 Signaling Pathway
GDF15 exerts its biological effects by binding to the GDNF family receptor alpha-like (GFRAL), which forms a complex with the co-receptor RET on the surface of neurons in the area postrema and nucleus of the solitary tract in the brainstem. This interaction triggers a downstream signaling cascade, leading to the physiological responses of appetite suppression and emesis.
GDF15 Neutralizing Antibodies: A Data-Driven Overview
Several monoclonal antibodies designed to neutralize circulating GDF15 have demonstrated significant efficacy in preclinical and clinical studies. These antibodies prevent GDF15 from binding to its receptor, GFRAL, thereby inhibiting its downstream effects.
Quantitative Comparison of GDF15 Neutralizing Antibodies
| Antibody | Target | Binding Affinity (Kd/EC50/IC50) | In Vivo Efficacy (Mouse Models) | Pharmacokinetics (Half-life) | Reference |
| Ponsegromab | GDF15 | Kd < 1.0E-12 M | Reverses weight loss in cancer cachexia models.[1] | Not explicitly stated in provided abstracts. | [2] |
| mAB2 | GDF15 | High-affinity binding to mouse and human GDF15.[3] | Completely prevents monocrotaline-induced anorexia and weight loss in rats; restores muscle mass and function in cancer cachexia mouse models.[4][5] | Not explicitly stated in provided abstracts. | [3][4][5] |
| KY-NAb-GDF15 | GDF15 | Kd: 5.26E-11 M; EC50: 0.05080 µg/mL; IC50 (GDF15-GFRAL blocking): 0.2525 µg/mL.[2][6] | Mitigates GDF15-induced weight loss; attenuates tumor-associated weight loss in human fibrosarcoma and colorectal cancer models.[2][6] | ~10.14 days in BALB/c mice.[2][6] | [2][6] |
| Visugromab (CTL-002) | GDF15 | Not explicitly stated in provided abstracts. | Synergistic anticancer activity with anti-PD1 antibody Nivolumab.[7] | Not explicitly stated in provided abstracts. | [7][8] |
| NGM120 | GFRAL | High binding affinity (785 fM).[9] | Reduces tumor growth and improves survival in pancreatic tumor models.[9] | Long-acting.[10] | [9][11] |
Experimental Workflow for In Vivo Efficacy Testing of GDF15 Neutralizing Antibodies
Small Molecule Inhibitors: An Emerging Frontier
Small molecule inhibitors targeting the GDF15 pathway, primarily by antagonizing the GFRAL receptor, are in the early stages of development.[12] These molecules hold the promise of oral administration and the ability to cross the blood-brain barrier, potentially offering a more convenient and efficient way to block GDF15 signaling directly in the central nervous system.[12]
One such example is JNJ-9090, a GDF15 analogue that has entered Phase I clinical trials for obesity.[13] However, detailed preclinical data on its efficacy and pharmacokinetics are not yet publicly available. Another effort, by BYOMass, aims to identify brain-penetrant small molecule GFRAL blockers to reverse cancer cachexia in mice, with the goal of identifying lead chemical series.[12]
The lack of published, peer-reviewed data on the binding affinities, in vivo efficacy, and pharmacokinetic profiles of specific small molecule GDF15 inhibitors makes a direct, quantitative comparison with neutralizing antibodies premature.
Experimental Protocols
Measurement of GDF15 Neutralizing Antibody Binding Affinity (ELISA)
-
Coating: A 96-well plate is coated with recombinant human GDF15 protein and incubated overnight at 4°C.[6]
-
Blocking: The plate is washed and blocked with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Serial dilutions of the GDF15 neutralizing antibody (e.g., KY-NAb-GDF15) and a control antibody (e.g., Ponsegromab) are added to the wells and incubated for a specified time.[6]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the neutralizing antibody is added.[2]
-
Substrate Addition and Measurement: A colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The EC50 value is then calculated from the resulting dose-response curve.[6]
In Vivo Efficacy Study in a Mouse Model of Cancer Cachexia
-
Tumor Cell Implantation: Human tumor cells (e.g., human fibrosarcoma or colorectal cancer cell lines) are implanted subcutaneously into immunocompromised mice.[6]
-
Treatment: Once tumors are established and/or weight loss is observed, mice are treated with the GDF15 neutralizing antibody (e.g., intraperitoneal injections of KY-NAb-GDF15 at 1 and 10 mg/kg) or a control IgG.[6]
-
Monitoring: Body weight, food intake, and tumor volume are monitored regularly throughout the study.[6]
-
Endpoint Analysis: At the end of the study, tissues such as muscle can be collected to assess changes in mass. Survival analysis may also be performed.[5]
Conclusion
GDF15 neutralizing antibodies have demonstrated robust efficacy in a variety of preclinical and clinical settings, with a growing body of quantitative data supporting their therapeutic potential. While small molecule inhibitors offer theoretical advantages, the field awaits the publication of detailed preclinical and clinical data to allow for a comprehensive and direct comparison. Future research and clinical trials will be crucial in determining the optimal strategy for targeting the GDF15 pathway for the treatment of cachexia, nausea, and other GDF15-mediated conditions.
References
- 1. Phase 2 study of the efficacy and safety of ponsegromab in patients with cancer cachexia: PROACC‐1 study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GDF15 neutralization restores muscle function and physical performance in a mouse model of cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-GDF15 antibody blocks cancer cachexia development | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pipeline – Catalym [catalym.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Facebook [cancer.gov]
- 11. ngmbio.com [ngmbio.com]
- 12. Identification of first in class small molecule GFRAL blockers for the prevention and reversal of Cancer Anorexia-Cachexia - Margaret Jackson [grantome.com]
- 13. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]
GDF15: Bridging the Gap Between Serum Levels and Tissue Expression
A Comparative Guide for Researchers and Drug Development Professionals
Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine, has emerged as a significant biomarker in a multitude of pathological conditions, including cancer, cardiovascular diseases, and metabolic disorders. Its circulating levels in the serum often reflect underlying tissue-specific stress and inflammation, providing a potential window into disease progression and therapeutic response. This guide provides a comprehensive comparison of GDF15 serum levels with its expression in various tissues, supported by experimental data and detailed methodologies.
Quantitative Correlation of GDF15: Serum vs. Tissue
The following tables summarize the quantitative data from various studies, illustrating the correlation between GDF15 serum/plasma concentrations and its expression in different tissues across several key disease areas.
Table 1: GDF15 in Cancer
| Cancer Type | Serum/Plasma GDF15 Levels (ng/mL) | Tissue Expression Findings | Correlation and Remarks |
| Colorectal Cancer | Healthy: ~0.15-1.15[1][2]. Patients: Significantly elevated, correlates with disease progression[2][3]. | Higher mRNA and protein expression in tumor tissues compared to normal tissue[2][3]. | Serum levels rise in proportion to the progression of colon cancer and have been correlated with Carcinoembryonic Antigen (CEA)[3]. |
| Gastric Cancer | Patients: Remarkably higher than in the normal gastric group[4]. | GDF15 expression is significantly upregulated in gastric cancer tissues compared to normal tissues[4]. | High GDF15 expression is associated with invasion depth, nodal involvement, and tumor size[4]. |
| Hepatocellular Carcinoma (HCC) | Healthy: 0.31±0.01. HCC Patients: 6.66±0.67[5]. | GDF15 protein expression is significantly higher in HCC tissues than in adjacent non-cancerous and normal liver tissues[5][6]. | A combination of GDF15 and AFP improves the sensitivity and specificity of HCC diagnosis[5]. |
| Prostate Cancer | - | Distinct cytoplasmic staining was observed in several prostate cancers[7]. | Elevated serum GDF15 is a biomarker for aggressiveness and recurrence[2]. |
Table 2: GDF15 in Cardiovascular Diseases
| Condition | Serum/Plasma GDF15 Levels (ng/L) | Tissue Expression Findings | Correlation and Remarks |
| Coronary Artery Disease (CAD) | Levels >1800 ng/L associated with higher MACE rates[8]. | GDF15 is markedly increased in cases of cardiovascular injury[8]. | Patients with GDF15 levels >1800 ng/L had a significantly higher mortality rate[8]. |
| Heart Failure | Elevated in patients with heart failure[9]. | Atrial tissue is a significant source of GDF15, and tissue levels correlate with plasma GDF15[10]. GDF15 expression is highly induced in cardiomyocytes after ischemia/reperfusion[9][11]. | GDF15 is associated with cardiac fibrosis and remodeling[10][11]. |
| Atrial Fibrillation with Rheumatic Heart Disease | - | Plasma and atrial tissue GDF15 mRNA levels were significantly higher compared to healthy subjects[1]. | Positively correlated with the development and maintenance of atrial fibrosis[1]. |
Table 3: GDF15 in Metabolic and Other Diseases
| Condition | Serum/Plasma GDF15 Levels (pg/mL) | Tissue Expression Findings | Correlation and Remarks |
| Obesity & Type 2 Diabetes (T2DM) | Obese: 427 (median, IQR 344–626) ng/mL vs. Controls: 309 (median, IQR 275–411) ng/mL[9]. T2DM women: ~2-fold increase compared to controls[9]. | GDF15 is expressed in adipocytes[9]. | Serum levels positively correlate with BMI, body fat, glucose, and C-reactive protein[9]. |
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Fasting levels were similar between controls, MASL, and MASH groups (around 616-661 pg/mL)[12]. | - | GDF15 associates with whole-body and adipose tissue insulin resistance but not with liver oxidative capacity[12]. |
| Psoriasis | Patients: 1.98±1.57 ng/mL vs. Controls: 0.93±0.48 ng/mL[13]. | Gene expression was higher in patients (9.7±6.6%) compared to controls (7.6±2.5%)[13]. | Serum levels and gene expression significantly correlate with disease severity[13]. |
| Idiopathic Pulmonary Fibrosis (IPF) | Significantly elevated in patients compared to healthy controls[1]. | GDF15 expression in lung tissue is significantly increased and correlates with pulmonary function[1]. Epithelial cells are the primary source[1]. | Serum concentration was significantly higher in decedents than in survivors[1]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement and interpretation of GDF15 levels.
Serum/Plasma GDF15 Quantification
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying circulating GDF15 levels.
-
Protocol Outline:
-
Sample Collection: Whole blood is collected and processed to obtain serum or plasma. For plasma, anticoagulants like EDTA or heparin are used.
-
Sample Preparation: Samples are centrifuged to remove cellular debris. Samples can be stored at -80°C for long-term stability.
-
ELISA Procedure:
-
A microplate pre-coated with a GDF15-specific capture antibody is used.
-
Standards and samples are added to the wells, and any GDF15 present is bound by the immobilized antibody.
-
An enzyme-linked polyclonal antibody specific for GDF15 is added.
-
A substrate solution is added to the wells, and color develops in proportion to the amount of GDF15 bound.
-
The reaction is stopped, and the color intensity is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant GDF15, and the concentrations in the samples are determined by interpolation.
-
Tissue GDF15 Expression Analysis
-
Method 1: Immunohistochemistry (IHC) for protein localization and semi-quantitative analysis.
-
Protocol Outline:
-
Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin.
-
Sectioning: Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are treated to unmask the antigenic sites.
-
Staining:
-
Slides are incubated with a primary antibody specific to GDF15.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogen is added, which produces a colored precipitate at the site of the antigen-antibody reaction.
-
-
Visualization: Slides are counterstained and examined under a microscope to assess the intensity and localization of GDF15 staining.
-
-
Method 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA expression analysis.
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from tissue samples.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using reverse transcriptase.
-
qPCR: The cDNA is amplified using GDF15-specific primers in the presence of a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of GDF15 mRNA, often normalized to a housekeeping gene.
-
-
Method 3: Western Blotting for protein quantification.
-
Protocol Outline:
-
Protein Extraction: Proteins are lysed from tissue samples.
-
Protein Quantification: The total protein concentration is determined.
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against GDF15, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added to produce a chemiluminescent signal, which is captured and quantified.
-
Visualizing GDF15 Signaling and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the GDF15 signaling pathway and a typical workflow for correlating serum and tissue data.
Caption: GDF15 signaling pathway initiated by cellular stress.
Caption: Workflow for correlating serum and tissue GDF15 levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carislifesciences.com [carislifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Association of Serum Level of Growth Differentiation Factor 15 with Liver Cirrhosis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of GDF15 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Growth differentiation factor-15 is associated with cardiovascular outcomes in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GDF-15 as a Target and Biomarker for Diabetes and Cardiovascular Diseases: A Translational Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Serum GDF15, a Promising Biomarker in Obese Patients Undergoing Heart Surgery [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
A Head-to-Head Comparison of Commercial GDF15 ELISA Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Growth Differentiation Factor 15 (GDF15) is crucial for advancing our understanding of its role in various physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders. The selection of a reliable and robust enzyme-linked immunosorbent assay (ELISA) kit is a critical first step in ensuring the validity of experimental results. This guide provides a comprehensive comparison of several commercially available GDF15 ELISA kits, summarizing their performance characteristics and providing supporting data to aid in your selection process.
GDF15 Signaling Pathway
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-beta (TGF-β) superfamily, exerts its biological effects through a recently identified receptor complex. The primary signaling pathway involves the binding of GDF15 to its co-receptor, Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha-like (GFRAL). This interaction facilitates the recruitment of the transmembrane receptor tyrosine kinase, RET. The formation of the GDF15-GFRAL-RET ternary complex activates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are central to regulating cellular processes such as appetite, metabolism, and inflammation.[1][2][3][4][5] In some contexts, particularly in cancer, GDF15 can also signal independently of GFRAL, potentially through interaction with TGF-β receptors, activating the SMAD signaling pathway.[2]
Performance Comparison of Commercial GDF15 ELISA Kits
| Manufacturer | Kit Name/Catalog No. | Sensitivity (pg/mL) | Assay Range (pg/mL) | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Thermo Fisher Scientific (Invitrogen) | Human GDF15 ELISA Kit (EHGDF15) | 2 | 2 - 800 | Serum, Plasma, Cell Culture Supernatants | <10 | <12 |
| MyBioSource | Human GDF15 ELISA Kit (MBS703930) | < 1.95 | 7.8 - 500 | Serum, Plasma, Tissue Homogenates, Urine | <8 | <10 |
| RayBiotech | Human GDF-15 ELISA Kit | 2 | 2 - 800 | Serum, Plasma, Cell Culture Supernatants | Not specified | Not specified |
| R&D Systems | Human GDF-15 Quantikine ELISA Kit (DGD150) | 4.39 | 23.4 - 1500 | Serum, Plasma, Urine, Cell Culture Supernatants | 1.8 - 2.8 | 4.7 - 6.0 |
| Proteintech | Human GDF-15 ELISA Kit (KE00108) | 300 | 1250 - 40000 | Serum, Plasma, Urine, Cell Culture Supernatants | 7.1 - 10.4 | 3.3 - 6.3 |
| Abcam | Human GDF-15 ELISA Kit (ab155432) | < 2 | 1.1 - 800 | Serum, Plasma, Cell Culture Supernatants | Not specified | Not specified |
| BioVendor | Human GDF-15 ELISA (RD191105200R) | Not specified | Not specified | Serum, Plasma | Not specified | Not specified |
Data compiled from manufacturer's websites and product datasheets.[6][7][8][9][10] Intra- and Inter-Assay CV values can vary depending on the sample matrix and concentration.
Supporting Experimental Data from Independent Studies
While a comprehensive head-to-head comparison is lacking, some studies have utilized and validated specific commercial GDF15 ELISA kits, providing valuable real-world performance data.
A study on the clinical diagnosis of lung cancer utilized the Abcam Human GDF-15 ELISA Kit (ab155432) .[8] The researchers reported strong diagnostic performance, highlighting the kit's utility in a clinical research setting.
In a study comparing GDF-15 and FGF-21 as biomarkers for mitochondrial diseases, the BioVendor GDF-15 ELISA kit was used.[11] The study demonstrated that GDF-15 outperformed FGF-21 as a diagnostic indicator, suggesting the reliability of the BioVendor kit in that context.[11]
Furthermore, an abstract presented in Clinical Chemistry described the development of novel ELISAs for total and H-specific GDF-15.[6] The authors compared their new total GDF-15 assay to a "commercial GDF-15 assay" and found that their in-house assay showed better recovery of certain GDF-15 genotypes (HD and DD mutants).[6] This highlights a critical consideration for researchers: the potential for different GDF15 variants to affect immunoreactivity in various commercial kits. Investigators should be aware of the genetic context of their samples and consider this when selecting an ELISA kit.
Experimental Protocol: A Generalized Sandwich ELISA Workflow
The majority of the compared GDF15 ELISA kits employ a sandwich ELISA format. The following is a generalized protocol outlining the key steps. For precise details, always refer to the manufacturer's manual provided with the specific kit.
1. Reagent and Sample Preparation:
-
Reconstitute standards and prepare serial dilutions as per the kit's instructions.
-
Prepare wash buffers and other reagents.
-
Dilute samples as necessary to fall within the assay's detection range.
2. Plate Loading:
-
Add prepared standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.
3. Incubation with Capture Antibody:
-
Incubate the plate, typically for 1.5 to 2.5 hours at room temperature or 37°C, to allow the GDF15 in the samples to bind to the immobilized capture antibody.
4. Washing:
-
Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound substances.
5. Addition of Detection Antibody:
-
Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured GDF15 protein.
6. Incubation with Detection Antibody:
-
Incubate the plate, usually for 1 to 2 hours, to allow the detection antibody to bind to the GDF15.
7. Washing:
-
Repeat the washing step to remove unbound detection antibody.
8. Addition of Enzyme Conjugate:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody.
9. Incubation with Enzyme Conjugate:
-
Incubate the plate for a shorter period, typically 20 to 45 minutes.
10. Washing:
- Perform a final, thorough wash to remove any unbound enzyme conjugate.
11. Substrate Development:
- Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
- Incubate the plate in the dark for 15 to 30 minutes.
12. Stopping the Reaction:
- Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction. This will change the color of the solution from blue to yellow.
13. Data Acquisition and Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of GDF15 in the samples by interpolating their absorbance values on the standard curve.
Conclusion and Recommendations
The selection of a GDF15 ELISA kit should be guided by the specific requirements of the research study, including the required sensitivity, the sample type being analyzed, and the expected concentration range of GDF15. Based on the manufacturer-provided data, kits from Thermo Fisher Scientific (Invitrogen) , MyBioSource , RayBiotech , and Abcam offer high sensitivity in the low pg/mL range. The R&D Systems Quantikine kit is a widely cited option with extensive validation data provided by the manufacturer. The Proteintech kit appears to be suited for samples with higher GDF15 concentrations.
Given the potential for GDF15 genetic variants to influence immunoassay results, researchers studying populations with known GDF15 polymorphisms should exercise caution and may need to validate their chosen kit's performance with samples of known genotypes.
Ultimately, the optimal GDF15 ELISA kit is one that is thoroughly validated in the end-user's laboratory with their specific sample types to ensure accurate and reproducible results. This guide serves as a starting point to narrow down the choices and facilitate a more informed decision-making process.
References
- 1. raybiotech.com [raybiotech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Human GDF15(Growth Differentiation Factor 15) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Human GDF15 ELISA Kit (EHGDF15) - Invitrogen [thermofisher.com]
- 5. Mouse GDF-15 ELISA Kit Elisa Kit KE10082 | Proteintech [ptglab.com]
- 6. academic.oup.com [academic.oup.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Retrospective study: the value of GDF-15 and conventional markers in combination for clinical diagnosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Worldwide Growth Differentiation Factor 15 (GDF15) ELISA Kit Market Research Report 2025, Forecast to 2032 - PW Consulting [pmarketresearch.com]
- 10. assaygenie.com [assaygenie.com]
- 11. A comparison of current serum biomarkers as diagnostic indicators of mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of GDF15's prognostic significance across multiple cancer types
A comprehensive meta-analysis reveals Growth Differentiation Factor 15 (GDF15) as a significant prognostic biomarker across a spectrum of cancers, with elevated levels consistently associated with poorer survival outcomes. This guide synthesizes findings from multiple meta-analyses, presenting comparative data on its prognostic value and exploring the underlying molecular mechanisms.
For researchers and drug development professionals, understanding the multifaceted role of GDF15 is crucial. While it emerges as a promising diagnostic and prognostic tool, its complex signaling pathways also present it as a potential therapeutic target. This guide provides a detailed comparison of GDF15's prognostic significance in various malignancies, supported by quantitative data and a review of experimental methodologies.
Prognostic Significance of GDF15 Across Various Cancer Types
Elevated levels of GDF15 have been demonstrated to be a strong and independent predictor of adverse outcomes in a multitude of cancers. A summary of meta-analyses highlights this trend, showcasing the hazard ratios (HRs) for overall survival (OS) in several cancer types.
| Cancer Type | No. of Studies in Meta-analysis | Pooled Hazard Ratio (HR) for Overall Survival (95% CI) | Key Findings |
| Digestive System Tumors | 17 | 2.34 (2.03–2.70) | Increased GDF15 expression is markedly associated with unfavorable overall survival.[1] |
| Colorectal Cancer (CRC) | 8 | 2.09 (1.47–2.96) | Higher GDF15 expression is associated with worse overall survival.[2][3] In another meta-analysis focusing on CRC, the HR was 2.27 (1.96-2.63).[1] |
| Lung Cancer | 9 | OR for 3-year OS: 4.05 (1.92-8.51) | Elevated serum GDF15 levels are associated with a poorer prognosis.[4][5][6] |
| Prostate Cancer | - | Adjusted HR for cancer-specific survival: 2.98 (1.82–4.68) | GDF15 serum levels independently predicted lower cancer-specific survival.[2][3] |
| Ovarian Cancer | - | - | Elevated GDF15 was identified as an independent predictor for poor progression-free and overall survival.[2] |
| Endometrial Cancer | - | - | High plasma GDF15 was an independent predictor of poor disease-specific and short recurrence-free survival.[2][3] |
| Oral Squamous Cell Carcinoma | - | - | Patients with elevated GDF15 showed significantly shorter survival.[3] |
| Gastric Cancer | - | - | Increased levels of GDF15 were associated with reduced progression-free and overall survival in univariate analyses.[3] |
Experimental Protocols for GDF15 Quantification
The majority of studies included in these meta-analyses utilized Enzyme-Linked Immunosorbent Assay (ELISA) to quantify circulating GDF15 levels in serum or plasma. This method offers a sensitive and specific approach to measure protein concentrations in bodily fluids.
General ELISA Protocol Outline:
-
Coating: Wells of a microplate are coated with a capture antibody specific to GDF15.
-
Blocking: Any unbound sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum or plasma samples, along with standards of known GDF15 concentrations, are added to the wells. GDF15 present in the sample binds to the capture antibody.
-
Detection Antibody: A second, detection antibody (often biotinylated) that also recognizes GDF15 is added, binding to the captured GDF15.
-
Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is introduced, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of GDF15 in the patient samples is then determined by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC) is another common method used to assess GDF15 expression directly in tumor tissues, providing spatial context to its expression levels.
Visualizing the Research and Biological Pathways
To better understand the methodologies and the biological context of GDF15, the following diagrams illustrate the typical workflow of a meta-analysis and the key signaling pathways influenced by GDF15.
GDF15 Signaling and its Role in Cancer Progression
GDF15, a member of the transforming growth factor-beta (TGF-β) superfamily, exerts its pro-tumorigenic effects through the activation of several key signaling cascades. These include the PI3K/AKT, MAPK/ERK, and SMAD2/3 pathways.[7][8] Activation of these pathways contributes to various hallmarks of cancer, including:
-
Epithelial-to-Mesenchymal Transition (EMT) and Metastasis: GDF15 can promote EMT, a process by which cancer cells gain migratory and invasive properties, leading to metastasis.[7] This is, in part, mediated through the activation of Smad2 and Smad3.[7]
-
Immune Evasion: Elevated GDF15 expression has been associated with an immunosuppressive tumor microenvironment, characterized by reduced infiltration of cytotoxic CD8+ T-cells.[7]
-
Chemoresistance: GDF15 signaling can contribute to the resistance of cancer cells to chemotherapeutic agents, posing a significant challenge in cancer treatment.[7]
Conclusion
The collective evidence from numerous meta-analyses strongly supports the role of GDF15 as a prognostic biomarker for poor outcomes in a wide array of cancers. Its elevated levels in circulation, easily measurable by techniques like ELISA, make it a clinically accessible tool for risk stratification and patient monitoring. Furthermore, the intricate involvement of GDF15 in fundamental cancer-promoting pathways positions it as a compelling target for novel therapeutic interventions. Further research is warranted to validate its clinical utility in diverse patient populations and to explore the therapeutic potential of GDF15-targeted agents.
References
- 1. Appraising growth differentiation factor 15 as a promising biomarker in digestive system tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint [frontiersin.org]
- 4. GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis [frontiersin.org]
- 7. The Multifaceted Role of Growth Differentiation Factor 15 (GDF15): A Narrative Review from Cancer Cachexia to Target Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GF 15: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of GF 15, a common designation for Polybutylene Terephthalate with 15% glass fiber reinforcement (PBT-GF15). While generally considered non-hazardous in its solid pellet form, adherence to specific protocols is crucial, especially when the material may be contaminated with other laboratory chemicals.
Core Disposal and Safety Data for PBT-GF15
The following table summarizes essential quantitative data and safety information for the handling and disposal of PBT-GF15.
| Parameter | Value / Information | Source |
| Chemical Name | Polybutylene terephthalate, glass filled | [1] |
| Hazard Classification | Not considered hazardous waste in pellet form | [1] |
| Primary Disposal Methods | Landfill or Incineration | [1] |
| Personal Protective Equipment (PPE) - Solids | Standard laboratory attire (lab coat, safety glasses) | [2][3] |
| Personal Protective Equipment (PPE) - Molten Plastic | Thermal resistant gloves, face shield | [1] |
| Personal Protective Equipment (PPE) - Dust/Fumes | NIOSH-approved respirator for dusts and fumes | [1][2][3] |
| Spill Containment (Pellets) | Sweep or vacuum to prevent slipping hazards | [1] |
| Incompatible Materials | Not specified | [1] |
| Hazardous Decomposition Products (during melt processing) | Trace levels of tetrahydrofuran (THF), phenol, alkylphenols, diarylcarbonates, and acrylates | [1] |
Standard Operating Procedure for this compound Disposal
This section outlines the detailed methodology for the proper disposal of this compound from a laboratory setting. The procedure is designed to account for both uncontaminated and potentially contaminated material.
1. Assessment of Contamination:
-
Uncontaminated this compound: If the this compound pellets have not come into contact with any hazardous chemicals, biological materials, or radioactive substances, they can be treated as non-hazardous solid waste.
-
Contaminated this compound: If the this compound has been used in experiments where it may have been contaminated with hazardous materials, it must be treated as hazardous waste. The specific contaminants will dictate the precise disposal route.
2. Disposal of Uncontaminated this compound:
-
Collection: Place the clean, uncontaminated this compound pellets in a designated, clearly labeled waste container for non-hazardous solid waste.
-
Disposal: The container can be disposed of in the regular laboratory trash, which is then typically sent to a landfill.[1][4] Always ensure this practice is in compliance with your institution's and local regulations.
3. Disposal of Contaminated this compound:
-
Segregation and Labeling:
-
Place the contaminated this compound into a chemically compatible, leak-proof hazardous waste container.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "PBT-GF15" and the names of all potential chemical contaminants.[5]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.[5]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Do not dispose of contaminated this compound in the regular trash or down the drain.[4][5]
4. Disposal of Empty this compound Containers:
-
Decontamination: If the original container held only uncontaminated this compound pellets, it can be disposed of in the regular recycling or trash after ensuring it is empty.
-
Contaminated Containers: If the container held this compound that was subsequently contaminated, the empty container must be managed as hazardous waste.[3] If feasible, triple-rinse the container with a suitable solvent to remove the hazardous residue. The rinsate must be collected and disposed of as hazardous waste.[5][6] After triple-rinsing, the defaced container may be disposed of in the regular trash.[5][6]
5. Handling of Spills:
-
Pellet Spills: Promptly sweep or vacuum up spilled this compound pellets to prevent slipping hazards.[1] The collected material can be disposed of according to its contamination status.
-
Dust from Machining: If secondary operations such as grinding or sanding generate dust, use a vacuum with a HEPA filter for cleanup.[1]
This compound Laboratory Disposal Workflow
Caption: Decision workflow for the proper laboratory disposal of this compound.
This comprehensive guide, including the procedural steps and visual workflow, is designed to empower laboratory professionals to manage this compound waste safely and in accordance with standard laboratory safety practices. Always consult your institution's specific waste management policies and the Safety Data Sheet for any chemicals that may have contaminated the this compound.
References
- 1. starplastics.com [starplastics.com]
- 2. premierlabsupply.com [premierlabsupply.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
